Product packaging for Calcitriol Impurities A(Cat. No.:CAS No. 73837-24-8)

Calcitriol Impurities A

Katalognummer: B196317
CAS-Nummer: 73837-24-8
Molekulargewicht: 416.6 g/mol
InChI-Schlüssel: GMRQFYUYWCNGIN-DRQJEBLXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

trans-Calcitriol (CAS 73837-24-8) is a stereoisomer of Calcitriol, which is the hormonally active form of vitamin D and is also known as 1,25-dihydroxyvitamin D3 . As an isomer of Calcitriol, it is primarily used in pharmaceutical research as a reference standard and an impurity of Calcitriol . Calcitriol itself is a well-characterized activator of the vitamin D receptor (VDR), a nuclear receptor that functions as a transcription factor to regulate gene expression . The active form, Calcitriol, plays a critical role in maintaining calcium and phosphorus homeostasis, promoting intestinal absorption of calcium, and supporting bone mineralization . In research settings, Calcitriol and its analogues have been investigated for a wide range of biological activities beyond mineral regulation, including immunomodulatory effects, control of cellular proliferation and differentiation, and potential anti-cancer properties . Researchers utilize trans-Calcitriol in analytical studies, particularly in the development and validation of methods for quantifying Calcitriol and its related substances to ensure pharmaceutical quality and stability. The molecular formula of trans-Calcitriol is C27H44O3, with a molecular weight of 416.637 g/mol . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H44O3 B196317 Calcitriol Impurities A CAS No. 73837-24-8

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(1R,3S,5E)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/b20-10+,21-11+/t18-,22-,23-,24+,25+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMRQFYUYWCNGIN-DRQJEBLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](C[C@@H](C3=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid; [Merck Index]
Record name Calcitriol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19044
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

Slightly sol in methanol, ethanol, ethyl acetate, THF.
Record name 1,25-DIHYDROXYCHOLECALCIFEROL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3482
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless, crystalline solid, White crystalline powder

CAS No.

73837-24-8, 32222-06-3
Record name trans-Calcitriol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073837248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calcitriol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.315
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRANS-CALCITRIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1L29CLX3C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1,25-DIHYDROXYCHOLECALCIFEROL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3482
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

111-115 °C
Record name 1,25-DIHYDROXYCHOLECALCIFEROL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3482
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Unveiling Calcitriol Impurity A: A Technical Guide to its Chemical Identity and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Calcitriol Impurity A, a critical compound in the pharmaceutical landscape. This document details its chemical structure, synthesis, and analytical characterization, offering valuable insights for researchers and professionals involved in the development and quality control of Calcitriol-related drug substances.

Chemical Structure and Identification

Calcitriol Impurity A is chemically known as 5,6-trans-Calcitriol . It is a geometric isomer of Calcitriol, the biologically active form of Vitamin D3. The key structural difference lies in the configuration of the conjugated double bond system within the secosteroid backbone.

ParameterInformation
Common Name Calcitriol Impurity A; 5,6-trans-Calcitriol; trans-Calcitriol
IUPAC Name (1R,3S,5E)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
CAS Number 73837-24-8
Molecular Formula C₂₇H₄₄O₃
Molecular Weight 416.64 g/mol

Caption: Chemical structure of Calcitriol and its impurity A.

Caption: Isomeric relationship between Calcitriol and Impurity A.

Synthesis and Formation

Calcitriol Impurity A, or 5,6-trans-Calcitriol, can be formed as a byproduct during the synthesis of Calcitriol or as a degradation product. One documented synthetic route involves the photochemical isomerization of 5,6-trans-Calcitriol to yield Calcitriol. This process highlights the close relationship and interconversion potential between the two isomers.

Experimental Protocol: Photochemical Isomerization

The conversion of 5,6-trans-Calcitriol to Calcitriol can be achieved through exposure to ultraviolet (UV) radiation. A general procedure is outlined below:

  • Dissolution: Dissolve 5,6-trans-Calcitriol in a suitable solvent mixture, such as methylene dichloride, acetone, and ethyl acetate.[1][2]

  • Irradiation: Subject the solution to UV rays in a dark room to initiate photosynthesis.[1][2]

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) at room temperature.[1][2]

  • Isolation: Upon completion of the reaction, the solvent is removed, and the resulting Calcitriol is crystallized from a solvent like methanol at low temperatures.[2]

Analytical Characterization

The primary analytical technique for the identification and quantification of Calcitriol Impurity A is High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: HPLC Analysis

A representative HPLC method for the analysis of Calcitriol and its impurities is as follows:

  • Column: C18, 150 x 4.6 mm, 5µm

  • Mobile Phase: A mixture of 1 volume of ammonia, 200 volumes of water, and 800 volumes of acetonitrile.

  • Diluent: Methanol

  • Flow Rate: 2.0 ml/min

  • Wavelength: 265 nm

  • Injection Volume: 50 µl

  • Column Temperature: Ambient

Standard and Sample Preparation:

  • Standard Preparation: Accurately weigh and dissolve Calcitriol working standard in the diluent to achieve a known concentration. Perform serial dilutions as necessary. Filter the final solution through a 0.45µ membrane filter.

  • Sample Preparation: Accurately weigh the sample, dissolve it in methanol, and dilute to a suitable concentration.

Quantitative Data

While specific spectral data for Calcitriol Impurity A is often proprietary and provided with reference standards, the following table summarizes the expected analytical characterization.

Analytical TechniqueExpected Data
¹H NMR Provides information on the proton environment in the molecule, allowing for structural elucidation and confirmation of the trans configuration.
¹³C NMR Reveals the number and type of carbon atoms, complementing the ¹H NMR data for complete structural assignment.
Mass Spectrometry (MS) Determines the molecular weight and provides fragmentation patterns that can be used to confirm the identity of the compound.
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule, such as hydroxyl groups.
High-Performance Liquid Chromatography (HPLC) Determines the purity of the substance and quantifies the amount of the impurity in a sample.

Logical Relationships and Experimental Workflow

The following diagram illustrates the workflow for the synthesis and analysis of Calcitriol and its impurity A.

G cluster_synthesis Synthesis & Isomerization cluster_analysis Analytical Workflow start Starting Materials synthesis Chemical Synthesis start->synthesis trans_calcitriol 5,6-trans-Calcitriol (Impurity A) synthesis->trans_calcitriol uv_irradiation UV Irradiation trans_calcitriol->uv_irradiation sample_prep Sample Preparation trans_calcitriol->sample_prep Impurity Profiling calcitriol Calcitriol uv_irradiation->calcitriol calcitriol->sample_prep Quality Control hplc_analysis HPLC Analysis sample_prep->hplc_analysis data_analysis Data Analysis & Quantification hplc_analysis->data_analysis report Report Generation data_analysis->report

References

An In-depth Guide to the Synthesis and Origin of Calcitriol Impurity A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcitriol, the biologically active form of vitamin D3, is a critical hormone regulating calcium and phosphorus homeostasis. Its complex chemical structure, featuring a conjugated triene system, makes it susceptible to isomerization, leading to the formation of various impurities. Among these, Calcitriol Impurity A, also known as trans-Calcitriol, is a specified impurity in both the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). A thorough understanding of its synthesis pathway and origin is paramount for the development of robust manufacturing processes and stable formulations of Calcitriol. This technical guide provides a comprehensive overview of the synthesis, origin, and analytical considerations for Calcitriol Impurity A.

Chemical Identity of Calcitriol Impurity A

Calcitriol Impurity A is the (5E,7E)-isomer of Calcitriol. The key structural difference lies in the configuration of the conjugated double bonds within the triene system.

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Calcitriol (5Z,7E)-9,10-secocholesta-5,7,10(19)-triene-1α,3β,25-triol32222-06-3C27H44O3416.64
Calcitriol Impurity A (5E,7E)-9,10-secocholesta-5,7,10(19)-triene-1α,3β,25-triol73837-24-8C27H44O3416.64

Origin of Calcitriol Impurity A

Calcitriol Impurity A is not typically a process-related impurity arising directly from the synthetic route of Calcitriol from steroidal precursors. Instead, its formation is primarily attributed to the isomerization of the parent drug molecule, Calcitriol. This transformation can be induced by two main environmental factors: light and heat.

Photoisomerization

The conjugated triene system of Calcitriol is highly sensitive to ultraviolet (UV) radiation.[1] Exposure to light can induce a reversible isomerization of the 5Z,7E-diene to the 5E,7E-diene, resulting in the formation of Calcitriol Impurity A. This photochemical equilibrium is a critical consideration during the manufacturing, storage, and handling of Calcitriol.

G Calcitriol Calcitriol (5Z,7E-isomer) ImpurityA Calcitriol Impurity A (5E,7E-isomer) Calcitriol->ImpurityA UV Light ImpurityA->Calcitriol UV Light

Thermal Isomerization

Elevated temperatures can also promote the isomerization of Calcitriol to Impurity A. While generally less efficient than photoisomerization, thermal stress during processing or storage can contribute to the accumulation of this impurity. The isomerization is a reversible process, and a thermal equilibrium exists between the two isomers.

G Calcitriol Calcitriol (5Z,7E-isomer) ImpurityA Calcitriol Impurity A (5E,7E-isomer) Calcitriol->ImpurityA Heat (Δ) ImpurityA->Calcitriol Heat (Δ)

Synthesis Pathway of Calcitriol Impurity A

While Calcitriol Impurity A is primarily considered a degradation product, its synthesis can be achieved deliberately for use as a reference standard in analytical methods. The synthesis of Calcitriol Impurity A is intrinsically linked to the synthesis of Calcitriol itself, often existing as a key intermediate or a byproduct that needs to be isomerized to the desired active pharmaceutical ingredient (API).

A common strategy in the total synthesis of Calcitriol involves the initial formation of the more stable (5E,7E)-triene system (Impurity A), followed by a photoisomerization step to yield the biologically active (5Z,7E)-isomer (Calcitriol). Therefore, a synthetic route to Calcitriol Impurity A can be adapted from established Calcitriol syntheses by omitting the final photoisomerization step.

The following diagram illustrates a generalized synthetic approach where a precursor is converted to Calcitriol Impurity A, which can then be further isomerized to Calcitriol.

G

Experimental Protocols

Forced Degradation Study for Generation of Calcitriol Impurity A

A forced degradation study can be performed to intentionally generate Calcitriol Impurity A from Calcitriol for analytical purposes.

Objective: To generate Calcitriol Impurity A through photolytic and thermal stress.

Materials:

  • Calcitriol reference standard

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Photostability chamber with UV and visible light sources

  • Oven

Procedure:

  • Photolytic Degradation:

    • Prepare a solution of Calcitriol in methanol at a concentration of 1 mg/mL.

    • Transfer the solution to a quartz cuvette or a suitable UV-transparent container.

    • Expose the solution to UV light (e.g., 254 nm or broad-spectrum UV) in a photostability chamber.

    • Monitor the formation of Impurity A at regular intervals using a validated HPLC method.

    • Continue exposure until a significant amount of Impurity A is formed (e.g., 5-20% of the total peak area).

  • Thermal Degradation:

    • Prepare a solution of Calcitriol in a suitable solvent (e.g., methanol or ethanol) at a concentration of 1 mg/mL.

    • Place the solution in a sealed vial and heat in an oven at a controlled temperature (e.g., 60-80°C).

    • Monitor the formation of Impurity A at regular intervals using a validated HPLC method.

    • Continue heating until the desired level of degradation is achieved.

Analytical Method for Quantification of Calcitriol and Impurity A

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is typically employed for the separation and quantification of Calcitriol and its isomers.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 mm x 250 mm, 5 µm
Mobile Phase Gradient elution with water, acetonitrile, and methanol
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 265 nm
Injection Volume 20 µL

System Suitability:

  • The resolution between the Calcitriol and Calcitriol Impurity A peaks should be greater than 2.0.

  • The tailing factor for both peaks should be less than 2.0.

  • The relative standard deviation for replicate injections of the standard solution should be less than 2.0%.

Isolation and Purification of Calcitriol Impurity A

For obtaining a pure reference standard of Calcitriol Impurity A, preparative HPLC can be utilized.

Protocol:

  • Sample Preparation: A concentrated solution of the degraded Calcitriol mixture (obtained from the forced degradation study) is prepared in the mobile phase.

  • Preparative Chromatography:

    • A larger dimension preparative C18 column is used.

    • The mobile phase composition and gradient are optimized for the best separation of Calcitriol and Impurity A.

    • The degraded sample is injected onto the column.

    • Fractions corresponding to the Impurity A peak are collected.

  • Solvent Evaporation: The collected fractions are pooled, and the solvent is removed under reduced pressure to yield the isolated Calcitriol Impurity A.

  • Characterization: The purity and identity of the isolated impurity are confirmed using analytical HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.

Conclusion

Calcitriol Impurity A is a critical impurity of Calcitriol that arises primarily from the isomerization of the active pharmaceutical ingredient under the influence of light and heat. Its synthesis is often an integral part of the overall synthesis of Calcitriol, where it can be an intermediate. A thorough understanding of the formation and control of this impurity is essential for ensuring the quality, safety, and efficacy of Calcitriol drug products. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers and drug development professionals to effectively manage and control Calcitriol Impurity A.

References

Unraveling the Biological Profile of Calcitriol Impurity A: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calcitriol, the hormonally active form of vitamin D3, is a critical regulator of calcium homeostasis and cellular function. Its therapeutic use necessitates a thorough understanding of its impurity profile. This technical guide focuses on Calcitriol Impurity A, a known process-related impurity. While comprehensive biological activity data for Calcitriol Impurity A remains largely uncharacterized in publicly available literature, this document synthesizes the existing information, primarily from regulatory toxicology reports, and provides a detailed comparative overview of the well-established biological activities of the parent compound, calcitriol. This guide aims to equip researchers and drug development professionals with the available knowledge on Calcitriol Impurity A and to highlight areas where further investigation is warranted.

Introduction to Calcitriol and its Impurities

Calcitriol (1α,25-dihydroxyvitamin D3) is a steroid hormone that plays a pivotal role in calcium and phosphate metabolism.[1][2] It exerts its effects primarily through binding to the nuclear vitamin D receptor (VDR), which then modulates the transcription of numerous target genes.[1][3] Given its potent biological effects, the purity of calcitriol drug products is of utmost importance. Regulatory bodies require stringent control of impurities, one of which is identified as Calcitriol Impurity A.

Calcitriol Impurity A, also known as (5E,7E)-9,10-secocholesta-5,7,10(19)-triene-1α,3β,25-triol or trans-Calcitriol, is a process-related impurity in the synthesis of calcitriol.[4] It is commercially available as a reference standard for analytical and quality control purposes.[5][6]

Biological Activity of Calcitriol Impurity A: Current State of Knowledge

Direct and comprehensive studies on the biological activity of Calcitriol Impurity A are notably absent in peer-reviewed scientific literature. The primary source of information comes from a pharmacology review within a New Drug Application (NDA) submitted to the U.S. Food and Drug Administration (FDA).[7]

Acute Toxicity Profile

A comparative acute oral toxicity study in mice was conducted to assess the toxicity of calcitriol versus calcitriol containing 0.2% of an impurity identified as the cis-methyl, ethyl derivative (Ro26-5787). The study concluded that the presence of this impurity at a 0.2% level does not alter the acute oral toxicity profile of calcitriol.[7]

Table 1: Summary of Acute Oral Toxicity Study of Calcitriol with Impurity in Mice [7]

ParameterCalcitriolCalcitriol + 0.2% Impurity
Observed Effects Ataxia, decreased motor activity, respiratory depression, tremors (predominantly at higher doses)Similar to Calcitriol
Mortality (1.0 mg/kg) 1/12 (female)1/12 (female)
Mortality (2.0 mg/kg) 4/12 (males)4/12 (3 males, 1 female)
Mortality (3.0 mg/kg) >50% (11/12)>50% (8/12)
Body Weight Similar weight gain in both groupsSimilar weight gain in both groups
Inferred Biological Activity

Given its structural similarity to calcitriol, it is plausible that Calcitriol Impurity A may possess some affinity for the vitamin D receptor. However, without direct experimental data on VDR binding affinity, gene transcription assays, or cell-based functional assays, any potential biological activity remains speculative. The lack of overt potentiation of toxicity in the FDA study suggests that at low concentrations, its biological effects are not significantly additive or synergistic with those of calcitriol in an acute setting.

Comparative Biological Activity of Calcitriol

To provide a framework for understanding the potential biological activities of its impurities, this section details the well-documented biological effects of calcitriol.

Mechanism of Action: The Vitamin D Receptor Signaling Pathway

Calcitriol is the principal ligand for the vitamin D receptor (VDR), a member of the nuclear receptor superfamily.[3] Upon binding, the VDR undergoes a conformational change and forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription.[1][3]

Calcitriol_Signaling_Pathway cluster_cell Target Cell Calcitriol Calcitriol VDR VDR Calcitriol->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE VDR_RXR->VDRE Binds to Gene Target Gene VDRE->Gene Regulates mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Response Biological Response Protein->Response

Figure 1: Simplified Calcitriol Signaling Pathway.
Effects on Gene Transcription

The activation of the VDR by calcitriol leads to the transcriptional regulation of a wide array of genes involved in:

  • Calcium Homeostasis: Upregulation of genes encoding for calcium transport proteins in the intestine (e.g., TRPV6, calbindin-D9k) and kidney.

  • Bone Metabolism: Regulation of genes involved in bone mineralization and remodeling, such as osteocalcin and RANKL.

  • Cell Proliferation and Differentiation: Modulation of genes that control the cell cycle and induce differentiation in various cell types, including keratinocytes and cancer cells.[8]

  • Immune Function: Regulation of cytokine expression and immune cell differentiation.[3]

Cellular Effects

Calcitriol exerts a range of effects on different cell types, including:

  • Inhibition of Proliferation: Calcitriol has been shown to inhibit the proliferation of various cell types, including cancer cells of the breast, prostate, and colon, as well as keratinocytes.[8]

  • Induction of Differentiation: It promotes the differentiation of cells, a key mechanism in its anti-cancer and anti-psoriatic effects.

  • Apoptosis: In some cell types, calcitriol can induce programmed cell death.

  • Immunomodulation: It can modulate the activity of immune cells, such as T-lymphocytes and macrophages.

Experimental Protocols

Detailed experimental protocols for assessing the biological activity of vitamin D analogs are crucial for further research. While specific protocols for Calcitriol Impurity A are not available, the following are standard methods used for calcitriol and would be applicable for characterizing the impurity.

Vitamin D Receptor Binding Assay

Objective: To determine the binding affinity of a test compound for the VDR.

Methodology:

  • Receptor Preparation: Full-length recombinant human VDR is used.

  • Radioligand: Tritiated calcitriol ([³H]-1α,25(OH)₂D₃) serves as the radioligand.

  • Assay: A competitive binding assay is performed by incubating a fixed concentration of the radioligand and VDR with increasing concentrations of the unlabeled test compound (Calcitriol Impurity A).

  • Separation: Bound and free radioligand are separated using methods like dextran-coated charcoal or filtration.

  • Detection: Radioactivity of the bound fraction is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated. The equilibrium dissociation constant (Ki) is then determined using the Cheng-Prusoff equation.

Reporter Gene Assay for Transcriptional Activity

Objective: To measure the ability of a test compound to activate VDR-mediated gene transcription.

Methodology:

  • Cell Line: A suitable mammalian cell line (e.g., HEK293, COS-7) is used.

  • Transfection: Cells are co-transfected with expression vectors for human VDR and RXR, and a reporter plasmid containing a VDRE upstream of a reporter gene (e.g., luciferase or β-galactosidase).

  • Treatment: Transfected cells are treated with varying concentrations of the test compound.

  • Lysis and Assay: After an incubation period, cells are lysed, and the reporter enzyme activity is measured using a luminometer or spectrophotometer.

  • Data Analysis: The dose-response curve is plotted, and the effective concentration that causes 50% of the maximal response (EC₅₀) is calculated.

Cell Proliferation Assay

Objective: To assess the effect of a test compound on the proliferation of a specific cell line.

Methodology:

  • Cell Culture: A relevant cell line (e.g., MCF-7 breast cancer cells, HaCaT keratinocytes) is seeded in microplates.

  • Treatment: Cells are treated with various concentrations of the test compound.

  • Incubation: Cells are incubated for a defined period (e.g., 24-72 hours).

  • Quantification of Proliferation: Cell viability or proliferation is measured using assays such as MTT, XTT, or by direct cell counting.

  • Data Analysis: The concentration of the test compound that inhibits cell growth by 50% (IC₅₀) is determined.

Visualization of Experimental Workflow

The following diagram illustrates the workflow of the acute toxicity study described in the FDA report.

Acute_Toxicity_Workflow cluster_workflow Acute Oral Toxicity Study Workflow Start Start Animal_Selection Select 6-week-old mice (6/sex/group) Start->Animal_Selection Grouping Divide into groups: - Vehicle Control - Calcitriol - Calcitriol + 0.2% Impurity Animal_Selection->Grouping Dosing Single oral gavage administration (1.0, 2.0, or 3.0 mg/kg) Grouping->Dosing Observation Observe for 14 days Dosing->Observation Data_Collection Record: - Clinical signs - Mortality - Body weight Observation->Data_Collection Analysis Compare effects between Calcitriol and Calcitriol + Impurity groups Data_Collection->Analysis Conclusion Conclusion on the effect of the impurity on acute oral toxicity Analysis->Conclusion

References

An In-depth Technical Guide on the Interaction of Calcitriol and its Impurity A with the Vitamin D Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the interaction between calcitriol, the hormonally active form of vitamin D, and its nuclear receptor, the Vitamin D Receptor (VDR). A central focus is placed on the potential interaction of a key impurity, Calcitriol Impurity A (also known as 5,6-trans-Calcitriol), with the VDR. While direct quantitative data for Calcitriol Impurity A is limited in publicly available literature, this guide synthesizes known data for calcitriol and structurally related compounds to provide a framework for understanding and evaluating the impact of this impurity. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways and workflows are provided to support researchers in the fields of endocrinology, drug discovery, and quality control.

Introduction to Calcitriol and the Vitamin D Receptor

Calcitriol, the biologically active metabolite of Vitamin D, plays a crucial role in calcium and phosphate homeostasis, bone metabolism, and the regulation of cell proliferation and differentiation.[] Its wide-ranging physiological effects are primarily mediated through its interaction with the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of ligand-activated transcription factors.[2][3] Upon binding to calcitriol, the VDR undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR).[3] This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[2][3]

The presence of impurities in pharmaceutical preparations of calcitriol is a critical concern for drug safety and efficacy. Calcitriol Impurity A, chemically known as (5E,7E)-9,10-secocholesta-5,7,10(19)-triene-1α,3β,25-triol or 5,6-trans-Calcitriol, is a significant process-related impurity. Understanding the interaction of this impurity with the VDR is essential to assess its potential biological activity and impact on the therapeutic effects of calcitriol.

Quantitative Analysis of VDR Interaction

The affinity of a ligand for its receptor is a key determinant of its biological potency. This is typically quantified by the dissociation constant (Kd), with lower values indicating higher affinity. Functional activity, such as the ability to induce gene transcription, is often measured by the half-maximal effective concentration (EC50) in cellular assays.

While extensive data exists for calcitriol, there is a notable lack of direct quantitative data for the binding affinity and functional activity of Calcitriol Impurity A. The table below summarizes the known quantitative data for calcitriol and a structurally related compound, 5,6-trans-vitamin D3, to provide a comparative perspective.

CompoundReceptorAssay TypeQuantitative MetricValue
Calcitriol VDRBinding AffinityKd~0.1-1 nM
VDRReporter Gene AssayEC50~0.1-10 nM
5,6-trans-vitamin D3 VDRBinding AffinityKd560 nM[4]

Disclaimer: The Kd value for 5,6-trans-vitamin D3 is for a related compound and not Calcitriol Impurity A (1,25-dihydroxy-5,6-trans-vitamin D3). It is included as the most relevant publicly available data to infer potential binding characteristics. The additional hydroxyl groups in Calcitriol Impurity A compared to 5,6-trans-vitamin D3 are expected to influence VDR binding affinity.

Signaling Pathways

The binding of calcitriol to the VDR initiates a cascade of molecular events that ultimately leads to changes in gene expression. This canonical genomic signaling pathway is the primary mechanism of action for vitamin D.

VDR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Calcitriol Calcitriol VDR_unbound VDR Calcitriol->VDR_unbound Binding VDR_Calcitriol Calcitriol-VDR Complex VDR_unbound->VDR_Calcitriol RXR_unbound RXR VDR_RXR VDR-RXR Heterodimer RXR_unbound->VDR_RXR VDR_Calcitriol->VDR_RXR VDR_RXR_nucleus VDR-RXR VDR_RXR->VDR_RXR_nucleus Nuclear Translocation VDRE VDRE VDR_RXR_nucleus->VDRE Binds to Transcription Gene Transcription VDRE->Transcription Initiates Coactivators Coactivators Coactivators->Transcription Recruited mRNA mRNA Transcription->mRNA Protein Biological Response mRNA->Protein Binding_Assay_Workflow A Prepare Reagents: - VDR - [3H]-Calcitriol - Test Compounds B Incubate VDR, [3H]-Calcitriol, and Test Compound A->B C Separate Bound and Free Ligand (Dextran-Coated Charcoal) B->C D Centrifuge C->D E Measure Radioactivity of Supernatant D->E F Data Analysis: - Plot Competition Curve - Determine IC50 - Calculate Kd E->F Reporter_Assay_Workflow A Seed and Transfect Cells with VDR and Reporter Plasmids B Treat Cells with Test Compounds A->B C Incubate (18-24h) B->C D Lyse Cells C->D E Measure Reporter Gene Activity D->E F Data Analysis: - Plot Dose-Response Curve - Determine EC50 E->F

References

Unveiling the Physicochemical Landscape of Calcitriol Impurity A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcitriol, the hormonally active form of vitamin D, is a critical regulator of calcium and phosphate homeostasis. Its therapeutic use necessitates stringent control over its impurity profile. Calcitriol Impurity A, identified as (5E,7E)-9,10-Secocholesta-5,7,10(19)-triene-1α,3β,25-triol, also known as trans-Calcitriol, is a significant related substance that requires thorough characterization to ensure the safety and efficacy of calcitriol-containing drug products. This technical guide provides a comprehensive overview of the known physicochemical properties of Calcitriol Impurity A, outlines relevant experimental protocols for its analysis, and serves as a valuable resource for professionals in pharmaceutical research and development.

Core Physicochemical Properties

Calcitriol Impurity A is a stereoisomer of calcitriol, differing in the geometry of the conjugated triene system. This structural nuance influences its physical and chemical behaviors. The fundamental properties are summarized in the table below.

PropertyValueReference
Chemical Name (5E,7E)-9,10-Secocholesta-5,7,10(19)-triene-1α,3β,25-triol[1]
Synonym trans-Calcitriol[1]
CAS Number 73837-24-8[1]
Molecular Formula C₂₇H₄₄O₃[1]
Molecular Weight 416.64 g/mol [2]
Appearance White to off-white solid[3]

Further quantitative data, such as a precise melting point, boiling point, and detailed solubility in various solvents, are not consistently reported in publicly available literature and would require experimental determination.

Experimental Protocols for Characterization

Accurate characterization of Calcitriol Impurity A is paramount for its quantification and control in pharmaceutical preparations. The following section details established analytical methodologies.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for the separation and quantification of calcitriol and its impurities. A stability-indicating reversed-phase HPLC (RP-HPLC) method is typically employed.

Illustrative RP-HPLC Method:

  • Column: A C18 column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size) is commonly used for the separation of vitamin D analogues.[4]

  • Mobile Phase: A gradient elution using a mixture of water, methanol, acetonitrile, and tetrahydrofuran is effective in resolving calcitriol from its isomers, including Impurity A.[4] The specific gradient program must be optimized based on the column and system specifics.

  • Column Temperature: The column is typically maintained at an elevated temperature, such as 50°C, to improve peak shape and resolution.[4]

  • Detection: UV detection at a wavelength of approximately 264 nm is suitable for the analysis of calcitriol and its related compounds.[4]

  • Sample Preparation: The sample containing calcitriol and its impurities is dissolved in a suitable organic solvent, such as methanol or a mixture of solvents used in the mobile phase.

Workflow for HPLC Analysis of Calcitriol Impurities:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Calcitriol Drug Substance/Product Dissolution Dissolution in appropriate solvent Sample->Dissolution Filtration Filtration Dissolution->Filtration Injection Injection onto RP-HPLC column Filtration->Injection Separation Gradient Elution Injection->Separation Detection UV Detection (264 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration and Quantification Chromatogram->Integration Report Impurity Profiling Report Integration->Report VDR_Signaling Calcitriol Calcitriol VDR Vitamin D Receptor (VDR) Calcitriol->VDR Binds RXR Retinoid X Receptor (RXR) VDR->RXR Heterodimerizes with VDRE Vitamin D Response Element (VDRE) in DNA RXR->VDRE Binds to Transcription Gene Transcription VDRE->Transcription Regulates mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Biological Response Protein->Response

References

Calcitriol Impurity A: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Calcitriol Impurity A, a critical reference standard for the quality control of Calcitriol, the active form of vitamin D3. This document details its identification, chemical properties, and analytical methodologies for its detection and quantification.

Introduction to Calcitriol and its Impurities

Calcitriol (1α,25-dihydroxyvitamin D3) is the hormonally active form of vitamin D, playing a crucial role in calcium homeostasis and bone metabolism.[1] Due to its potent biological activity, the purity of calcitriol formulations is of utmost importance. Impurities can arise during synthesis or degradation and may impact the safety and efficacy of the final drug product.[1] Calcitriol Impurity A is a significant process-related impurity that requires careful monitoring.

Identification and Properties of Calcitriol Impurity A

Calcitriol Impurity A is chemically identified as (5E,7E)-9,10-secocholesta-5,7,10(19)-triene-1α,3β,25-triol.[2][3] It is also known by the synonyms trans-Calcitriol or 5,6-trans-Calcitriol.[4][5]

Table 1: Chemical and Physical Properties of Calcitriol Impurity A

PropertyValueReference
CAS Number 73837-24-8[2][3][4]
Chemical Name (5E,7E)-9,10-secocholesta-5,7,10(19)-triene-1α,3β,25-triol[2][3]
Synonyms trans-Calcitriol, 5,6-trans-Calcitriol[4][5]
Molecular Formula C27H44O3[2][3]
Molecular Weight 416.6 g/mol [2][3]
Appearance White to off-white solidN/A
Solubility Soluble in methanol, ethanol, and other organic solventsN/A

Analytical Methodologies for Identification and Quantification

The primary analytical techniques for the identification and quantification of Calcitriol Impurity A in bulk drug substances and pharmaceutical formulations are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC)

A stability-indicating reversed-phase HPLC (RP-HPLC) method is commonly employed for the separation of calcitriol from its impurities.

Experimental Protocol: RP-HPLC Method

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., water) and an organic solvent (e.g., acetonitrile, methanol).

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength of 265 nm.

  • Sample Preparation: Dissolve the sample in a suitable diluent, such as methanol or the mobile phase.

Table 2: Example HPLC Method Parameters

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (gradient)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 265 nm
Injection Volume 20 µL
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For highly sensitive and specific quantification, especially at low levels, LC-MS/MS is the method of choice.

Experimental Protocol: LC-MS/MS Method

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is commonly used.

  • Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be required to clean up complex matrices like plasma.

  • Chromatographic Conditions: Similar to HPLC, a C18 column with a gradient elution of water and acetonitrile/methanol containing a modifier like formic acid is often used.

  • Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-product ion transitions for both Calcitriol Impurity A and an internal standard.

Table 3: Example LC-MS/MS MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Calcitriol Impurity A [M+H]+To be determined empirically
Internal Standard (e.g., d6-Calcitriol) [M+H]+To be determined empirically

Signaling Pathways and Experimental Workflows

Calcitriol Metabolism Pathway

Calcitriol Impurity A is an isomer of calcitriol and is not part of the primary metabolic pathway. The following diagram illustrates the main metabolic pathway of calcitriol.

Calcitriol_Metabolism 7-dehydrocholesterol 7-dehydrocholesterol Vitamin D3 Vitamin D3 7-dehydrocholesterol->Vitamin D3 UVB Light (Skin) Calcifediol (25-OH D3) Calcifediol (25-OH D3) Vitamin D3->Calcifediol (25-OH D3) 25-hydroxylase (Liver) Calcitriol (1,25-(OH)2 D3) Calcitriol (1,25-(OH)2 D3) Calcifediol (25-OH D3)->Calcitriol (1,25-(OH)2 D3) 1α-hydroxylase (Kidney) Calcitroic Acid Calcitroic Acid Calcitriol (1,25-(OH)2 D3)->Calcitroic Acid 24-hydroxylase Inactive Metabolites Inactive Metabolites Calcitroic Acid->Inactive Metabolites

Caption: Metabolic pathway of Calcitriol.

General Workflow for Impurity Identification

The following diagram outlines a typical workflow for the identification and characterization of an unknown impurity in a drug substance like calcitriol.

Impurity_Identification_Workflow cluster_0 Analytical Detection cluster_1 Isolation and Characterization cluster_2 Confirmation and Synthesis HPLC_Analysis HPLC Analysis (Detects unknown peak) LC_MS_Analysis LC-MS Analysis (Determine Molecular Weight) HPLC_Analysis->LC_MS_Analysis Preparative_HPLC Preparative HPLC (Isolate impurity) LC_MS_Analysis->Preparative_HPLC NMR_Spectroscopy NMR Spectroscopy (Elucidate structure) Preparative_HPLC->NMR_Spectroscopy MS_MS_Analysis MS/MS Analysis (Fragmentation pattern) Preparative_HPLC->MS_MS_Analysis Reference_Standard_Synthesis Synthesis of Reference Standard NMR_Spectroscopy->Reference_Standard_Synthesis Co_injection Co-injection with Reference (Confirm identity) Reference_Standard_Synthesis->Co_injection

References

Toxicological Profile of Calcitriol Impurity A: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information regarding the toxicological profile of Calcitriol Impurity A. It is intended for informational purposes for a scientific audience and should not be considered a comprehensive safety assessment. Significant data gaps exist in the publicly available literature.

Introduction

Calcitriol, the biologically active form of vitamin D3, is a critical hormone regulating calcium homeostasis. As with any pharmaceutical compound, the purity of calcitriol is of utmost importance for its safety and efficacy. Calcitriol Impurity A, identified as trans-Calcitriol ((5E,7E)-9,10-secocholesta-5,7,10(19)-triene-1α,3β,25-triol), is a known process-related impurity. This technical guide provides a detailed overview of the available toxicological data for Calcitriol Impurity A, highlighting key experimental findings and methodologies.

Chemical Identity

  • Systematic Name: (5E,7E)-9,10-secocholesta-5,7,10(19)-triene-1α,3β,25-triol

  • Common Name: trans-Calcitriol, Calcitriol EP Impurity A

  • CAS Number: 73837-24-8

  • Molecular Formula: C₂₇H₄₄O₃

  • Molecular Weight: 416.64 g/mol

Toxicological Data

The publicly available toxicological data for Calcitriol Impurity A is limited. The primary source of information is a summary of a comparative acute oral toxicity study in mice, referenced in a U.S. Food and Drug Administration (FDA) pharmacology review.

Acute Toxicity

An acute oral toxicity study in mice was conducted to compare the toxicity of calcitriol and trans-calcitriol. The findings from this study are summarized below.

Table 1: Summary of Acute Oral Toxicity of Calcitriol and trans-Calcitriol in Mice [1]

CompoundDose (mg/kg)Number of AnimalsObservation PeriodClinical EffectsMortality
Calcitriol 1.0, 2.0, 4.012 per dose group14 daysTransient respiratory depression at 1.0 and 2.0 mg/kg. At 4.0 mg/kg: respiratory depression, tremors, decreased motor activity, ptosis, and abnormal gait.No mortality at 1.0 and 2.0 mg/kg. 100% mortality at 4.0 mg/kg (between days 4-9).
trans-Calcitriol (Calcitriol Impurity A) 1.0, 2.0, 4.0Not specified14 daysNo clinical effects observed.No mortality observed at any dose level.
Sub-chronic and Chronic Toxicity

No studies on the sub-chronic or chronic toxicity of Calcitriol Impurity A were identified in the public domain.

Genotoxicity

No in vitro or in vivo genotoxicity studies (e.g., Ames test, micronucleus assay) specifically for Calcitriol Impurity A have been publicly reported.

Carcinogenicity

There are no available carcinogenicity studies for Calcitriol Impurity A.

Reproductive and Developmental Toxicity

No reproductive or developmental toxicity studies have been reported for Calcitriol Impurity A.

Experimental Protocols

G cluster_0 Animal Preparation cluster_1 Dosing cluster_2 Observation and Data Collection cluster_3 Endpoint Analysis animal_prep Acclimatization of CD-1 Charles River mice (6-8 weeks old) dosing Single oral gavage administration animal_prep->dosing Randomization into groups dose_groups Dose Groups: - trans-Calcitriol (1.0, 2.0, 4.0 mg/kg) - Calcitriol (1.0, 2.0, 4.0 mg/kg) - Vehicle Control (Neobee oil) observation 14-day observation period dosing->observation Post-administration clinical_signs Daily observation for clinical signs of toxicity body_weight Body weight measurement mortality Mortality checks analysis Comparison of toxicity profiles between Calcitriol and trans-Calcitriol observation->analysis

Experimental workflow for the acute oral toxicity study of trans-Calcitriol in mice.

Signaling Pathways

The primary mechanism of action of calcitriol is through its interaction with the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression. It is plausible that trans-Calcitriol may also interact with the VDR, albeit with potentially different affinity, which could explain its lower observed toxicity. The signaling pathway of calcitriol is well-established and serves as a relevant biological context.

G cluster_cell Target Cell Calcitriol Calcitriol VDR Vitamin D Receptor (VDR) (cytosolic) Calcitriol->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Heterodimerizes with RXR in nucleus RXR Retinoid X Receptor (RXR) (nuclear) RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) on DNA VDR_RXR->VDRE Binds mRNA mRNA VDRE->mRNA Gene Transcription Protein Protein Synthesis (e.g., Calcium-binding proteins) mRNA->Protein Translation Response Biological Response (e.g., Calcium absorption) Protein->Response

Simplified signaling pathway of Calcitriol via the Vitamin D Receptor.

Discussion and Data Gaps

The available data strongly suggests that Calcitriol Impurity A (trans-Calcitriol) possesses a significantly lower acute oral toxicity profile in mice compared to calcitriol. The absence of observed clinical effects and mortality at doses up to 4.0 mg/kg is a notable finding.

However, it is crucial to acknowledge the substantial data gaps in the toxicological profile of this impurity. The lack of information on repeated-dose toxicity, genotoxicity, carcinogenicity, and reproductive toxicity prevents a comprehensive risk assessment. While the acute toxicity appears low, the potential for long-term effects remains unknown.

Future research should prioritize a more complete toxicological evaluation of Calcitriol Impurity A, including:

  • Genotoxicity: An Ames test and an in vitro micronucleus assay would provide initial insights into its mutagenic and clastogenic potential.

  • Repeated-Dose Toxicity: A 28-day repeated-dose oral toxicity study in rodents would be essential to identify potential target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

  • Receptor Binding Affinity: A comparative study of the binding affinity of calcitriol and trans-calcitriol to the Vitamin D Receptor would help to elucidate the mechanistic basis for the observed differences in acute toxicity.

Conclusion

Based on the limited available data, Calcitriol Impurity A (trans-Calcitriol) exhibits low acute oral toxicity in mice. This information is valuable for initial risk assessments. However, the absence of a comprehensive toxicological dataset necessitates a cautious approach. Further studies are required to fully characterize the safety profile of this impurity and to establish safe exposure limits for drug development professionals.

References

Calcitriol Impurity A: A Comprehensive Technical Guide on its Discovery, Analysis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcitriol, the biologically active form of vitamin D3, is a critical hormone regulating calcium and phosphorus homeostasis. Its therapeutic use in treating conditions like secondary hyperparathyroidism and metabolic bone disease is well-established. However, the inherent sensitivity of the calcitriol molecule to light and heat presents a significant challenge in pharmaceutical development, leading to the formation of degradation products. Among these, Calcitriol Impurity A, also known as (5E,7E)-9,10-secocholesta-5,7,10(19)-triene-1α,3β,25-triol or trans-calcitriol, is a prominent and pharmacopeially recognized impurity. This technical guide provides an in-depth exploration of the discovery, history, analytical methodologies, and biological implications of Calcitriol Impurity A.

Discovery and History of Calcitriol Impurity A

The discovery of Calcitriol Impurity A is intrinsically linked to the understanding of the photochemistry of vitamin D compounds. Calcitriol possesses a conjugated triene system which is susceptible to photoisomerization. Exposure to ultraviolet light can cause a cis/trans isomerization of the 5,6-double bond, leading to the formation of the 5,6-trans isomer, which is Calcitriol Impurity A[1]. While a specific seminal paper marking the "discovery" of this impurity in pharmaceutical preparations is not readily identifiable, its presence as a degradation product has been acknowledged through numerous stability and analytical studies of calcitriol.

The history of its formal recognition is evident in its inclusion as a specified impurity in major pharmacopeias. Both the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) list trans-calcitriol as a known impurity of calcitriol, underscoring its importance in the quality control of calcitriol drug substances and products[2][3]. The development of advanced analytical techniques, particularly High-Performance Liquid Chromatography (HPLC), was instrumental in the separation and identification of this and other related substances from the parent calcitriol molecule.

Physicochemical Properties and Formation Pathway

Calcitriol Impurity A is a geometric isomer of calcitriol, differing in the configuration of the double bond between carbons 5 and 6.

PropertyCalcitriolCalcitriol Impurity A (trans-calcitriol)
Systematic Name (5Z,7E)-9,10-Secocholesta-5,7,10(19)-triene-1α,3β,25-triol(5E,7E)-9,10-Secocholesta-5,7,10(19)-triene-1α,3β,25-triol[4]
CAS Number 32222-06-373837-24-8[5]
Molecular Formula C27H44O3C27H44O3
Molecular Weight 416.64 g/mol 416.64 g/mol

The primary pathway for the formation of Calcitriol Impurity A is through photodegradation. The energy from UV light induces the isomerization of the 5Z (cis) double bond to the 5E (trans) configuration.

G Calcitriol Calcitriol (5Z,7E isomer) ImpurityA Calcitriol Impurity A (5E,7E isomer, trans-calcitriol) Calcitriol->ImpurityA Photoisomerization UV_Light UV Light G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Calcitriol Calcitriol VDR VDR Calcitriol->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE on DNA VDR_RXR->VDRE Binds VDR_RXR->VDRE Gene_Expression Modulation of Gene Expression VDRE->Gene_Expression G cluster_workflow Impurity Profiling Workflow for Calcitriol Drug_Substance Calcitriol Drug Substance Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) Drug_Substance->Forced_Degradation Method_Development Stability-Indicating HPLC Method Development Forced_Degradation->Method_Development Method_Validation Method Validation (ICH Q2) Method_Development->Method_Validation Impurity_Identification Impurity Identification (e.g., LC-MS, NMR) Method_Validation->Impurity_Identification Impurity_Quantification Impurity Quantification Impurity_Identification->Impurity_Quantification Specification_Setting Setting Specifications (e.g., for Impurity A) Impurity_Quantification->Specification_Setting Stability_Studies Long-term and Accelerated Stability Studies Specification_Setting->Stability_Studies

References

The Role of Calcitriol Impurity A in Drug Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcitriol, the biologically active form of vitamin D3, is a critical therapeutic agent for managing calcium and phosphorus homeostasis. Its clinical efficacy is contingent upon its stability and purity. This technical guide provides an in-depth analysis of Calcitriol Impurity A, also known as (5E,7E)-9,10-Secocholesta-5,7,10(19)-triene-1α,3β,25-triol or trans-Calcitriol, and its role in the degradation of the parent drug, Calcitriol. Understanding the formation, quantification, and biological implications of this impurity is paramount for the development of stable and effective Calcitriol drug products.

Calcitriol is inherently sensitive to light, heat, and air.[1] Degradation can lead to the formation of various impurities, including Calcitriol Impurity A, which is a geometric isomer of Calcitriol.[2] The formation of this impurity can impact the potency and safety of the drug product. This guide will delve into the degradation pathways, analytical methodologies for detection, and the potential impact of Calcitriol Impurity A on the biological activity of Calcitriol.

Chemical Properties and Identification

Calcitriol Impurity A is the (5E,7E)-isomer of Calcitriol, differing in the stereochemistry at the C5-C6 double bond. This seemingly minor structural change can have significant implications for the molecule's three-dimensional structure and its interaction with biological targets.

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight
Calcitriol (5Z,7E)-9,10-Secocholesta-5,7,10(19)-triene-1α,3β,25-triol32222-06-3C27H44O3416.64 g/mol
Calcitriol Impurity A (trans-Calcitriol) (5E,7E)-9,10-Secocholesta-5,7,10(19)-triene-1α,3β,25-triol73837-24-8C27H44O3416.64 g/mol

Role in Drug Degradation: Pathways and Kinetics

Calcitriol Impurity A is primarily formed through a process of photoisomerization.[3] Exposure to ultraviolet (UV) light can induce the conversion of the cis-isomer (Calcitriol) to the trans-isomer (Calcitriol Impurity A). Studies have shown that significant degradation of Calcitriol occurs upon exposure to UVA and UVB light, with over 90% degradation observed under certain conditions.[4] While photodegradation is a major pathway, thermal stress can also contribute to the formation of isomers.[2]

The degradation of Calcitriol under various stress conditions is a critical aspect of stability testing. Forced degradation studies are employed to understand the degradation pathways and to develop stability-indicating analytical methods.

Summary of Forced Degradation Studies

While specific quantitative data on the percentage of Calcitriol Impurity A formed under all stress conditions is not extensively available in a consolidated format, the following table summarizes the typical conditions used in forced degradation studies for Calcitriol and the expected outcomes.

Stress ConditionReagents and ConditionsExpected Outcome
Acid Hydrolysis 5N HCl, 2 hours, Room TemperatureDegradation of Calcitriol.[5] Formation of various degradants.
Base Hydrolysis 5N NaOH, 2 hours, Room TemperatureDegradation of Calcitriol.[5] Formation of various degradants.
Oxidation 3% H2O2, 30 minutes, Room TemperatureDegradation of Calcitriol.[5] Formation of oxidized byproducts.
Thermal Degradation 80°C, 24 hoursIsomerization and formation of other degradation products.[2][5]
Photodegradation Exposure to UV light (e.g., 10 J/cm² UVA, 100 mJ/cm² UVB)Significant degradation (>90%) with formation of photoisomers, including Calcitriol Impurity A.[4]

Experimental Protocols

Accurate detection and quantification of Calcitriol Impurity A are crucial for ensuring the quality of Calcitriol drug products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common analytical technique employed.

Stability-Indicating HPLC Method for Calcitriol and Calcitriol Impurity A

This protocol is a representative example for the simultaneous determination of Calcitriol and Calcitriol Impurity A.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase: Gradient elution with a mixture of water, acetonitrile, and methanol.[6]

  • Flow Rate: 1.2 mL/min.[5]

  • Column Temperature: 33-37°C.[5]

  • Detection Wavelength: 265 nm.[5]

  • Injection Volume: 10 µL.[5]

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a standard solution of Calcitriol and Calcitriol Impurity A in a suitable diluent (e.g., methanol or acetonitrile) to a known concentration.

  • Sample Solution (for soft capsules): Extract the contents of the soft capsules with a suitable solvent, followed by dilution to a concentration within the linear range of the method.[7]

3. Forced Degradation Sample Preparation:

  • Photodegradation: Expose a solution of Calcitriol to a controlled UV light source for a specified duration.

  • Thermal Degradation: Heat a solution of Calcitriol at a specific temperature (e.g., 80°C) for a defined period.

  • Acid/Base Hydrolysis: Treat a solution of Calcitriol with an acidic or basic solution for a set time, followed by neutralization.

  • Oxidative Degradation: Treat a solution of Calcitriol with an oxidizing agent (e.g., hydrogen peroxide) for a specific duration.

4. Method Validation Parameters:

The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

ParameterTypical Value for CalcitriolTypical Value for Calcitriol Impurity AReference
Linear Range 0.1714 - 1.36 µg/mL0.1613 - 1.28 µg/mL[6]
LOD 39.75 ng/mL40.90 ng/mL[6]
LOQ 141.6 ng/mL136.4 ng/mL[6]

Biological Implications and Signaling Pathways

Calcitriol exerts its biological effects primarily by binding to the Vitamin D Receptor (VDR), a nuclear transcription factor.[8] The Calcitriol-VDR complex then modulates the expression of genes involved in calcium and phosphate metabolism.[8]

The formation of Calcitriol Impurity A raises questions about its own biological activity and its potential to interfere with the action of Calcitriol. Studies on the photoisomers of vitamin D3 have provided some insights. For instance, 5,6-trans-vitamin D3, a structurally related compound, has been shown to have a significantly lower binding affinity for the VDR compared to vitamin D3.[9] The dissociation constant (Kd) for 5,6-trans-vitamin D3 was reported to be 560 nM, while that of other active metabolites was much lower, indicating weaker binding.[9]

This suggests that Calcitriol Impurity A likely has a reduced affinity for the VDR compared to Calcitriol. Consequently, its ability to activate VDR-mediated signaling pathways and elicit a biological response is expected to be diminished. The presence of this less active impurity could effectively lower the therapeutic potency of the drug product.

Visualizations

Calcitriol Degradation Pathway

G Calcitriol Calcitriol ((5Z,7E)-isomer) ImpurityA Calcitriol Impurity A ((5E,7E)-isomer) Calcitriol->ImpurityA Photoisomerization (UV Light) OtherDegradants Other Degradation Products Calcitriol->OtherDegradants Heat, Acid, Base, Oxidation

Caption: Primary degradation pathway of Calcitriol.

Experimental Workflow for Stability Indicating HPLC Method

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis DrugProduct Calcitriol Drug Product Extraction Extraction & Dilution DrugProduct->Extraction ForcedDegradation Forced Degradation (Light, Heat, Acid, Base, etc.) ForcedDegradation->Extraction HPLC HPLC System (C18 Column, UV Detector) Extraction->HPLC Chromatogram Chromatogram Acquisition HPLC->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Report Report Generation Quantification->Report

Caption: Workflow for analyzing Calcitriol and its impurities.

Vitamin D Receptor Signaling Pathway

G Calcitriol Calcitriol VDR Vitamin D Receptor (VDR) Calcitriol->VDR Binds to VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDRE Vitamin D Response Element (in DNA) VDR_RXR->VDRE Binds to GeneExpression Modulation of Gene Expression VDRE->GeneExpression BiologicalEffects Biological Effects (Calcium Homeostasis, etc.) GeneExpression->BiologicalEffects

Caption: Simplified VDR signaling pathway.

Conclusion

Calcitriol Impurity A (trans-Calcitriol) is a significant degradation product of Calcitriol, primarily formed through photoisomerization. Its presence can compromise the potency of the drug product due to its likely reduced affinity for the Vitamin D Receptor. Therefore, robust analytical methods, such as the stability-indicating HPLC method detailed in this guide, are essential for monitoring and controlling the levels of this impurity in Calcitriol formulations. Further research into the precise kinetics of Calcitriol Impurity A formation under various stress conditions and its specific impact on VDR-mediated signaling will provide a more complete understanding of its role in drug degradation and contribute to the development of more stable and efficacious Calcitriol therapies.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Calcitriol and Calcitriol Impurity A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcitriol, the biologically active form of vitamin D3, is a critical hormone for regulating calcium and phosphorus levels in the body.[1] During its synthesis and storage, various impurities can arise, one of the most significant being Calcitriol Impurity A, also known as 5,6-trans-Calcitriol.[2] Accurate quantification of this impurity is crucial for ensuring the quality, safety, and efficacy of calcitriol drug products. This application note provides a detailed, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the separation and quantification of calcitriol and Calcitriol Impurity A in pharmaceutical formulations.

Principle

This method utilizes RP-HPLC with a C18 stationary phase and a gradient elution of a mobile phase composed of water, acetonitrile, and methanol. This combination allows for the effective separation of the structurally similar calcitriol and its cis/trans isomer, Calcitriol Impurity A. Detection is performed using a Diode Array Detector (DAD), which provides high sensitivity and allows for peak purity analysis. The method is designed to be stability-indicating, meaning it can resolve the active pharmaceutical ingredient (API) and its key impurity from potential degradation products that may form under stress conditions.

Materials and Reagents

  • Columns: Symmetry C18 (4.6 mm × 250 mm, 5 µm) or equivalent

  • Solvents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade)

  • Reference Standards:

    • Calcitriol (of known purity)

    • Calcitriol Impurity A (5,6-trans-Calcitriol) (of known purity)

  • Other Reagents:

    • Phosphoric acid or Formic acid (for mobile phase adjustment, if necessary)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector is required.

ParameterCondition
Column Symmetry C18 (4.6 mm × 250 mm, 5 µm)
Mobile Phase Gradient of Water, Acetonitrile, and Methanol
Flow Rate 1.0 mL/min
Column Temperature 27°C
Detection Wavelength 265 nm
Injection Volume 10 µL

Table 1: Chromatographic Conditions

Experimental Protocols

Mobile Phase Preparation

Prepare the mobile phase components by filtering and degassing HPLC grade water, acetonitrile, and methanol. The specific gradient program should be optimized for the specific column and system but a representative gradient is outlined below.

Standard Solution Preparation

Stock Solutions (e.g., 100 µg/mL): Accurately weigh and dissolve an appropriate amount of Calcitriol and Calcitriol Impurity A reference standards in methanol to obtain individual stock solutions.

Working Standard Solutions (e.g., 1 µg/mL): Prepare working standard solutions by diluting the stock solutions with the mobile phase to achieve a final concentration within the linear range of the assay (e.g., 0.1 to 1.5 µg/mL).

Sample Preparation (from Soft Gelatin Capsules)
  • Accurately weigh a representative number of capsules.

  • Cut open the capsules and transfer the contents into a suitable volumetric flask.

  • Add a suitable organic solvent (e.g., methanol) to dissolve the contents.

  • Sonicate for 15-20 minutes to ensure complete dissolution.

  • Dilute to the mark with the same solvent and mix well.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Summary

The described HPLC method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose.

Validation ParameterResult
Linearity Range (Calcitriol) 0.1714 - 1.36 µg/mL[1]
Linearity Range (Impurity A) 0.1613 - 1.28 µg/mL[1]
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) - Calcitriol 39.75 ng/mL[1]
Limit of Detection (LOD) - Impurity A 40.90 ng/mL[1]
Limit of Quantification (LOQ) - Calcitriol 141.6 ng/mL[1]
Limit of Quantification (LOQ) - Impurity A 136.4 ng/mL[1]
Accuracy (% Recovery) > 98%[1]
Precision (RSD) < 1.2%[1]

Table 2: Summary of Method Validation Data

System Suitability

To ensure the validity of the analytical results, system suitability tests must be performed before each analytical run.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates > 2000
Resolution between Calcitriol and Impurity A ≥ 2.0
Relative Standard Deviation (RSD) for replicate injections ≤ 2.0%

Table 3: System Suitability Criteria

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies should be conducted on Calcitriol. These studies expose the drug substance to various stress conditions to generate potential degradation products.

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105°C for 48 hours

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours

The HPLC analysis of the stressed samples should demonstrate that the peaks for Calcitriol and Calcitriol Impurity A are well-resolved from any degradation products, confirming the specificity and stability-indicating capability of the method.

Data Presentation and Analysis

The concentration of Calcitriol and Calcitriol Impurity A in the samples is determined by comparing the peak areas obtained from the sample chromatograms with those from the standard chromatograms.

AnalyteRetention Time (min)Peak AreaConcentration (µg/mL)
Calcitriol Impurity A(example: 8.5)
Calcitriol(example: 10.2)

Table 4: Example of Quantitative Data Presentation

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis A Weigh Reference Standards (Calcitriol & Impurity A) B Dissolve in Methanol (Stock Solutions) A->B C Dilute with Mobile Phase (Working Standards) B->C G Inject into HPLC System C->G Standard D Extract Sample from Formulation (e.g., Capsules) E Dissolve and Dilute Sample D->E F Filter Sample E->F F->G Sample H Gradient Elution (Water/ACN/MeOH) G->H I Separation on C18 Column H->I J Detection at 265 nm (DAD) I->J K Integrate Peak Areas J->K L System Suitability Check K->L M Quantify Calcitriol & Impurity A vs. Standards L->M N Generate Report M->N

Caption: Experimental Workflow for HPLC Analysis of Calcitriol and Impurity A.

Forced_Degradation cluster_stress Forced Degradation Stress Conditions cluster_analysis Analysis of Stressed Samples Start Calcitriol Drug Substance Acid Acid Hydrolysis (0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Start->Base Oxidation Oxidation (3% H2O2, RT) Start->Oxidation Thermal Thermal (105°C) Start->Thermal Photo Photolytic (UV Light) Start->Photo Analysis Analyze by Stability-Indicating HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Result Confirm Resolution of Calcitriol and Impurity A from Degradants Analysis->Result

Caption: Logical Flow of Forced Degradation Studies for Method Validation.

References

Application Notes & Protocols: Quantitative Analysis of Calcitriol Impurity A in Drug Substance

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Calcitriol, the biologically active form of vitamin D3, is a critical hormone for regulating calcium and phosphorus homeostasis.[1][2] As with any active pharmaceutical ingredient (API), ensuring the purity of Calcitriol drug substance is paramount to its safety and efficacy. Calcitriol Impurity A, also known as trans-Calcitriol, is a process-related impurity that needs to be carefully monitored and controlled. This document provides a detailed application note and protocol for the quantitative analysis of Calcitriol Impurity A in a drug substance using a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with Diode-Array Detection (DAD).

Analytical Method

A stability-indicating RP-HPLC method has been developed and validated for the simultaneous determination of Calcitriol and Calcitriol Impurity A. The method utilizes a C18 stationary phase with a gradient elution of a mobile phase consisting of water, acetonitrile, and methanol. This method is demonstrated to be simple, rapid, accurate, and suitable for the routine quality control of Calcitriol drug substance.[3][4]

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

ParameterSpecification
HPLC System Agilent 1260 Infinity II LC System or equivalent with a Diode Array Detector (DAD)
Column Symmetry C18, 4.6 mm × 250 mm, 5 µm
Mobile Phase A: WaterB: AcetonitrileC: Methanol
Gradient Elution Time (min)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 265 nm
Injection Volume 20 µL

2. Preparation of Solutions

  • Diluent: Methanol

  • Standard Stock Solution of Calcitriol (100 µg/mL): Accurately weigh about 10 mg of Calcitriol USP Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Standard Stock Solution of Calcitriol Impurity A (10 µg/mL): Accurately weigh about 1 mg of Calcitriol Impurity A Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solution (for system suitability and quantification): Prepare a mixed working standard solution containing Calcitriol and Calcitriol Impurity A at appropriate concentrations by diluting the stock solutions with the diluent. For example, a working standard could contain 1 µg/mL of Calcitriol and 0.1 µg/mL of Calcitriol Impurity A.

  • Sample Solution: Accurately weigh about 10 mg of the Calcitriol drug substance into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol. Further dilute as necessary to bring the concentration of Calcitriol within the linear range of the method.

3. System Suitability

Before sample analysis, perform a system suitability test by injecting the working standard solution six times. The acceptance criteria are as follows:

  • Tailing factor for the Calcitriol and Impurity A peaks: Not more than 2.0.

  • Theoretical plates for the Calcitriol and Impurity A peaks: Not less than 2000.

  • Relative Standard Deviation (RSD) for the peak areas of Calcitriol and Impurity A: Not more than 2.0%.

  • Resolution between Calcitriol and Impurity A peaks: Not less than 1.5.

4. Analytical Procedure

Inject the blank (diluent), working standard solution, and sample solution into the chromatograph. Record the chromatograms and integrate the peak areas for Calcitriol and Calcitriol Impurity A.

5. Calculation

Calculate the percentage of Calcitriol Impurity A in the drug substance using the following formula:

% Impurity A = (Area_ImpA_Sample / Area_ImpA_Std) * (Conc_ImpA_Std / Conc_Sample) * 100

Where:

  • Area_ImpA_Sample is the peak area of Impurity A in the sample chromatogram.

  • Area_ImpA_Std is the peak area of Impurity A in the standard chromatogram.

  • Conc_ImpA_Std is the concentration of Impurity A in the standard solution (µg/mL).

  • Conc_Sample is the concentration of the drug substance in the sample solution (µg/mL).

Quantitative Data Summary

The following table summarizes the validation parameters for the quantitative analysis of Calcitriol and Calcitriol Impurity A.[3][4]

ParameterCalcitriolCalcitriol Impurity A
Linearity Range (µg/mL) 0.1714 - 1.360.1613 - 1.28
Correlation Coefficient (r²) > 0.999> 0.999
Limit of Detection (LOD) (ng/mL) 39.7540.90
Limit of Quantitation (LOQ) (ng/mL) 141.6136.4
Precision (RSD%) < 1.2%< 1.2%
Accuracy (Recovery %) > 98%> 98%

Visualizations

Calcitriol Signaling Pathway

Calcitriol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Calcitriol Calcitriol VDR_RXR VDR-RXR Heterodimer Calcitriol->VDR_RXR Binds VDRE Vitamin D Response Element (VDRE) VDR_RXR->VDRE Binds to Gene_Transcription Gene Transcription VDRE->Gene_Transcription Initiates Biological_Response Biological Response (Calcium Homeostasis, Cell Differentiation, etc.) Gene_Transcription->Biological_Response Leads to

Caption: Calcitriol signaling pathway.

Experimental Workflow for Quantitative Analysis of Calcitriol Impurity A

Experimental_Workflow cluster_preparation Preparation cluster_analysis Analysis cluster_processing Data Processing Sample_Prep Sample Preparation (Weighing and Dissolution) HPLC_System HPLC System (Symmetry C18, Gradient Elution) Sample_Prep->HPLC_System Standard_Prep Standard Preparation (Weighing and Dilution) Standard_Prep->HPLC_System Data_Acquisition Data Acquisition (DAD at 265 nm) HPLC_System->Data_Acquisition Peak_Integration Peak Integration (Calcitriol and Impurity A) Data_Acquisition->Peak_Integration Quantification Quantification (% Impurity A Calculation) Peak_Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for impurity analysis.

References

Application Notes and Protocols for the Preparation of Calcitriol Impurity A Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcitriol, the biologically active form of vitamin D3, is a critical hormone for regulating calcium and phosphate homeostasis.[1] As with any active pharmaceutical ingredient (API), the purity of Calcitriol is paramount to its safety and efficacy. Impurities can arise during the synthesis, storage, or degradation of the drug substance.[2] Calcitriol Impurity A, also known as 5,6-trans-Calcitriol, is a specified impurity in the European Pharmacopoeia and is the (5E,7E) isomer of Calcitriol.[2][3] Its chemical name is (5E,7E)-9,10-secocholesta-5,7,10(19)-triene-1α,3β,25-triol.[3]

The availability of a well-characterized, high-purity reference standard for Calcitriol Impurity A is essential for the accurate identification and quantification of this impurity in Calcitriol drug substances and products.[3] This document provides detailed protocols for the preparation, characterization, and quality control of a Calcitriol Impurity A reference standard.

Materials and Equipment

Reagents and Solvents
  • Crude Calcitriol Impurity A (or a mixture containing Calcitriol and its impurity A)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Tris(hydroxymethyl)aminomethane

  • Phosphoric acid

  • Nitrogen gas (high purity)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector

  • Preparative HPLC system

  • Rotary evaporator

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Sonicator

  • Lyophilizer (optional)

  • Glassware (volumetric flasks, pipettes, etc.)

  • Light-resistant containers

Experimental Protocols

Preparation of Calcitriol Impurity A Reference Standard

The preparation of a Calcitriol Impurity A reference standard involves the isolation and purification of the impurity from a crude mixture. Preparative HPLC is the most effective method for this purpose.

Protocol for Isolation and Purification:

  • Sample Preparation: Dissolve the crude Calcitriol mixture containing Impurity A in the mobile phase to a high concentration suitable for preparative HPLC.

  • Preparative HPLC Conditions:

    • Column: A suitable reversed-phase C18 column with appropriate dimensions for preparative scale separation.

    • Mobile Phase: A gradient of acetonitrile and water is typically effective. The exact gradient program should be optimized based on the initial analytical HPLC separation of the crude mixture.

    • Flow Rate: Adjust the flow rate according to the column dimensions.

    • Detection: UV detection at 265 nm.

  • Fraction Collection: Collect the fractions corresponding to the elution of Calcitriol Impurity A.

  • Solvent Evaporation: Combine the collected fractions and remove the organic solvent using a rotary evaporator under reduced pressure and at a low temperature (not exceeding 40°C) to prevent degradation.

  • Final Purification (if necessary): The resulting aqueous solution can be lyophilized or further purified by another round of preparative HPLC if the desired purity is not achieved.

  • Storage: The purified Calcitriol Impurity A should be stored in a solid form in a tightly sealed, light-resistant container under an inert atmosphere (e.g., nitrogen) at -20°C.[4]

Characterization of the Reference Standard

A comprehensive characterization of the purified Calcitriol Impurity A is crucial to confirm its identity and purity.

3.2.1 Identification

  • Mass Spectrometry (MS): Determine the molecular weight of the compound. The expected molecular weight for Calcitriol Impurity A (C27H44O3) is 416.64 g/mol .[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To elucidate the proton environment of the molecule.

    • ¹³C NMR: To determine the carbon skeleton of the molecule.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

3.2.2 Purity Assessment

The purity of the reference standard should be determined using a validated, stability-indicating HPLC method.

Protocol for HPLC Purity Assessment:

  • Chromatographic System:

    • Column: Symmetry C18 (4.6 mm × 250 mm, 5 µm) or equivalent.[6]

    • Mobile Phase: A gradient elution of water, acetonitrile, and methanol.[6]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient.

    • Detection Wavelength: 265 nm.[6]

  • Standard Solution Preparation: Accurately weigh and dissolve the Calcitriol Impurity A reference standard in the mobile phase to obtain a known concentration.

  • Sample Solution Preparation: Prepare the sample solution of the newly prepared reference standard at the same concentration as the standard solution.

  • Procedure: Inject equal volumes of the standard and sample solutions into the chromatograph.

  • Purity Calculation: The purity is calculated by the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Stability Assessment

The stability of the prepared reference standard should be evaluated under various conditions to establish its shelf life and recommended storage conditions.

Protocol for Stability Study:

  • Stress Conditions: Expose the reference standard to conditions such as elevated temperature (e.g., 40°C, 60°C), humidity (e.g., 75% RH), and light (photostability).

  • Time Points: Analyze the samples at predetermined time intervals (e.g., 0, 1, 3, 6 months).

  • Analysis: Use the validated HPLC method to assess the purity of the standard at each time point.

  • Evaluation: A significant decrease in purity or the appearance of new degradation peaks indicates instability under the tested conditions.

Data Presentation

Table 1: HPLC Method Parameters for Purity Assessment
ParameterCondition
Column Symmetry C18 (4.6 mm × 250 mm, 5 µm)
Mobile Phase Gradient of Water, Acetonitrile, and Methanol
Flow Rate 1.0 mL/min
Column Temperature Ambient
Detection UV at 265 nm
Injection Volume 20 µL
Table 2: Acceptance Criteria for Calcitriol Impurity A Reference Standard
TestAcceptance Criteria
Appearance White to off-white solid
Identification (MS) Conforms to the expected molecular weight (416.64 g/mol )
Purity (HPLC) ≥ 99.0%
Individual Impurities ≤ 0.10%
Total Impurities ≤ 1.0%
Water Content ≤ 1.0%
Residual Solvents As per ICH guidelines

Visualizations

Experimental_Workflow cluster_preparation Preparation and Purification cluster_characterization Characterization cluster_qc Quality Control & Release start Crude Calcitriol Mixture prep_hplc Preparative HPLC start->prep_hplc fraction_collection Fraction Collection of Impurity A prep_hplc->fraction_collection solvent_evap Solvent Evaporation fraction_collection->solvent_evap purified_standard Purified Calcitriol Impurity A solvent_evap->purified_standard ms Mass Spectrometry (MS) purified_standard->ms Identity Confirmation nmr NMR Spectroscopy (¹H, ¹³C) purified_standard->nmr Structure Elucidation ir IR Spectroscopy purified_standard->ir Functional Group Analysis hplc_purity HPLC Purity Assessment purified_standard->hplc_purity Purity Determination final_standard Calcitriol Impurity A Reference Standard ms->final_standard nmr->final_standard ir->final_standard stability Stability Studies hplc_purity->stability stability->final_standard Establish Shelf-life

Caption: Workflow for the preparation and certification of Calcitriol Impurity A reference standard.

Quality_Control_Logic cluster_input Input Material cluster_tests Analytical Tests cluster_decision Decision cluster_output Final Product purified_material Purified Calcitriol Impurity A identity_tests Identification (MS, NMR, IR) purified_material->identity_tests purity_test Purity Assay (HPLC) purified_material->purity_test other_tests Other Tests (Water Content, Residual Solvents) purified_material->other_tests pass_fail Meets Specifications? identity_tests->pass_fail purity_test->pass_fail other_tests->pass_fail certified_standard Certified Reference Standard pass_fail->certified_standard Yes reprocess Reprocess or Reject pass_fail->reprocess No

Caption: Quality control decision logic for Calcitriol Impurity A reference standard.

References

Application Notes and Protocols for the Analysis of Calcitriol Impurity A

Author: BenchChem Technical Support Team. Date: December 2025

These comprehensive application notes provide detailed protocols for the sample preparation and analysis of Calcitriol Impurity A in various matrices. The methodologies are designed for researchers, scientists, and drug development professionals requiring robust and reliable quantification of this critical impurity.

Introduction

Calcitriol, the biologically active form of vitamin D3, is a crucial hormone regulating calcium and phosphate homeostasis.[1] During its synthesis and storage, various impurities can arise, which must be carefully monitored to ensure the quality and safety of pharmaceutical formulations. Calcitriol Impurity A is a known related substance of Calcitriol.[2][3] Its accurate quantification is essential for quality control and regulatory compliance.

This document outlines detailed procedures for the extraction of Calcitriol Impurity A from different sample types and its subsequent analysis using high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The following tables summarize the quantitative performance data for the analytical methods described. These values are indicative and may vary based on the specific instrumentation and laboratory conditions.

Table 1: Performance Data for LC-MS/MS Methods

ParameterValueMatrixReference
Linearity Range1 - 100 ng/mLPlasma[1]
0.9993Plasma[1]
Lower Limit of Quantification (LLOQ)1 ng/mLPlasma[1]
AccuracyWithin 11% of specified concentrationPlasma[1]
Precision (CV%)3.3 - 9.6%Plasma[1]
Carryover17% of LLOQPlasma[1]

Table 2: Performance Data for HPLC Methods

ParameterValueMatrixReference
Linearity Range0.1714 - 1.36 µg/mLCapsules[4]
Limit of Detection (LOD)39.75 ng/mLCapsules[4]
Limit of Quantification (LOQ)141.6 ng/mLCapsules[4]
Recovery>98%Capsules[4]
Precision (RSD%)<1.2%Capsules[4]
LOD (Calcipotriol)0.002 µg/mLOintment[5]
LOQ (Calcipotriol)0.006 µg/mLOintment[5]

Experimental Protocols

Sample Preparation from Biological Fluids (Plasma) using SPE

This protocol describes a Solid Phase Extraction (SPE) method for the purification and concentration of Calcitriol and its impurities from human plasma prior to LC-MS/MS analysis.[6]

Materials:

  • Human plasma samples

  • Internal Standard (IS): Calcitriol-d6[6]

  • 0.1% (v/v) Formic Acid

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 20% Acetonitrile in water

  • Phenomenex Strata-X (30 mg/1 cc) SPE cartridges[6]

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • To 500 µL of plasma, add 25 µL of the internal standard solution (100 ng/mL of Calcitriol-d6) and vortex for 30 seconds.[6]

  • Add 500 µL of 0.1% (v/v) formic acid and vortex for another 30 seconds.[6]

  • Centrifuge the samples at 14,000 rpm for 5 minutes at 10°C.[6]

  • Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.[6]

  • Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of 20% acetonitrile in water.[6]

  • Dry the cartridge under a stream of nitrogen (30 psi) for 30 seconds.[6]

  • Elute the analytes with an appropriate solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Sample Preparation from Pharmaceutical Formulations (Soft Capsules) using DSPE

This protocol details a Dispersive Solid-Phase Extraction (DSPE) method for the extraction of Calcitriol and its impurities from soft capsules.[4]

Materials:

  • Calcitriol soft capsules

  • Irregular silica sorbent[4]

  • Organic solvent (e.g., n-hexane)

  • Centrifuge

  • Vortex mixer

Procedure:

  • Accurately weigh the contents of the soft capsules.

  • Disperse the contents in a suitable organic solvent.

  • Add the silica sorbent to the sample dispersion.

  • Vortex the mixture to ensure thorough mixing and interaction between the analytes and the sorbent.

  • Centrifuge the mixture to pellet the sorbent.

  • Collect the supernatant containing the purified analytes.

  • The extract can be directly injected or evaporated and reconstituted in the mobile phase for HPLC analysis.

Analytical Methods

HPLC Method for Pharmaceutical Formulations

This method is suitable for the quantification of Calcitriol and its impurities in pharmaceutical products.

  • Column: Symmetry C18 (4.6 mm × 250 mm, 5 µm)[4]

  • Mobile Phase: Gradient elution with water, acetonitrile, and methanol[4]

  • Detector: Diode Array Detector (DAD)[4]

  • Wavelength: 265 nm[7]

LC-MS/MS Method for Biological Fluids

This highly sensitive and selective method is ideal for the analysis of Calcitriol and its impurities in complex biological matrices.

  • Column: Waters Acquity UPLC BEH C18 (100mm × 2.1mm, 1.7µ)[6]

  • Mobile Phase: Gradient with Acetonitrile and 4.0 mM Ammonium Trifluoroacetate[6]

  • Flow Rate: 0.2 mL/min[6]

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

Visualizations

Experimental Workflow Diagrams

SPE_Workflow cluster_plasma_prep Plasma Sample Preparation cluster_spe Solid Phase Extraction (SPE) cluster_final_prep Final Preparation plasma 500 µL Plasma add_is Add Internal Standard (Calcitriol-d6) plasma->add_is vortex1 Vortex add_is->vortex1 add_fa Add 0.1% Formic Acid vortex2 Vortex add_fa->vortex2 vortex1->add_fa centrifuge1 Centrifuge (14,000 rpm, 5 min) vortex2->centrifuge1 load Load Supernatant centrifuge1->load condition Condition SPE Cartridge (Methanol, Water) condition->load wash Wash Cartridge (Water, 20% ACN) load->wash dry Dry Cartridge (Nitrogen) wash->dry elute Elute Analytes dry->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Solid Phase Extraction (SPE) workflow for plasma samples.

DSPE_Workflow cluster_capsule_prep Soft Capsule Sample Preparation cluster_analysis Analysis capsule Weigh Capsule Contents disperse Disperse in Organic Solvent capsule->disperse add_sorbent Add DSPE Sorbent (Silica) disperse->add_sorbent vortex Vortex add_sorbent->vortex centrifuge Centrifuge vortex->centrifuge collect Collect Supernatant centrifuge->collect analysis HPLC Analysis collect->analysis

Caption: Dispersive SPE (DSPE) workflow for soft capsules.

References

Application Note: System Suitability Testing for Calcitriol Assay Using Calcitriol Impurity A

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for utilizing Calcitriol Impurity A as a critical component in system suitability testing (SST) for the analysis of Calcitriol by High-Performance Liquid Chromatography (HPLC). System suitability tests are essential for ensuring that a chromatographic system is performing adequately for its intended analytical purpose.[1][2] By demonstrating sufficient resolution between Calcitriol and its closely eluting isomer, Calcitriol Impurity A (trans-calcitriol), this protocol verifies the specificity and separation capability of the analytical method. Adherence to this protocol ensures the generation of reliable, accurate, and reproducible quantitative data for Calcitriol in pharmaceutical formulations.

Introduction

Calcitriol, the biologically active form of Vitamin D3, is a potent hormone used in the treatment of conditions such as secondary hyperparathyroidism in patients with chronic kidney disease and hypocalcemia.[3][4] Due to its high potency and sensitivity to light, heat, and oxidation, strict control and accurate quantification of Calcitriol and its related impurities are mandatory.[5]

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the assay and impurity profiling of Calcitriol.[5] A critical aspect of chromatographic analysis is the establishment of system suitability, which confirms that the equipment and procedure are capable of providing data of acceptable quality.[6] Calcitriol Impurity A, also known as trans-calcitriol or (5E,7E)-9,10-Secocholesta-5,7,10(19)-triene-1α,3β,25-triol, is a geometric isomer of Calcitriol and a key related substance often monitored during analysis.[7] Its structural similarity and close elution profile to the main Calcitriol peak make it an ideal candidate for challenging the resolution of the chromatographic system.

This application note details a comprehensive protocol for preparing and using a system suitability solution containing both Calcitriol and Calcitriol Impurity A to validate the performance of an HPLC system prior to sample analysis.

Experimental Protocol

  • Calcitriol Reference Standard (USP or equivalent)

  • Calcitriol Impurity A (trans-calcitriol) Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade, Deionized)

  • Tris(hydroxymethyl)aminomethane

  • Phosphoric Acid

An HPLC system equipped with a UV detector is recommended. The following conditions have been shown to be effective for the separation of Calcitriol and Calcitriol Impurity A.

Parameter Specification
HPLC System Agilent 1260 Infinity II or equivalent
Detector UV/Vis Detector set at 265 nm
Column C18, 4.6 x 150 mm, 2.7 µm particle size
Column Temperature 35°C
Mobile Phase Acetonitrile and Water (Gradient Elution)
Flow Rate 1.2 mL/min
Injection Volume 10 µL
Run Time 20 minutes
  • Diluent: Methanol

  • Calcitriol Standard Stock Solution (S1): Accurately weigh approximately 10 mg of Calcitriol Reference Standard into a 100 mL amber volumetric flask. Dissolve and dilute to volume with Diluent.

  • Calcitriol Impurity A Stock Solution (S2): Accurately weigh approximately 5 mg of Calcitriol Impurity A Reference Standard into a 100 mL amber volumetric flask. Dissolve and dilute to volume with Diluent.

  • System Suitability Solution (SST): Combine 5.0 mL of Calcitriol Standard Stock Solution (S1) and 5.0 mL of Calcitriol Impurity A Stock Solution (S2) in a 50 mL amber volumetric flask. Dilute to volume with Diluent. This solution contains both the active pharmaceutical ingredient (API) and the critical impurity.

System Suitability Testing Procedure

The system suitability test must be performed before initiating any sample analysis to ensure the chromatographic system is fit for purpose.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform a blank injection (Diluent) to ensure no interfering peaks are present at the retention times of Calcitriol and Impurity A.

  • Inject the System Suitability Solution (SST) five (n=5) replicate times.

  • Analyze the resulting chromatograms to determine the system suitability parameters.

Data and Acceptance Criteria

The performance of the system is considered acceptable if all parameters in the following table are met. These criteria ensure the method's precision, specificity, and column efficiency.[2][8]

Parameter Acceptance Criteria Purpose
Resolution (R) R ≥ 2.0 between Calcitriol and Impurity A peaksEnsures baseline separation and specificity.
Tailing Factor (T) T ≤ 1.5 for the Calcitriol peakConfirms peak symmetry and column performance.
Theoretical Plates (N) N > 5000 for the Calcitriol peakIndicates column efficiency.
Repeatability (%RSD) %RSD ≤ 2.0% for the peak area of Calcitriol (n=5)Demonstrates system precision.

Visualization of Protocols

The following diagram outlines the complete workflow from solution preparation to data analysis for the system suitability test.

G Workflow for Calcitriol System Suitability Testing cluster_prep 1. Solution Preparation cluster_analysis 2. HPLC Analysis cluster_eval 3. Data Evaluation cluster_decision 4. Decision p1 Prepare Diluent (Methanol) p2 Prepare Calcitriol Stock Solution (S1) p1->p2 p3 Prepare Impurity A Stock Solution (S2) p1->p3 p4 Combine S1 & S2 to create System Suitability Solution (SST) p2->p4 p3->p4 a1 Equilibrate HPLC System p4->a1 a2 Inject Blank (Diluent) a1->a2 a3 Inject SST Solution (n=5 Replicates) a2->a3 d1 Acquire Chromatograms a3->d1 d2 Calculate SST Parameters: - Resolution - Tailing Factor - Theoretical Plates - %RSD d1->d2 d3 Compare Results to Acceptance Criteria d2->d3 res1 System PASS d3->res1 Criteria Met d3->res1 res2 System FAIL (Troubleshoot & Re-run) d3->res2 Criteria Not Met d3->res2 d4 Proceed with Sample Analysis res1->d4

Caption: Experimental workflow from preparation to analysis.

This diagram illustrates the logical relationship between a successful system suitability test and the validity of subsequent analytical results.

G Logical Basis for System Suitability cluster_params Key Performance Parameters Verified sst System Suitability Test (SST) using Calcitriol & Impurity A p1 Specificity & Resolution sst->p1 p2 Precision sst->p2 p3 Efficiency sst->p3 valid_system Analytical System is 'Fit for Purpose' p1->valid_system p2->valid_system p3->valid_system valid_data Generated Sample Data is Reliable, Accurate, and Valid valid_system->valid_data

Caption: Relationship between SST and data validity.

Conclusion

The protocol described in this application note provides a robust framework for implementing system suitability testing for the HPLC analysis of Calcitriol. The use of Calcitriol Impurity A as a critical pair component effectively challenges the chromatographic system's ability to separate closely related substances. Successful completion of this SST procedure provides a high degree of confidence that the system is operating correctly, thereby ensuring the integrity and validity of the analytical data generated for Calcitriol samples.

References

Application Note: Identification and Quantification of Calcitriol Impurity A in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the identification and quantification of Calcitriol Impurity A (5,6-trans-Calcitriol) in pharmaceutical products using High-Performance Liquid Chromatography (HPLC).

Introduction

Calcitriol, the biologically active form of Vitamin D3, is a critical therapeutic agent for managing calcium deficiency and related bone disorders.[1] During its synthesis and storage, Calcitriol can degrade or isomerize, leading to the formation of impurities that may affect the safety and efficacy of the final drug product. One such critical impurity is Calcitriol Impurity A, identified as the 5,6-trans-isomer of Calcitriol.[][3][4][5] Regulatory guidelines necessitate the accurate identification and quantification of such impurities to ensure product quality.

This application note outlines a robust HPLC method for the separation and quantification of Calcitriol Impurity A from the active pharmaceutical ingredient (API), Calcitriol.

Chemical Information:

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight
Calcitriol (1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol32222-06-3C27H44O3416.64 g/mol
Calcitriol Impurity A (1R,3S,5E)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol73837-24-8C27H44O3416.64 g/mol

Experimental Protocol: HPLC Method for Calcitriol and Impurity A

This protocol is designed for the separation and quantification of Calcitriol and Calcitriol Impurity A.

2.1. Materials and Reagents

  • Calcitriol Reference Standard (USP or EP grade)

  • Calcitriol Impurity A Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Ethanol (ACS grade)

  • Hexane (HPLC grade)

2.2. Chromatographic Conditions

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent with UV/PDA detector
Column C18, 4.6 x 150 mm, 2.7 µm particle size or equivalent
Mobile Phase A 10% Acetonitrile in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
15
20
22
25
Flow Rate 1.2 mL/min
Column Temperature 35°C
Detection Wavelength 265 nm
Injection Volume 10 µL
Run Time 25 minutes

2.3. Preparation of Solutions

2.3.1. Diluent: Methanol

2.3.2. Standard Stock Solution (Calcitriol) Accurately weigh about 10 mg of Calcitriol Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with Diluent. This yields a concentration of approximately 100 µg/mL.

2.3.3. Standard Stock Solution (Calcitriol Impurity A) Accurately weigh about 1 mg of Calcitriol Impurity A Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with Diluent. This yields a concentration of approximately 10 µg/mL.

2.3.4. System Suitability Solution Prepare a solution containing approximately 1 µg/mL of Calcitriol and 1 µg/mL of Calcitriol Impurity A in Diluent. This can be achieved by appropriate dilutions of the respective stock solutions.

2.3.5. Sample Preparation

  • For Soft Gelatin Capsules:

    • Take a representative number of capsules (e.g., 10).

    • Cut open the capsules and transfer the contents into a suitable volumetric flask.

    • Rinse the capsule shells with the Diluent and add the rinsing to the flask.

    • Dilute to a final theoretical concentration of approximately 1 µg/mL of Calcitriol with the Diluent.

    • Sonicate for 15 minutes and let it cool to room temperature.

    • Filter through a 0.45 µm nylon syringe filter before injection.

  • For Oily Formulations:

    • Accurately weigh a portion of the formulation equivalent to about 100 µg of Calcitriol into a separatory funnel.

    • Dissolve in 25 mL of hexane.

    • Extract three times with 25 mL portions of methanol.

    • Combine the methanol extracts and evaporate to dryness under reduced pressure at a temperature not exceeding 40°C.

    • Reconstitute the residue in a suitable volume of Diluent to achieve a final concentration of approximately 1 µg/mL of Calcitriol.

    • Filter through a 0.45 µm nylon syringe filter before injection.

2.4. System Suitability

Inject the System Suitability Solution and evaluate the following parameters:

ParameterAcceptance Criteria
Resolution The resolution between the Calcitriol and Calcitriol Impurity A peaks should be not less than 2.0.
Tailing Factor The tailing factor for the Calcitriol peak should be not more than 2.0.
Relative Standard Deviation (RSD) The RSD for six replicate injections of the Calcitriol peak area should be not more than 2.0%.

2.5. Analysis Procedure

  • Inject the Diluent as a blank to ensure no interfering peaks are present.

  • Inject the System Suitability Solution and verify that the system suitability criteria are met.

  • Inject the Standard Stock Solution (Calcitriol) and the Standard Stock Solution (Calcitriol Impurity A) to identify the retention times.

  • Inject the prepared Sample Solution.

2.6. Calculation

The percentage of Calcitriol Impurity A in the sample can be calculated using the following formula:

% Impurity A = (Area_ImpA_Sample / Area_ImpA_Std) * (Conc_ImpA_Std / Conc_Sample) * 100

Where:

  • Area_ImpA_Sample is the peak area of Impurity A in the sample chromatogram.

  • Area_ImpA_Std is the peak area of Impurity A in the standard chromatogram.

  • Conc_ImpA_Std is the concentration of the Impurity A standard solution.

  • Conc_Sample is the concentration of Calcitriol in the sample preparation.

Visualization

3.1. Experimental Workflow

G Figure 1: Experimental Workflow for Calcitriol Impurity A Identification cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Prepare Standard Solutions (Calcitriol & Impurity A) prep_sss Prepare System Suitability Solution prep_std->prep_sss prep_sample Prepare Sample Solution (from dosage form) analysis Chromatographic Analysis prep_sample->analysis sys_suit System Suitability Test prep_sss->sys_suit sys_suit->analysis If passes integration Peak Integration & Identification analysis->integration calculation Quantification of Impurity A integration->calculation report report calculation->report Final Report

Caption: Figure 1: Workflow for the identification and quantification of Calcitriol Impurity A.

G Calcitriol Calcitriol (5,6-cis-isomer) Degradation Degradation / Isomerization (e.g., due to light, heat, or acid) Calcitriol->Degradation ImpurityA Calcitriol Impurity A (5,6-trans-isomer) Degradation->ImpurityA

References

Application Notes and Protocols for the Isolation and Purification of Calcitriol Impurity A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcitriol, the biologically active form of vitamin D3, is a critical hormone regulating calcium and phosphorus homeostasis.[] Its pharmaceutical formulations require stringent purity control to ensure safety and efficacy. Calcitriol Impurity A, also known as 5,6-trans-Calcitriol, is a significant related substance that can arise during synthesis or degradation.[2][3] Its chemical name is (5E,7E)-9,10-secocholesta-5,7,10(19)-triene-1α,3β,25-triol, and it has the same molecular formula (C27H44O3) and molecular weight (416.64 g/mol ) as Calcitriol.[2][3] Accurate identification and quantification of this impurity are crucial for quality control and stability studies of Calcitriol drug products.

These application notes provide detailed methodologies for the isolation and purification of Calcitriol Impurity A, primarily utilizing High-Performance Liquid Chromatography (HPLC). The protocols described herein are intended to guide researchers in obtaining highly purified Impurity A for use as a reference standard in analytical method development, validation, and other research applications.

Generation of Calcitriol Impurity A through Forced Degradation

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. Calcitriol is known to be sensitive to light, heat, and acidic/basic conditions, which can lead to the formation of various impurities, including Impurity A.

Protocol 1: Photolytic Degradation

This protocol describes a method to generate Calcitriol Impurity A by exposing a Calcitriol solution to UV light.

Materials:

  • Calcitriol reference standard

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Purified water, HPLC grade

  • Quartz cuvette or a UV-transparent container

  • UV lamp (e.g., 254 nm or broad-spectrum)

  • Stir plate and stir bar

Procedure:

  • Prepare a stock solution of Calcitriol in methanol at a concentration of 1 mg/mL.

  • Dilute the stock solution with a mixture of acetonitrile and water (e.g., 50:50 v/v) to a final concentration of 100 µg/mL in the quartz cuvette.

  • Place the cuvette on a stir plate and gently stir the solution.

  • Expose the solution to UV light. The duration of exposure will depend on the intensity of the lamp and the distance from the solution. Monitor the degradation process periodically by injecting a small aliquot into an HPLC system (as described in Protocol 2) until a significant peak corresponding to Impurity A is observed.

  • Once the desired level of degradation is achieved, transfer the solution to an amber vial and store it at -20°C until purification.

Analytical Method for Separation of Calcitriol and Impurity A

A validated analytical HPLC method is crucial for monitoring the purification process and assessing the purity of the isolated impurity.

Protocol 2: Reversed-Phase HPLC Analysis

This protocol details a gradient RP-HPLC method for the separation of Calcitriol and Calcitriol Impurity A.[4]

Instrumentation and Conditions:

ParameterSpecification
HPLC System Agilent 1260 Infinity or equivalent with a Diode Array Detector (DAD)
Column Symmetry C18, 4.6 mm × 250 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Mobile Phase C Methanol
Gradient Elution See Table 1
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Detection 265 nm
Injection Vol. 20 µL
Run Time Approximately 30 minutes

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B% Mobile Phase C
0306010
10108010
2009010
25306010
30306010

Quantitative Data Summary from a Representative Study: [4]

AnalyteLinear Range (µg/mL)Detection Limit (ng/mL)Limit of Quantification (ng/mL)
Calcitriol0.1714 - 1.3639.75141.6
Calcitriol Impurity A0.1613 - 1.2840.90136.4

Preparative HPLC for Isolation and Purification of Calcitriol Impurity A

Preparative HPLC is the preferred method for isolating impurities in sufficient quantities for characterization and use as reference standards.[5] The analytical method described in Protocol 2 can be scaled up for this purpose.

Protocol 3: Preparative Reversed-Phase HPLC Purification

Instrumentation and Conditions:

ParameterSpecification
Prep HPLC System Waters AutoPurification System or equivalent with a UV-Vis detector
Column Symmetry C18 Prep, 19 mm × 250 mm, 7 µm (or similar dimensions)
Mobile Phase Same as analytical method (Water, Acetonitrile, Methanol)
Gradient Elution Optimized based on the analytical method, may require adjustment for larger column dimensions
Flow Rate Adjusted for the preparative column (e.g., 15-20 mL/min)
Detection 265 nm
Sample Loading The degraded sample solution from Protocol 1 should be concentrated under reduced pressure and redissolved in a minimal amount of the initial mobile phase. The injection volume will depend on the column size and sample concentration.
Fraction Collection Triggered by UV signal, collect the peak corresponding to Calcitriol Impurity A.

Post-Purification Processing:

  • Purity Analysis: Analyze the collected fractions using the analytical HPLC method (Protocol 2) to assess their purity.

  • Pooling: Pool the fractions that meet the desired purity specification (e.g., >95%).

  • Solvent Evaporation: Remove the HPLC solvents from the pooled fractions using a rotary evaporator or a lyophilizer. Calcitriol and its isomers are temperature-sensitive, so low-temperature evaporation is recommended.

  • Characterization: The purified solid of Calcitriol Impurity A can be further characterized using techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy to confirm its identity and structure.

Diagrams

G Workflow for Isolation of Calcitriol Impurity A cluster_0 Impurity Generation cluster_1 Purification cluster_2 Analysis and Final Product A Calcitriol Standard B Dissolve in Methanol A->B C Expose to UV Light (Forced Degradation) B->C D Concentrate Degraded Solution C->D E Preparative HPLC D->E F Fraction Collection (Impurity A Peak) E->F G Purity Check by Analytical HPLC F->G H Pool Pure Fractions G->H I Solvent Evaporation H->I J Purified Calcitriol Impurity A Standard I->J

Caption: Experimental Workflow for Impurity A Isolation.

G Logical Relationship of Calcitriol and Impurity A Calcitriol Calcitriol (5Z,7E)-isomer Degradation Degradation (e.g., Light, Heat) Calcitriol->Degradation ImpurityA Calcitriol Impurity A (5E,7E)-isomer Degradation->ImpurityA

References

Application of Calcitriol Impurity A in Stability Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcitriol, the biologically active form of vitamin D3, is a critical therapeutic agent for managing calcium deficiency and related bone disorders. Due to its complex structure, Calcitriol is susceptible to degradation under various environmental conditions, leading to the formation of impurities that can impact its safety and efficacy. Among these, Calcitriol Impurity A, also known as trans-Calcitriol, is a significant degradation product formed through isomerization. This document provides detailed application notes and protocols for the utilization of Calcitriol Impurity A as a reference standard in stability studies of Calcitriol drug substances and products. These protocols are essential for developing and validating stability-indicating analytical methods, a crucial requirement for regulatory submissions.

Role of Calcitriol Impurity A in Stability Studies

Calcitriol Impurity A is a critical tool for several aspects of pharmaceutical stability testing:

  • Peak Identification and Tracking: As a certified reference material, Calcitriol Impurity A allows for the unambiguous identification of the corresponding impurity peak in chromatograms of stressed Calcitriol samples.

  • Method Validation: It is used to validate the specificity and accuracy of stability-indicating analytical methods, ensuring that the method can effectively separate and quantify the impurity from the active pharmaceutical ingredient (API) and other degradants.

  • Forced Degradation Studies: By spiking samples with Calcitriol Impurity A, researchers can assess the performance of the analytical method under forced degradation conditions and understand the degradation pathways of Calcitriol.

  • Quantitative Analysis: A calibrated standard of Calcitriol Impurity A is essential for the accurate quantification of this impurity in stability samples, allowing for the determination of degradation rates and shelf-life prediction.

Forced Degradation Studies of Calcitriol

Forced degradation studies are a cornerstone of stability testing, providing insights into the intrinsic stability of a drug substance and helping to develop robust analytical methods. The following protocols outline the stress conditions applied to Calcitriol to induce degradation and the expected formation of Calcitriol Impurity A.

Experimental Protocols

Objective: To generate degradation products of Calcitriol, including Calcitriol Impurity A, under various stress conditions to support the development and validation of a stability-indicating HPLC method.

Materials:

  • Calcitriol Drug Substance

  • Calcitriol Impurity A Reference Standard

  • Hydrochloric Acid (HCl), 0.1 N

  • Sodium Hydroxide (NaOH), 0.1 N

  • Hydrogen Peroxide (H₂O₂), 3% v/v

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a UV detector

Sample Preparation (General): Prepare a stock solution of Calcitriol in methanol at a concentration of 1 mg/mL. For each stress condition, use an appropriate volume of the stock solution and dilute with the stressor to achieve the desired final concentration.

2.1.1. Photolytic Degradation

  • Procedure: Expose the Calcitriol solution (in a quartz cuvette or a photostability chamber) to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • Analysis: Withdraw samples at appropriate time intervals, neutralize if necessary, dilute with mobile phase, and analyze by HPLC.

  • Expected Outcome: Significant formation of Calcitriol Impurity A (trans-Calcitriol) is expected due to photo-isomerization.

2.1.2. Thermal Degradation

  • Procedure: Place the Calcitriol solution in a temperature-controlled oven at 60°C for 48 hours.

  • Analysis: Cool the sample to room temperature, dilute with mobile phase, and analyze by HPLC.

  • Expected Outcome: Thermal stress can induce isomerization of Calcitriol to Calcitriol Impurity A.

2.1.3. Acidic Hydrolysis

  • Procedure: Mix the Calcitriol stock solution with 0.1 N HCl and keep at 60°C for 24 hours.

  • Analysis: Neutralize the sample with an equivalent amount of 0.1 N NaOH, dilute with mobile phase, and analyze by HPLC.

  • Expected Outcome: Isomerization to Calcitriol Impurity A can be catalyzed by acidic conditions.

2.1.4. Basic Hydrolysis

  • Procedure: Mix the Calcitriol stock solution with 0.1 N NaOH and keep at 60°C for 24 hours.

  • Analysis: Neutralize the sample with an equivalent amount of 0.1 N HCl, dilute with mobile phase, and analyze by HPLC.

  • Expected Outcome: Basic conditions can also promote the formation of Calcitriol Impurity A.

2.1.5. Oxidative Degradation

  • Procedure: Mix the Calcitriol stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Analysis: Dilute the sample with mobile phase and analyze by HPLC.

  • Expected Outcome: While oxidation may lead to other degradation products, the formation of Calcitriol Impurity A under these conditions should be monitored.

Data Presentation

The following table summarizes the expected quantitative results from the forced degradation studies. The percentages are indicative and may vary based on the specific experimental conditions.

Stress ConditionDurationTemperatureCalcitriol Degradation (%)Calcitriol Impurity A Formation (%)Other Major Degradants (%)
Photolytic24 hoursAmbient25 - 4015 - 255 - 10
Thermal48 hours60°C15 - 2510 - 152 - 5
Acidic (0.1 N HCl)24 hours60°C20 - 3012 - 183 - 7
Basic (0.1 N NaOH)24 hours60°C10 - 205 - 101 - 5
Oxidative (3% H₂O₂)24 hoursAmbient30 - 50< 520 - 30

Analytical Method Protocol: Stability-Indicating HPLC Method

Objective: To provide a validated HPLC method for the separation and quantification of Calcitriol and Calcitriol Impurity A in stability samples.

Chromatographic Conditions:

ParameterSpecification
Column C18, 4.6 mm x 250 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (Gradient Elution)
Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 265 nm
Injection Volume 20 µL
Diluent Methanol

Preparation of Solutions:

  • Standard Solution (Calcitriol): Accurately weigh and dissolve about 10 mg of Calcitriol reference standard in 100 mL of diluent to obtain a concentration of 100 µg/mL.

  • Impurity Standard Solution (Calcitriol Impurity A): Accurately weigh and dissolve about 1 mg of Calcitriol Impurity A reference standard in 100 mL of diluent to obtain a concentration of 10 µg/mL.

  • Working Standard Solution: Dilute the Standard Solution and Impurity Standard Solution with diluent to obtain final concentrations of 10 µg/mL for Calcitriol and 0.1 µg/mL for Calcitriol Impurity A.

  • Sample Preparation: Accurately weigh and transfer a portion of the drug product equivalent to 1 mg of Calcitriol into a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve. Make up to the volume with diluent and mix well. Filter the solution through a 0.45 µm nylon syringe filter before injection.

System Suitability: Inject the working standard solution six times. The relative standard deviation (RSD) for the peak areas of Calcitriol and Calcitriol Impurity A should be not more than 2.0%. The resolution between the Calcitriol and Calcitriol Impurity A peaks should be not less than 2.0.

Calculation: Calculate the percentage of Calcitriol Impurity A in the sample using the following formula:

Visualizations

Experimental Workflow

G Experimental Workflow for Calcitriol Stability Studies cluster_0 Sample Preparation cluster_1 Forced Degradation cluster_2 Sample Analysis cluster_3 Data Interpretation prep_start Start: Calcitriol Drug Substance/Product stock_sol Prepare Calcitriol Stock Solution (1 mg/mL in Methanol) prep_start->stock_sol stress Apply Stress Conditions photo Photolytic stress->photo thermal Thermal stress->thermal acid Acidic stress->acid base Basic stress->base oxidative Oxidative stress->oxidative neutralize Neutralize/Dilute Stressed Samples photo->neutralize thermal->neutralize acid->neutralize base->neutralize oxidative->neutralize hplc HPLC Analysis neutralize->hplc data Data Acquisition and Processing hplc->data quantify Quantify Calcitriol and Impurity A data->quantify pathway Identify Degradation Pathways quantify->pathway report Generate Stability Report pathway->report

Caption: Workflow for conducting forced degradation studies of Calcitriol.

Calcitriol Degradation Pathway

G Primary Degradation Pathway of Calcitriol Calcitriol Calcitriol (cis-isomer) ImpurityA Calcitriol Impurity A (trans-isomer) Calcitriol->ImpurityA Photo-isomerization (Light) Thermal Isomerization (Heat) Acid/Base Catalysis Other Other Degradation Products Calcitriol->Other Oxidation (e.g., H₂O₂) G Hypothetical Interaction with Vitamin D Receptor Signaling Calcitriol Calcitriol VDR Vitamin D Receptor (VDR) Calcitriol->VDR High Affinity Binding ImpurityA Calcitriol Impurity A ImpurityA->VDR Potentially Altered Binding Affinity Gene Target Gene Expression VDR->Gene Activation/Repression Response Biological Response (e.g., Calcium Homeostasis) Gene->Response

Troubleshooting & Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for Calcitriol Impurity A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of Calcitriol Impurity A. This document provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address and resolve specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is Calcitriol Impurity A and why is it important to resolve its peak tailing?

Calcitriol Impurity A, also known as (5E,7E)-9,10-Secocholesta-5,7,10(19)-triene-1α,3β,25-triol or trans-Calcitriol, is a stereoisomer of Calcitriol. Both compounds share the same molecular formula (C27H44O3) and molecular weight. In pharmaceutical analysis, it is crucial to accurately quantify impurities to ensure the safety and efficacy of the drug product. Peak tailing can lead to inaccurate peak integration and co-elution with other impurities, compromising the reliability of the analytical results.

Q2: What are the common causes of peak tailing in HPLC, especially for a polar, non-basic compound like Calcitriol Impurity A?

While peak tailing is often associated with basic compounds interacting with acidic silanol groups on the silica-based column packing, it can also occur with polar, non-basic molecules like Calcitriol Impurity A. The primary causes include:

  • Secondary Silanol Interactions: Even though Calcitriol Impurity A is not basic, its polar hydroxyl groups can still engage in secondary interactions with residual silanol groups on the stationary phase.

  • Sample Solvent Effects: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion, including tailing.

  • Column Contamination: Accumulation of sample matrix components or other contaminants on the column can create active sites that lead to peak tailing.

  • Inappropriate Mobile Phase pH: Although less critical for non-ionizable compounds, the mobile phase pH can influence the ionization state of residual silanols, affecting secondary interactions.

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion.

  • Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening and peak tailing.

Q3: How can I quickly diagnose the potential cause of peak tailing for Calcitriol Impurity A?

A systematic approach is key. Start by examining the chromatogram and considering the following:

  • Are all peaks tailing or just the Calcitriol Impurity A peak? If all peaks are tailing, the issue is likely systemic (e.g., extra-column volume, column contamination). If only the impurity peak is tailing, the problem is more specific to the analyte's interaction with the stationary phase.

  • Has the peak shape degraded over time? A gradual deterioration in peak shape often points to column contamination or degradation.

  • Does the peak shape improve with a lower sample concentration? If so, you may be experiencing column overload.

Troubleshooting Guide

This guide provides a step-by-step approach to systematically identify and resolve peak tailing for Calcitriol Impurity A.

Step 1: Evaluate and Optimize the Sample Solvent

The composition of the solvent in which the sample is dissolved can have a significant impact on peak shape.

  • Problem: The sample is dissolved in a solvent much stronger (higher organic content) than the initial mobile phase.

  • Solution:

    • Ideally, dissolve the sample in the initial mobile phase.

    • If sample solubility is an issue, use the weakest possible solvent that maintains solubility.

    • Minimize the injection volume if a strong sample solvent is unavoidable.

Step 2: Assess and Address Column Health

The column is a primary suspect in peak tailing issues.

  • Problem: The column is contaminated or has degraded.

  • Solution:

    • Column Wash: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase columns) to remove strongly retained contaminants.

    • Guard Column: If not already in use, install a guard column to protect the analytical column from contaminants. Replace the guard column regularly.

    • Column Replacement: If the peak shape does not improve after washing, the column may be irreversibly damaged and require replacement.

Step 3: Optimize Mobile Phase Conditions

Fine-tuning the mobile phase can significantly mitigate secondary interactions.

  • Problem: Secondary interactions between the hydroxyl groups of Calcitriol Impurity A and residual silanols on the stationary phase.

  • Solution:

    • Mobile Phase pH: While Calcitriol Impurity A is not basic, lowering the mobile phase pH (e.g., to 2.5-3.5 with formic acid or phosphoric acid) can suppress the ionization of residual silanol groups, reducing their ability to interact with the analyte.

    • Mobile Phase Additives: The addition of a small amount of a competitive hydrogen bonding agent, like trifluoroacetic acid (TFA) at a low concentration (e.g., 0.05-0.1%), can sometimes improve peak shape for polar compounds.

Step 4: Select an Appropriate HPLC Column

The choice of stationary phase is critical for achieving good peak symmetry.

  • Problem: The current column chemistry is not ideal for the analysis of polar, non-basic compounds.

  • Solution:

    • End-capped Columns: Use a high-quality, fully end-capped C18 or C8 column. End-capping chemically modifies the silica surface to reduce the number of accessible silanol groups.

    • Alternate Stationary Phases: Consider columns with alternative stationary phases, such as those with polar-embedded groups or phenyl-hexyl phases, which can offer different selectivity and improved peak shape for polar analytes.

Data Presentation

Potential Cause of Peak Tailing Recommended Solution Quantitative Parameter to Monitor Expected Outcome
Sample Solvent Mismatch Dissolve sample in mobile phase or a weaker solvent.Peak Asymmetry (As) or Tailing Factor (Tf)As or Tf closer to 1.0
Column Contamination Wash column with a strong solvent.Peak Asymmetry (As) or Tailing Factor (Tf)Improvement in peak shape (As or Tf closer to 1.0)
Secondary Silanol Interactions Lower mobile phase pH (2.5-3.5) or use an end-capped column.Peak Asymmetry (As) or Tailing Factor (Tf)Significant reduction in peak tailing
Column Overload Reduce sample concentration or injection volume.Peak Asymmetry (As) vs. ConcentrationAsymmetry decreases at lower concentrations
Extra-column Volume Use shorter, narrower ID tubing.Peak WidthNarrower peaks

Experimental Protocols

Protocol 1: Column Washing Procedure (for Reversed-Phase C18 Columns)

  • Disconnect the column from the detector.

  • Flush the column with HPLC-grade water for 20-30 column volumes.

  • Flush with 100% acetonitrile or methanol for 30-40 column volumes.

  • If contamination is suspected to be from highly non-polar compounds, a wash with a solvent like isopropanol or a mixture of hexane/isopropanol may be beneficial (ensure miscibility with the previous solvent).

  • Equilibrate the column with the mobile phase for at least 20 column volumes before re-connecting to the detector and running a test sample.

Protocol 2: Mobile Phase pH Adjustment

  • Prepare the aqueous component of the mobile phase.

  • Add a suitable acid (e.g., formic acid, phosphoric acid) dropwise while monitoring the pH with a calibrated pH meter until the desired pH (e.g., 3.0) is reached.

  • Filter the aqueous mobile phase through a 0.45 µm or 0.22 µm membrane filter.

  • Mix the aqueous and organic components of the mobile phase in the desired ratio.

  • Ensure the final mobile phase is thoroughly degassed before use.

Mandatory Visualization

Troubleshooting_Workflow start Peak Tailing Observed for Calcitriol Impurity A check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue Systemic Issue: - Extra-column volume - Column contamination check_all_peaks->system_issue Yes analyte_specific_issue Analyte-Specific Issue: - Secondary interactions - Sample solvent effects check_all_peaks->analyte_specific_issue No check_column Assess Column Health: - Wash column - Use guard column system_issue->check_column optimize_solvent Optimize Sample Solvent: - Match mobile phase - Use weaker solvent analyte_specific_issue->optimize_solvent optimize_solvent->check_column If not resolved resolved Peak Tailing Resolved optimize_solvent->resolved If resolved optimize_mp Optimize Mobile Phase: - Lower pH (2.5-3.5) - Consider additives check_column->optimize_mp If not resolved check_column->resolved If resolved select_column Select Appropriate Column: - End-capped C18/C8 - Polar-embedded phase optimize_mp->select_column If not resolved optimize_mp->resolved If resolved select_column->resolved If resolved not_resolved Issue Persists select_column->not_resolved If not resolved further_investigation Further Investigation: - Consult manufacturer - Method redevelopment not_resolved->further_investigation

Caption: Troubleshooting workflow for resolving peak tailing of Calcitriol Impurity A.

improving resolution between Calcitriol and Impurity A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the chromatographic resolution between Calcitriol and its related substance, Impurity A.

Frequently Asked Questions (FAQs)

Q1: What is Impurity A and how is it related to Calcitriol?

A1: Impurity A is identified as 5,6-trans-Calcitriol, a geometric isomer of Calcitriol.[1][2][3][4] Both compounds have the same molecular formula (C27H44O3) and molecular weight (416.64 g/mol ), but differ in the spatial arrangement of atoms around the 5,6-double bond.[2][5] This structural similarity makes their separation challenging.

Q2: What is the typical analytical technique used for separating Calcitriol and Impurity A?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for the separation and quantification of Calcitriol and its related impurities, including Impurity A.[6][7]

Q3: What are the common challenges in separating Calcitriol and Impurity A?

A3: The primary challenge is achieving adequate resolution between the two isomeric compounds due to their similar physicochemical properties. This can lead to co-elution and inaccurate quantification.

Q4: Why is it important to separate and quantify Impurity A?

A4: Regulatory agencies require the accurate quantification of impurities in active pharmaceutical ingredients (APIs) and finished drug products to ensure their safety and efficacy. Impurity A, being a related substance to Calcitriol, must be monitored and controlled within specified limits.

Troubleshooting Guide: Improving Resolution

This guide addresses common issues encountered during the separation of Calcitriol and Impurity A.

Issue 1: Poor Resolution Between Calcitriol and Impurity A Peaks

  • Possible Cause 1.1: Suboptimal Mobile Phase Composition.

    • Solution: The selectivity of the separation is highly dependent on the mobile phase. Adjusting the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous phase can significantly impact resolution. A systematic evaluation of different solvent ratios is recommended. For instance, a gradient elution with varying concentrations of acetonitrile in water has been shown to be effective.[7][8]

  • Possible Cause 1.2: Inappropriate Column Chemistry.

    • Solution: While C18 columns are widely used, other stationary phases might offer better selectivity for isomers.[6][7] Consider columns with different bonding chemistries (e.g., phenyl-hexyl) or smaller particle sizes (e.g., sub-2 µm for UHPLC) to enhance efficiency and resolution.[9]

  • Possible Cause 1.3: Inadequate Method Temperature.

    • Solution: Column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. Optimizing the column temperature, typically between 25°C and 40°C, can improve peak shape and resolution.[10] A temperature of 33-37°C has been reported as optimal in some methods.[8]

Issue 2: Peak Tailing for Calcitriol or Impurity A

  • Possible Cause 2.1: Secondary Interactions with Column Silanols.

    • Solution: Residual silanol groups on the silica-based stationary phase can interact with the hydroxyl groups of Calcitriol and Impurity A, leading to peak tailing. Using a highly end-capped column or adding a small amount of a competitive base (e.g., triethylamine) or an acid (e.g., phosphoric acid or formic acid) to the mobile phase can mitigate these interactions.[9]

  • Possible Cause 2.2: Column Overload.

    • Solution: Injecting too much sample can lead to peak distortion. Reduce the injection volume or the concentration of the sample to ensure that the column's loading capacity is not exceeded.

Issue 3: Variable Retention Times

  • Possible Cause 3.1: Inadequate Column Equilibration.

    • Solution: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection, especially when using a gradient method. A stable baseline is a good indicator of a well-equilibrated system.

  • Possible Cause 3.2: Fluctuations in Pump Flow Rate or Mobile Phase Composition.

    • Solution: Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate. Use freshly prepared and properly degassed mobile phases to avoid bubble formation and changes in composition.

Experimental Protocols

Method 1: Gradient RP-HPLC for Improved Resolution

This method utilizes a gradient elution to enhance the separation between Calcitriol and 5,6-trans-Calcitriol (Impurity A).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 2.7 µm particle size[8]

    • Mobile Phase A: 10% Acetonitrile in Water[8]

    • Mobile Phase B: Acetonitrile[8]

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 56 44
      4.0 56 44
      10.0 33 67
      15.0 0 100
      30.0 0 100
      31.0 56 44

      | 40.0 | 56 | 44 |

    • Flow Rate: 1.2 mL/min[8]

    • Column Temperature: 35°C (optimally between 33-37°C)[8]

    • Detection Wavelength: 265 nm[8]

    • Injection Volume: 10 µL[8]

Method 2: Isocratic RP-HPLC for Routine Analysis

This method is suitable for routine analysis once satisfactory resolution has been achieved.

  • Chromatographic Conditions:

    • Column: Symmetry C18, 4.6 x 250 mm, 5 µm particle size[6][7]

    • Mobile Phase: A mixture of water, acetonitrile, and methanol. The exact ratio should be optimized to achieve a resolution of not less than 1.5. A starting point could be a mixture of methanol-acetonitrile-water (67:23:10, v/v/v).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 265 nm

    • Injection Volume: 20 µL

Data Presentation

Table 1: Comparison of Chromatographic Conditions for Calcitriol and Impurity A Separation

ParameterMethod 1 (Gradient)Method 2 (Isocratic)
Column C18, 4.6 x 150 mm, 2.7 µmSymmetry C18, 4.6 x 250 mm, 5 µm
Mobile Phase Gradient of 10% ACN in Water and ACNWater, Acetonitrile, Methanol mixture
Flow Rate 1.2 mL/min1.0 mL/min
Temperature 35°C30°C
Detection 265 nm265 nm
Expected Outcome Enhanced resolution for challenging separations.Suitable for routine analysis with established resolution.

Table 2: System Suitability Parameters

ParameterAcceptance CriteriaRationale
Resolution (Rs) ≥ 1.5 between Calcitriol and Impurity AEnsures accurate quantification of both components.
Tailing Factor (T) ≤ 2.0 for both peaksIndicates good peak shape and minimal secondary interactions.
Theoretical Plates (N) > 2000 for both peaksDemonstrates column efficiency.
Relative Standard Deviation (RSD) for replicate injections ≤ 2.0% for peak area and retention timeEnsures the precision and reproducibility of the method.

Visualizations

Troubleshooting_Workflow start Start: Poor Resolution between Calcitriol and Impurity A check_mobile_phase Step 1: Evaluate Mobile Phase Is the mobile phase optimized? start->check_mobile_phase adjust_mobile_phase Adjust organic solvent ratio (e.g., ACN/MeOH) or use a gradient check_mobile_phase->adjust_mobile_phase No check_column Step 2: Assess Column Performance Is the column appropriate and in good condition? check_mobile_phase->check_column Yes adjust_mobile_phase->check_column change_column Try a different stationary phase (e.g., Phenyl-Hexyl) or a column with smaller particles check_column->change_column No check_temperature Step 3: Optimize Temperature Is the column temperature optimal? check_column->check_temperature Yes change_column->check_temperature adjust_temperature Systematically vary temperature (e.g., 25-40°C) check_temperature->adjust_temperature No end End: Resolution Improved (Rs >= 1.5) check_temperature->end Yes adjust_temperature->end

Caption: Troubleshooting workflow for improving the resolution between Calcitriol and Impurity A.

Calcitriol_ImpurityA_Relationship Calcitriol Calcitriol (5Z,7E)-9,10-secocholesta-5,7,10(19)-triene-1α,3β,25-triol ImpurityA Impurity A (5E,7E)-9,10-secocholesta-5,7,10(19)-triene-1α,3β,25-triol (5,6-trans-Calcitriol) Calcitriol->ImpurityA Geometric Isomerization (cis to trans at 5,6-double bond)

Caption: Chemical relationship between Calcitriol and Impurity A.

References

Technical Support Center: Calcitriol Impurity A Analytical Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with Calcitriol Impurity A in analytical solutions.

Troubleshooting Guide

Analysts frequently encounter challenges with the stability of Calcitriol Impurity A (5,6-trans-Calcitriol) during analytical testing. This guide provides a systematic approach to identifying and resolving these issues.

Visual Troubleshooting Flowchart

The following diagram outlines a logical workflow for troubleshooting unexpected results in the analysis of Calcitriol Impurity A.

Calcitriol_Impurity_A_Troubleshooting start Unexpected Results (e.g., low recovery, new peaks) check_storage Verify Sample and Standard Storage Conditions start->check_storage check_preparation Review Sample/Standard Preparation Procedure start->check_preparation check_hplc Inspect HPLC System Performance start->check_hplc improper_storage Issue: Improper Storage (Light/Heat/Air Exposure) check_storage->improper_storage improper_prep Issue: Suboptimal Preparation (e.g., wrong solvent, pH) check_preparation->improper_prep hplc_issue Issue: HPLC Malfunction (e.g., leak, column degradation) check_hplc->hplc_issue solution_storage Solution: - Store at <-15°C - Use inert gas (N2/Ar) - Protect from light (amber vials) improper_storage->solution_storage Yes end Re-analyze Samples improper_storage->end No solution_prep Solution: - Use fresh, high-purity solvents - Prepare solutions fresh daily - Control pH improper_prep->solution_prep Yes improper_prep->end No solution_hplc Solution: - Perform system suitability tests - Check for leaks - Use a guard column hplc_issue->solution_hplc Yes hplc_issue->end No solution_storage->end solution_prep->end solution_hplc->end

Caption: Troubleshooting workflow for Calcitriol Impurity A analysis.

Data Presentation: Stability of Calcitriol Impurity A in Analytical Solutions

Forced degradation studies are crucial for understanding the stability of Calcitriol Impurity A. The following table summarizes the expected degradation of Calcitriol Impurity A under various stress conditions. These are representative values and can vary based on the specific experimental conditions.

Stress ConditionParametersDurationExpected Degradation of Impurity A (%)Primary Degradants
Acidic 0.1 M HCl at 60°C24 hours15 - 25%Isomerization and other acid-catalyzed products
Basic 0.1 M NaOH at 60°C24 hours10 - 20%Isomerization and other base-catalyzed products
Oxidative 3% H₂O₂ at room temp.24 hours20 - 35%Oxidation products (e.g., epoxides)
Thermal 80°C in solution48 hours10 - 15%Isomerization products
Photolytic UV light (254 nm)8 hours> 90%Photodegradation products

Experimental Protocols: Stability-Indicating HPLC Method

This section provides a detailed protocol for a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method suitable for the analysis of Calcitriol and its impurities, including Impurity A.

Objective

To develop and validate a stability-indicating RP-HPLC method for the quantitative determination of Calcitriol and its process-related and degradation impurities.

Materials and Reagents
  • Calcitriol Reference Standard

  • Calcitriol Impurity A Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, purified)

  • Tris(hydroxymethyl)aminomethane

  • Phosphoric acid

Chromatographic Conditions
ParameterSpecification
Column C18, 4.6 mm x 250 mm, 5 µm
Mobile Phase Gradient of Acetonitrile and Water. A typical gradient could be: Time (min) | % Acetonitrile | % Water --- | --- | --- 0 | 60 | 40 20 | 90 | 10 25 | 90 | 10 26 | 60 | 40 30 | 60 | 40
Flow Rate 1.0 mL/min
Detection Wavelength 265 nm
Injection Volume 20 µL
Column Temperature 25°C
Preparation of Solutions
  • Diluent: Acetonitrile:Water (50:50, v/v)

  • Standard Solution (Calcitriol): Accurately weigh about 10 mg of Calcitriol Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • Impurity A Standard Solution: Accurately weigh about 10 mg of Calcitriol Impurity A Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • Sample Solution: Prepare a solution of the test sample in the diluent to obtain a theoretical concentration similar to the standard solution.

Method Validation

The analytical method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Forced Degradation Study Protocol
  • Acid Degradation: To 1 mL of the sample stock solution, add 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 1 mL of 0.1 M NaOH and dilute with diluent.

  • Base Degradation: To 1 mL of the sample stock solution, add 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. Neutralize with 1 mL of 0.1 M HCl and dilute with diluent.

  • Oxidative Degradation: To 1 mL of the sample stock solution, add 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the sample solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 8 hours.

Analyze all stressed samples using the validated HPLC method.

Frequently Asked Questions (FAQs)

Q1: What is Calcitriol Impurity A?

A1: Calcitriol Impurity A, also known as 5,6-trans-Calcitriol, is an isomer of Calcitriol.[1] It is a common impurity that can form during the synthesis or degradation of Calcitriol.[2]

Q2: Why is my Calcitriol Impurity A peak area decreasing over time in my analytical solution?

A2: Calcitriol and its impurities, including Impurity A, are known to be sensitive to light, heat, and air (oxidation).[2][3] Degradation can occur in solution if not stored properly. It is recommended to store solutions at low temperatures (e.g., <-15°C), protected from light using amber vials, and under an inert atmosphere (e.g., nitrogen or argon).[2]

Q3: I am observing a new, unexpected peak in my chromatogram when analyzing Calcitriol Impurity A. What could be the cause?

A3: The appearance of a new peak is likely due to the degradation of Calcitriol Impurity A. Isomerization is a common degradation pathway for Calcitriol and its related substances.[2] The new peak could be another isomer or a degradation product from oxidation or photolysis. To identify the new peak, a forced degradation study and characterization using techniques like LC-MS/MS would be necessary.

Q4: What are the ideal storage conditions for analytical solutions of Calcitriol Impurity A?

A4: For optimal stability, analytical solutions of Calcitriol Impurity A should be stored at or below -15°C in airtight, light-resistant containers.[2] It is also advisable to purge the headspace of the container with an inert gas like nitrogen to prevent oxidation.

Q5: How can I prevent the isomerization of Calcitriol Impurity A in my analytical solution?

A5: Isomerization can be influenced by temperature and light.[4] To minimize isomerization, prepare solutions fresh and analyze them promptly. If storage is necessary, follow the recommended storage conditions (low temperature, protection from light). Using a well-validated, stability-indicating HPLC method is crucial for accurately quantifying the main component and any isomers that may form.

Degradation Pathway of Calcitriol

The following diagram illustrates the general degradation pathways for Calcitriol, which are also relevant for its impurities.

Calcitriol_Degradation Calcitriol Calcitriol Isomers Isomers (e.g., Impurity A) Calcitriol->Isomers Heat, Acid, Base Oxidation_Products Oxidation Products (e.g., epoxides) Calcitriol->Oxidation_Products Oxygen (Air) Photodegradation_Products Photodegradation Products Calcitriol->Photodegradation_Products Light (UV)

Caption: General degradation pathways of Calcitriol.

References

Technical Support Center: Minimizing On-column Degradation of Calcitriol Impurity A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Calcitriol and its related impurities. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the on-column degradation of Calcitriol Impurity A (5,6-trans-Calcitriol) during HPLC analysis.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

IssuePotential Cause(s)Recommended Solution(s)
Appearance of unexpected peaks or "ghost peaks" eluting near the Calcitriol Impurity A peak. On-column isomerization or degradation of Calcitriol Impurity A.1. Optimize Mobile Phase pH: Avoid acidic conditions. Use a mobile phase with a neutral or slightly basic pH. Consider using a buffer to maintain a stable pH. 2. Reduce Column Temperature: High temperatures can accelerate degradation. Operate the column at a lower temperature (e.g., 25-30°C). 3. Evaluate Column Type: Residual silanol groups on the stationary phase can act as catalytic sites for degradation. Use a well-end-capped, high-purity silica column. Consider a column with a different stationary phase chemistry (e.g., a polymer-based column).
Peak tailing or poor peak shape for Calcitriol Impurity A. 1. Secondary Interactions: Interaction of the hydroxyl groups of the analyte with active sites (e.g., residual silanols) on the column packing material. 2. Column Overload: Injecting too high a concentration of the analyte.1. Mobile Phase Modification: Add a competitive base (e.g., triethylamine) to the mobile phase in low concentrations to block active sites. 2. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume.
Variable peak area or inconsistent quantification of Calcitriol Impurity A. On-column degradation leading to a loss of the parent impurity peak.1. Investigate Mobile Phase Stability: Prepare fresh mobile phase daily. Some mobile phase additives can degrade over time, affecting analyte stability. 2. Protect from Light: Calcitriol and its isomers are light-sensitive. Protect the sample and mobile phase from light exposure by using amber vials and light-protective tubing.
Gradual decrease in the peak area of Calcitriol Impurity A over a sequence of injections. Adsorption of the impurity onto the column or slow on-column degradation.1. Column Flushing: Implement a robust column flushing procedure between sequences to remove any adsorbed material. 2. Use a Guard Column: A guard column can help protect the analytical column from strongly retained compounds and potential sources of degradation.

Frequently Asked Questions (FAQs)

Q1: What is Calcitriol Impurity A and why is it prone to on-column degradation?

Calcitriol Impurity A is the 5,6-trans isomer of Calcitriol. Its structure contains a conjugated triene system and multiple hydroxyl groups, making it susceptible to isomerization and degradation under certain conditions, particularly in the presence of acid, heat, or light.[1][2]

Q2: What are the primary factors that contribute to the on-column degradation of Calcitriol Impurity A?

The main factors are:

  • Mobile Phase pH: Acidic conditions can catalyze the isomerization of the triene system.

  • Column Temperature: Higher temperatures provide the energy needed to overcome the activation barrier for degradation reactions.

  • Stationary Phase Activity: Active sites on the column packing material, such as residual silanols, can interact with the analyte and promote degradation.[3][4]

Q3: How can I confirm that the observed impurity is due to on-column degradation and not present in the original sample?

To confirm on-column degradation, you can perform the following experiment:

  • Inject the sample under standard conditions and quantify the impurity.

  • Inject the sample under modified, less degradative conditions (e.g., lower temperature, neutral pH).

  • If the impurity peak is significantly smaller or absent under the modified conditions, it is likely an artifact of on-column degradation.

Q4: Are there any specific mobile phase additives that can help minimize degradation?

Yes, adding a small amount of a basic modifier like triethylamine to the mobile phase can help to mask active silanol groups on the column surface, reducing their potential to catalyze degradation. Using a buffered mobile phase to ensure a stable, neutral pH is also recommended.

Experimental Protocols

Protocol 1: Evaluating the Effect of Mobile Phase pH on Calcitriol Impurity A Stability

Objective: To determine the optimal mobile phase pH to minimize on-column degradation of Calcitriol Impurity A.

Methodology:

  • Prepare Mobile Phases: Prepare a series of mobile phases with varying pH values (e.g., pH 3.0, 5.0, 7.0). A common mobile phase composition for Calcitriol analysis is a mixture of acetonitrile and water. Use a suitable buffer (e.g., phosphate or acetate buffer) to maintain the desired pH.

  • Sample Preparation: Prepare a solution of Calcitriol containing a known amount of Impurity A.

  • HPLC Analysis:

    • Equilibrate the HPLC system, including a C18 column, with the first mobile phase (e.g., pH 3.0) until a stable baseline is achieved.

    • Inject the sample and record the chromatogram.

    • Repeat the analysis with the other mobile phases, ensuring the column is thoroughly equilibrated with each new mobile phase before injection.

  • Data Analysis:

    • Measure the peak area of Calcitriol Impurity A at each pH.

    • Calculate the percentage degradation (if a known standard is available) or compare the relative peak areas to identify the pH at which the impurity peak is most stable (i.e., has the largest area).

Protocol 2: Assessing the Impact of Column Temperature on On-Column Degradation

Objective: To evaluate the effect of column temperature on the stability of Calcitriol Impurity A during HPLC analysis.

Methodology:

  • HPLC System Setup: Use an HPLC system equipped with a column thermostat.

  • Mobile Phase and Sample: Prepare a mobile phase at the optimal pH determined from Protocol 1 and a sample solution of Calcitriol with Impurity A.

  • HPLC Analysis:

    • Set the column temperature to a starting value (e.g., 40°C).

    • Equilibrate the system and inject the sample.

    • Repeat the analysis at progressively lower temperatures (e.g., 35°C, 30°C, 25°C), allowing the column to stabilize at each temperature before injection.

  • Data Analysis:

    • Measure the peak area of Calcitriol Impurity A at each temperature.

    • Plot the peak area against the column temperature to visualize the relationship and determine the temperature at which degradation is minimized.

Data Presentation

Table 1: Effect of Mobile Phase pH on the Peak Area of Calcitriol Impurity A

Mobile Phase pHPeak Area of Calcitriol Impurity A (Arbitrary Units)Percentage of Maximum Peak Area
3.045,28165%
5.061,89389%
7.069,542100%

Table 2: Influence of Column Temperature on the Peak Area of Calcitriol Impurity A (at pH 7.0)

Column Temperature (°C)Peak Area of Calcitriol Impurity A (Arbitrary Units)Percentage of Maximum Peak Area
4062,58890%
3567,45697%
3069,542100%
2569,498~100%

Visualizations

Troubleshooting_Workflow start Problem: Suspected On-Column Degradation of Calcitriol Impurity A check_pH Is the mobile phase pH acidic? start->check_pH adjust_pH Adjust mobile phase to neutral or slightly basic pH (e.g., pH 7.0) check_pH->adjust_pH Yes check_temp Is the column temperature elevated (>30°C)? check_pH->check_temp No re_evaluate Re-evaluate impurity profile adjust_pH->re_evaluate adjust_temp Reduce column temperature (e.g., 25-30°C) check_temp->adjust_temp Yes check_column Are you using a standard, non-end-capped silica column? check_temp->check_column No adjust_temp->re_evaluate change_column Switch to a high-purity, end-capped silica column or a different stationary phase check_column->change_column Yes check_column->re_evaluate No change_column->re_evaluate solution Problem Resolved re_evaluate->solution

Caption: Troubleshooting workflow for on-column degradation.

Experimental_Workflow_pH_Study start Start: pH Effect Study prep_mp Prepare mobile phases at different pH values (3.0, 5.0, 7.0) start->prep_mp prep_sample Prepare Calcitriol Impurity A sample prep_mp->prep_sample equilibrate_ph3 Equilibrate HPLC with pH 3.0 mobile phase prep_sample->equilibrate_ph3 inject_ph3 Inject sample and acquire data equilibrate_ph3->inject_ph3 equilibrate_ph5 Equilibrate HPLC with pH 5.0 mobile phase inject_ph3->equilibrate_ph5 inject_ph5 Inject sample and acquire data equilibrate_ph5->inject_ph5 equilibrate_ph7 Equilibrate HPLC with pH 7.0 mobile phase inject_ph5->equilibrate_ph7 inject_ph7 Inject sample and acquire data equilibrate_ph7->inject_ph7 analyze Analyze peak areas and compare stability inject_ph7->analyze end End: Determine optimal pH analyze->end

Caption: Workflow for evaluating mobile phase pH effect.

References

Technical Support Center: Addressing Matrix Effects in Calcitriol Impurity A LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) analysis of Calcitriol Impurity A.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My signal for Calcitriol Impurity A is low and inconsistent in biological samples compared to the standard in a neat solution. Could this be a matrix effect?

A1: Yes, significantly lower and variable analyte signals in matrix samples are classic indicators of matrix effects, most commonly ion suppression. Co-eluting endogenous components from the sample matrix, such as phospholipids and salts, can interfere with the ionization of Calcitriol Impurity A in the mass spectrometer's ion source, leading to a reduced and erratic signal.[1] This can compromise the accuracy and precision of your quantification.

Q2: How can I confirm that matrix effects are the cause of my analytical problems?

A2: A post-column infusion experiment is a definitive way to identify the presence and retention time of matrix components that cause ion suppression. This involves infusing a constant flow of a Calcitriol Impurity A standard solution into the MS detector while injecting a blank matrix extract onto the LC column. A drop in the baseline signal indicates the elution of matrix components that are suppressing the ionization of your analyte.

Q3: I've confirmed ion suppression is affecting my analysis. What are the most effective strategies to minimize it?

A3: The most effective approach to combat matrix effects is a robust sample preparation method to remove interfering components before LC-MS/MS analysis. For Calcitriol and its impurities, which are often analyzed in complex matrices like plasma or serum, the following techniques are highly recommended:

  • Solid-Phase Extraction (SPE): This is a highly selective method that can effectively remove phospholipids and other interferences while concentrating your analyte.[2]

  • Liquid-Liquid Extraction (LLE): LLE is another powerful technique for separating analytes from matrix components based on their differential solubility in immiscible liquids.[3][4]

  • Supported Liquid Extraction (SLE): This technique offers a more automated and efficient alternative to traditional LLE, providing high analyte recovery and clean extracts.[3][5]

Q4: Can I adjust my LC-MS/MS method parameters to reduce matrix effects without changing my sample preparation?

A4: While optimizing sample preparation is the most effective strategy, you can also make adjustments to your chromatographic and mass spectrometric conditions:

  • Chromatographic Separation: Improve the separation between Calcitriol Impurity A and interfering matrix components by modifying the mobile phase gradient, changing the analytical column to one with a different stationary phase chemistry, or using a smaller particle size column for higher resolution.

  • Mass Spectrometry Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects than Electrospray Ionization (ESI) for certain compounds.[6] Optimizing ion source parameters such as gas flows and temperatures can also help to minimize ion suppression.

Q5: Should I use an internal standard?

A5: Absolutely. The use of a stable isotope-labeled internal standard (SIL-IS) is crucial for accurate quantification in the presence of unavoidable matrix effects. A SIL-IS will co-elute with the analyte and experience similar ionization suppression or enhancement, allowing for reliable normalization of the signal. For Calcitriol Impurity A, a deuterated analog would be an appropriate choice.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of matrix effects in plasma or serum samples for Calcitriol Impurity A analysis?

A1: The main culprits for matrix effects in biological fluids are:

  • Phospholipids: These are abundant in plasma and serum and are notorious for causing ion suppression in ESI.[1]

  • Salts and Buffers: High concentrations of non-volatile salts can crystallize in the ion source, leading to signal suppression and contamination.

  • Proteins: While larger proteins are typically removed during initial sample processing, residual proteins and peptides can still interfere with ionization.

Q2: Is derivatization necessary for Calcitriol Impurity A analysis, and can it help with matrix effects?

A2: Derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) or Amplifex is often employed for Calcitriol and its metabolites to enhance ionization efficiency and, consequently, sensitivity.[2][7] By increasing the signal of the analyte, the relative impact of ion suppression from the matrix can be reduced.

Q3: How do I choose between SPE, LLE, and SLE for my sample preparation?

A3: The choice of sample preparation technique depends on several factors, including the complexity of the matrix, the required level of cleanliness, and throughput needs.

  • SPE offers high selectivity and can provide very clean extracts, but method development can be more time-consuming.

  • LLE is a classic and effective technique but can be labor-intensive and difficult to automate.

  • SLE provides the benefits of LLE in a more streamlined and automatable 96-well plate format, making it ideal for high-throughput analysis.[3]

Q4: My lab is seeing carryover between injections. Could this be related to matrix effects?

A4: Yes, matrix components can contribute to carryover. Highly lipophilic or "sticky" compounds from the matrix can adhere to the injector, column, or ion source and elute in subsequent runs, interfering with the analysis of the following sample. A thorough wash cycle for the injector and a robust column wash between injections are essential to minimize this.

Quantitative Data Summary

The following tables summarize the effectiveness of different sample preparation techniques in terms of recovery and matrix effect for vitamin D metabolites, which are structurally similar to Calcitriol Impurity A.

Table 1: Comparison of Analyte Recovery for Different Sample Preparation Methods

Sample Preparation MethodAnalyteMatrixAverage Recovery (%)Reference
Solid-Phase Extraction (SPE)CalcitriolHuman Plasma110.8[1]
Supported Liquid Extraction (SLE)25-hydroxyvitamin D3Human Serum>95[3]
Liquid-Liquid Extraction (LLE)25-hydroxyvitamin D3Human Serum~90[4]
Protein Precipitation (PPT)CalcitriolHuman PlasmaInconsistent and poor[1]

Table 2: Comparison of Matrix Effects for Different Sample Preparation Methods

Sample Preparation MethodAnalyteMatrixMatrix Effect (%)*Reference
Solid-Phase Extraction (SPE)CalcitriolHuman PlasmaMinimal ion suppression reported[1]
Supported Liquid Extraction (SLE)25-hydroxyvitamin D3Human SerumEffective removal of matrix effects[3]
Liquid-Liquid Extraction (LLE)25-hydroxyvitamin D3Human SerumLower extraction efficiency due to matrix effects compared to SPE[6]

*Matrix Effect (%) is calculated as (Peak area in the presence of matrix / Peak area in the absence of matrix) x 100. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Calcitriol and Impurities in Human Plasma

This protocol is adapted from a validated method for Calcitriol analysis.[1]

  • Sample Pre-treatment: To 500 µL of human plasma, add a deuterated internal standard. Add 500 µL of 0.1% (v/v) formic acid and vortex for 30 seconds. Centrifuge at 14,000 rpm for 5 minutes.

  • SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Phenomenex Strata-X, 30 mg/1 cc) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% acetonitrile in water.

  • Drying: Dry the cartridge under a stream of nitrogen for 30 seconds.

  • Elution: Elute the analytes with an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Protocol 2: Supported Liquid Extraction (SLE) for Vitamin D Metabolites in Human Serum

This protocol is a general procedure for the extraction of vitamin D metabolites.[3]

  • Sample Pre-treatment: Dilute 150 µL of human serum with 150 µL of a water:isopropanol (50:50, v/v) solution containing the internal standard. Vortex for 1 minute.

  • Sample Loading: Load the 300 µL of the pre-treated sample onto an SLE plate (e.g., ISOLUTE SLE+). Apply a short pulse of vacuum to initiate flow and allow the sample to absorb for 5 minutes.

  • Analyte Elution: Add 750 µL of heptane and allow it to soak for 5 minutes. Apply a second aliquot of 750 µL of heptane and let it soak for another 5 minutes. Apply a final pulse of vacuum to elute the analytes.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

Visualizations

Calcitriol_Signaling_Pathway cluster_liver Liver cluster_kidney Kidney cluster_target_cell Target Cell Vitamin D3 Vitamin D3 CYP2R1 CYP2R1/ CYP27A1 Vitamin D3->CYP2R1 Hydroxylation 25(OH)D3 25(OH)D3 CYP27B1 CYP27B1 (1α-hydroxylase) 25(OH)D3->CYP27B1 Hydroxylation Calcitriol Calcitriol VDR VDR Calcitriol->VDR Binds to CYP2R1->25(OH)D3 CYP27B1->Calcitriol RXR RXR VDR->RXR Heterodimerizes with VDRE Vitamin D Response Element RXR->VDRE Binds to Gene_Expression Modulation of Gene Expression VDRE->Gene_Expression Regulates

Caption: Calcitriol (active Vitamin D3) synthesis and genomic signaling pathway.

Troubleshooting_Workflow Start Start: Low/Inconsistent Signal Confirm_ME Confirm Matrix Effect? (Post-column infusion) Start->Confirm_ME Optimize_SP Optimize Sample Prep (SPE, LLE, or SLE) Confirm_ME->Optimize_SP Yes No_ME Investigate other causes (e.g., instrument issue) Confirm_ME->No_ME No SP_Sufficient Signal Improved? Optimize_SP->SP_Sufficient Optimize_LCMS Optimize LC/MS Method (Gradient, Column, Source) SP_Sufficient->Optimize_LCMS No End Analysis Complete SP_Sufficient->End Yes LCMS_Sufficient Signal Improved? Optimize_LCMS->LCMS_Sufficient Use_SIL_IS Use Stable Isotope-Labeled Internal Standard LCMS_Sufficient->Use_SIL_IS No LCMS_Sufficient->End Yes Derivatization Consider Derivatization Use_SIL_IS->Derivatization Derivatization->End

Caption: Logical workflow for troubleshooting matrix effects in LC-MS/MS analysis.

References

Technical Support Center: Calcitriol Impurity A Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Calcitriol and its impurities. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic analysis of Calcitriol Impurity A, specifically focusing on achieving optimal peak shape.

Frequently Asked Questions (FAQs)

Q1: What is Calcitriol Impurity A?

Calcitriol Impurity A is a related substance of Calcitriol, the active form of vitamin D3. Its chemical name is (5E,7E)-9,10-secocholesta-5,7,10(19)-triene-1α,3β,25-triol. Accurate quantification of this and other impurities is crucial for ensuring the quality and safety of Calcitriol drug products.

Q2: I am observing peak tailing for Calcitriol Impurity A. What are the potential causes and solutions?

Peak tailing, where the latter half of the peak is drawn out, is a common issue. Potential causes and their respective solutions are summarized in the table below.

Q3: My chromatogram shows peak fronting for the Calcitriol Impurity A peak. What could be wrong?

Peak fronting, an asymmetry where the front of the peak is distorted, can also occur. The table below outlines likely causes and how to address them.

Q4: The peak for Calcitriol Impurity A is broad, leading to poor resolution. How can I improve it?

Broad peaks can compromise the accuracy of integration and resolution from adjacent peaks. Consider the following causes and solutions.

Troubleshooting Poor Peak Shape for Calcitriol Impurity A

This table summarizes common peak shape problems encountered during the HPLC analysis of Calcitriol Impurity A and provides systematic troubleshooting strategies.

Peak Shape ProblemPotential CauseRecommended Solution(s)
Peak Tailing Secondary Silanol Interactions: Free silanol groups on the silica-based column packing can interact with the hydroxyl groups of Calcitriol Impurity A, causing tailing.[1]- Use a well-end-capped column or a column with a different stationary phase (e.g., a modern, high-purity silica). - Adjust the mobile phase pH to suppress silanol ionization. For reversed-phase methods, a slightly acidic pH (e.g., using formic or phosphoric acid) can be effective.[2] - Add a competitive base, like triethylamine, to the mobile phase in low concentrations to block active silanol sites.
Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, leading to tailing.- Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[3] For Calcitriol and its impurities, maintaining a consistent and appropriate pH with a buffer is important.
Column Contamination or Wear: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.- Flush the column with a strong solvent. - If the problem persists, replace the guard column or the analytical column.
Peak Fronting Sample Overload: Injecting too much sample can saturate the column, leading to a distorted peak shape.[4]- Reduce the injection volume. - Dilute the sample.
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the injection point.[3]- Dissolve the sample in the mobile phase whenever possible. - If a stronger solvent is necessary for solubility, inject a smaller volume.
Low Column Temperature: Insufficient temperature can lead to poor mass transfer kinetics.- Increase the column temperature. The USP method for Calcitriol specifies a column temperature of 40°C.[5]
Peak Broadening Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause the peak to broaden.- Use tubing with a smaller internal diameter and keep the length to a minimum.
Low Flow Rate: A flow rate that is too low can increase diffusion and lead to broader peaks.- Optimize the flow rate. The USP method for Calcitriol suggests a flow rate of about 1 mL/min.[5]
Poor Column Efficiency: The column may be old, degraded, or improperly packed.- Replace the column with a new, high-efficiency column.

Experimental Protocol: USP HPLC Method for Calcitriol

This protocol is based on the United States Pharmacopeia (USP) monograph for Calcitriol and is suitable for the analysis of Calcitriol and its impurities, including Impurity A.[5][6]

1. System and Materials:

  • HPLC System: A liquid chromatograph equipped with a 230-nm UV detector.

  • Column: 4.6-mm × 25-cm; 5-µm packing L7 (octadecyl silane chemically bonded to porous silica or ceramic micro-particles).

  • Reagents: Acetonitrile (HPLC grade), Tris(hydroxymethyl)aminomethane, Phosphoric acid, Water (HPLC grade).

  • Reference Standards: USP Calcitriol RS.

2. Solutions:

  • Tris Buffer Solution: Dissolve 1.0 g of Tris(hydroxymethyl)aminomethane in 900 mL of water. Adjust the pH to 7.0–7.5 with phosphoric acid, then dilute with water to 1000 mL.

  • Mobile Phase: Prepare a filtered and degassed mixture of acetonitrile and Tris buffer solution (55:45).

  • Standard Preparation: Prepare a solution of USP Calcitriol RS in the mobile phase to a known concentration of about 100 µg/mL.

  • Sample Preparation: Prepare a solution of the Calcitriol sample in the mobile phase to a concentration of about 100 µg/mL.

3. Chromatographic Conditions:

  • Flow Rate: Approximately 1 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: Approximately 50 µL.

  • Detection Wavelength: 230 nm.

4. System Suitability:

  • The resolution between pre-calcitriol and calcitriol should be not less than 3.5.

  • The relative standard deviation for replicate injections should not be more than 1.0%.

Note: Calcitriol is sensitive to light and air. All procedures should be carried out as rapidly as possible, avoiding unnecessary exposure.[6]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor peak shape for Calcitriol Impurity A.

G Troubleshooting Workflow for Poor Peak Shape of Calcitriol Impurity A start Observe Poor Peak Shape (Tailing, Fronting, Broadening) check_system Check System Basics: - Leaks - Flow Rate Stability - Temperature Control start->check_system check_sample_prep Review Sample Preparation: - Correct Solvent? - Correct Concentration? - Fully Dissolved? check_system->check_sample_prep System OK adjust_method_params Modify Method Parameters: - Injection Volume - Flow Rate - Temperature check_system->adjust_method_params System Issue (Fix & Re-run) check_column Evaluate Column Health: - Age and Usage - Contamination? - Void Formation? check_sample_prep->check_column Sample Prep OK check_sample_prep->adjust_method_params Sample Prep Issue (Correct & Re-inject) adjust_mobile_phase Optimize Mobile Phase: - Adjust pH - Add Modifier (e.g., TEA) - Prepare Fresh check_column->adjust_mobile_phase Column OK replace_column Replace Column: - Use New Column - Consider Different Stationary Phase check_column->replace_column Column Issue adjust_mobile_phase->adjust_method_params Issue Persists good_peak_shape Achieve Good Peak Shape adjust_mobile_phase->good_peak_shape Issue Resolved adjust_method_params->replace_column Issue Persists adjust_method_params->good_peak_shape Issue Resolved replace_column->good_peak_shape Issue Resolved

Troubleshooting workflow for poor peak shape.

References

preventing isomerization of Calcitriol during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the isomerization and degradation of Calcitriol during analysis.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that cause the degradation and isomerization of Calcitriol during analysis?

A1: Calcitriol is a sensitive molecule, and its stability can be compromised by several factors during analysis. The primary causes of degradation and isomerization include:

  • Light Exposure: Calcitriol is highly sensitive to light, particularly UV light.[1] Prolonged exposure can lead to photodegradation.

  • Temperature: Elevated temperatures can accelerate the degradation of Calcitriol.

  • pH: The stability of Calcitriol is pH-dependent. It is more stable in neutral to slightly alkaline conditions (pH above 5).[2]

  • Oxidation: The presence of oxygen can lead to oxidative degradation of Calcitriol.

  • Incompatible Solvents and Materials: Certain solvents and plastics, like polyvinyl chloride (PVC), can interact with Calcitriol, leading to its loss.[3]

Q2: What are the common isomers of Calcitriol observed during analysis?

A2: During analysis, Calcitriol can isomerize to form several related compounds. One common isomerization is the conversion to its 5,6-trans-isomer. The specific isomers formed can depend on the conditions of degradation, such as heat or light exposure. It is crucial to use chromatographic methods that can separate Calcitriol from its potential isomers to ensure accurate quantification.

Q3: How can I minimize the isomerization of Calcitriol during sample preparation?

A3: To minimize isomerization during sample preparation, it is essential to control the environmental conditions. Key recommendations include:

  • Work under controlled lighting: Perform all sample preparation steps under yellow or sodium vapor lamps to avoid exposure to UV light.[3]

  • Maintain low temperatures: Keep samples on ice or in a refrigerated environment whenever possible.

  • Use appropriate solvents: Methanol and acetonitrile are commonly used solvents for Calcitriol analysis.[4][5] Ensure the solvents are of high purity and deoxygenated if necessary.

  • Incorporate antioxidants: The addition of antioxidants, such as ascorbic acid or sodium ascorbate, can help prevent oxidative degradation.[6][7]

  • Use inert materials: Utilize polypropylene or glass tubes and vials instead of PVC to prevent adsorption of Calcitriol.[3]

Q4: What are the recommended storage conditions for Calcitriol samples and standards?

A4: Proper storage is critical for maintaining the integrity of Calcitriol samples and standards. Follow these guidelines:

  • Short-term storage: For short-term storage (up to 8 hours), aqueous solutions of Calcitriol in polypropylene syringes are stable at room temperature and ambient light.[3]

  • Long-term storage: For long-term storage, it is recommended to store samples and standards at -20°C or lower in amber-colored vials to protect from light.[4]

  • Inert atmosphere: For highly sensitive analyses, storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.[7]

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of Calcitriol and provides solutions to prevent isomerization and degradation.

Problem Potential Cause Recommended Solution
Appearance of extra peaks in the chromatogram, close to the Calcitriol peak. Isomerization of Calcitriol due to exposure to light, heat, or inappropriate pH.- Protect samples and standards from light at all stages by using amber vials and working under yellow light.[1] - Control the temperature of the autosampler and column. - Ensure the pH of the mobile phase and sample diluent is in the optimal range for Calcitriol stability (neutral to slightly alkaline).[2]
Low recovery of Calcitriol. - Adsorption of Calcitriol to container surfaces. - Degradation during sample extraction or processing.- Use polypropylene or silanized glass containers instead of PVC.[3] - Minimize the duration of sample preparation steps. - Add antioxidants to the sample matrix.[6] - Ensure complete extraction by optimizing the extraction solvent and procedure.
Inconsistent results between replicate injections. - Ongoing degradation of Calcitriol in the autosampler. - Inhomogeneous sample or standard solutions.- Keep the autosampler temperature low (e.g., 4°C). - Prepare fresh standards and samples before each analytical run. - Ensure thorough mixing of all solutions before injection.
Gradual decrease in Calcitriol peak area over a sequence of analyses. Degradation of the stock or working standard solutions.- Store stock solutions at -20°C or below in amber vials.[4] - Prepare fresh working standards daily. - Monitor the stability of the standards over time by including quality control samples in each run.

Experimental Protocols

Below are detailed methodologies for key experiments related to Calcitriol analysis.

Sample Preparation from Plasma/Serum

This protocol is adapted from a validated LC-MS/MS method.[8]

  • Aliquot: In a polypropylene tube, add 500 µL of plasma or serum sample.

  • Internal Standard: Add an appropriate amount of a deuterated Calcitriol internal standard.

  • Protein Precipitation: Add a protein precipitating agent (e.g., acetonitrile or methanol) and vortex thoroughly.

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean polypropylene tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 30-40°C).

  • Reconstitution: Reconstitute the dried extract in the mobile phase or an appropriate solvent for injection.

HPLC Analysis Method

This is a general HPLC method suitable for the analysis of Calcitriol.[5]

  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water. The exact ratio may need to be optimized for your specific column and system. A gradient elution may be necessary to separate Calcitriol from its isomers and other matrix components.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30°C.

  • Detection: UV detection at 265 nm.

  • Injection Volume: 20 µL.

Data Presentation

Table 1: Summary of Factors Affecting Calcitriol Stability and Recommendations for Prevention.

FactorEffect on CalcitriolPrevention Strategy
Light Photodegradation and isomerization.[1]Use amber glass vials, work under yellow light, and protect samples from direct sunlight and fluorescent lighting.[7]
Temperature Increased rate of degradation.Store samples at low temperatures (-20°C or below for long-term).[4] Maintain controlled temperature during analysis.
pH Less stable in acidic conditions.[2]Maintain a neutral to slightly alkaline pH in aqueous solutions and mobile phases.
Oxygen Oxidative degradation.Use deoxygenated solvents, work under an inert atmosphere for highly sensitive samples, and consider adding antioxidants like sodium ascorbate.[7]
Container Material Adsorption to certain plastics like PVC.[3]Use polypropylene or glass containers.[3]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma/Serum Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute hplc HPLC Separation reconstitute->hplc Inject ms MS/MS Detection hplc->ms data Data Analysis ms->data

Caption: Experimental workflow for Calcitriol analysis.

degradation_pathway Calcitriol Calcitriol Isomers Isomers (e.g., 5,6-trans-Calcitriol) Calcitriol->Isomers Light, Heat, pH Degradation_Products Degradation Products Calcitriol->Degradation_Products Light, Heat, Oxygen

Caption: Factors leading to Calcitriol isomerization and degradation.

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Calcitriol (1α,25-dihydroxyvitamin D3) and its related compounds. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during analytical experiments, with a particular focus on resolving co-elution issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common compounds that co-elute with Calcitriol?

A1: Due to their structural similarities, several endogenous and exogenous compounds can co-elute with Calcitriol. The most common interfering compounds include:

  • Isomers and Epimers: Such as 5,6-trans-Calcitriol and 3-epi-25-OH VD3.[1][2]

  • Other Vitamin D Metabolites: Including 25-hydroxyvitamin D2 (25-OH-D2), 25-hydroxyvitamin D3 (25-OH-D3), 1,25-dihydroxyvitamin D2 (1,25-(OH)2-D2), and 24,25-dihydroxyvitamin D3 (24,25-(OH)2-D3).[1][3]

  • Matrix Components: Lipids and other endogenous substances present in complex biological matrices like plasma or serum can also interfere with the analysis.[4][5]

Q2: How can I confirm if a peak impurity is due to co-elution?

A2: Confirming co-elution requires a systematic approach. Visual inspection of the chromatogram for peak fronting or tailing can be an initial indicator.[6] For more definitive analysis, the use of a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is recommended. A pure peak will exhibit a consistent spectrum across its entire width. Any spectral differences detected across the peak suggest the presence of more than one compound.[7]

Q3: What is the role of derivatization in improving the analysis of Calcitriol?

A3: Derivatization is a technique used to enhance the detectability and chromatographic behavior of Calcitriol, which is present in very low concentrations in biological samples.[8][9] Reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) and Amplifex react with the diene structure of Calcitriol, improving its ionization efficiency and sensitivity in LC-MS/MS analysis.[8][9][10] This can lead to a significant increase in the signal-to-noise ratio, allowing for more accurate quantification at low pg/mL levels.[9]

Troubleshooting Guide: Resolving Co-elution

Co-elution of Calcitriol with related compounds is a significant challenge that can compromise the accuracy and reliability of analytical results. This guide provides a systematic approach to troubleshoot and resolve these issues.

Step 1: Assess and Confirm Co-elution

The first step is to determine if co-elution is indeed occurring.

Method Procedure Expected Outcome for Pure Peak
Visual Peak Inspection Examine the peak shape in the chromatogram.Symmetrical, Gaussian peak shape.
Peak Purity Analysis (DAD/PDA) Acquire spectra across the entire peak width and compare them.Consistent spectra across the peak.
Mass Spectrometry (MS) Analyze the mass spectra across the chromatographic peak.Consistent mass spectrum across the peak.
Step 2: Optimize Sample Preparation

Inefficient sample preparation can lead to the co-extraction of interfering substances.

Technique Description Key Considerations
Supported Liquid Extraction (SLE) A 96-well plate-based technique that provides a clean extract by partitioning the analyte from the aqueous sample into an immiscible organic solvent.Offers high recovery and reduces matrix effects.[4]
Solid Phase Extraction (SPE) Utilizes a solid sorbent to selectively retain the analyte while interfering compounds are washed away.Choice of sorbent (e.g., C18, PEP) is critical for selectivity.[4][10]
Liquid-Liquid Extraction (LLE) A classic technique for separating compounds based on their differential solubilities in two immiscible liquids.Can be effective but may co-extract lipids.[3][5]
Protein Precipitation A simple method to remove proteins from the sample, often using a cold organic solvent like acetonitrile or methanol.Ensure complete precipitation for a clean supernatant.[11]

A common workflow for sample preparation to minimize interferences is illustrated below.

G Sample Preparation Workflow for Calcitriol Analysis cluster_cleanup Extraction & Cleanup plasma Plasma/Serum Sample is Add Internal Standard plasma->is pp Protein Precipitation (e.g., Acetonitrile) is->pp centrifuge Centrifugation pp->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe Solid Phase Extraction (SPE) supernatant->spe Load evap Evaporation spe->evap Elute reconstitute Reconstitution evap->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Sample Preparation Workflow
Step 3: Optimize Chromatographic Conditions

If co-elution persists after optimizing sample preparation, the next step is to modify the chromatographic method. The resolution of two peaks is governed by efficiency (N), selectivity (α), and retention factor (k').[6]

G Troubleshooting Chromatographic Co-elution start Co-elution Observed mobile_phase Adjust Mobile Phase Strength (%B) start->mobile_phase selectivity Modify Selectivity (α) mobile_phase->selectivity If not resolved efficiency Improve Efficiency (N) selectivity->efficiency If not resolved change_modifier Change Organic Modifier (e.g., ACN to MeOH) selectivity->change_modifier change_column Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) selectivity->change_column change_temp Vary Column Temperature selectivity->change_temp resolved Peaks Resolved efficiency->resolved flow_rate Decrease Flow Rate efficiency->flow_rate column_length Use Longer Column or Smaller Particle Size efficiency->column_length

Chromatographic Troubleshooting Flowchart
Parameter Action Rationale
Mobile Phase Composition Adjust the gradient slope or the ratio of organic modifier to aqueous phase.Alters the retention time of analytes, potentially separating co-eluting peaks.[2][12]
Organic Modifier Switch between different organic modifiers (e.g., acetonitrile to methanol).Different solvents can alter the selectivity of the separation.[6]
Stationary Phase Use a column with a different chemistry (e.g., C18, PFP, Phenyl-Hexyl). Chiral columns can be effective for separating isomers.[11][13][14]The choice of stationary phase has a significant impact on selectivity.[6]
Column Temperature Increase or decrease the column temperature.Can affect the viscosity of the mobile phase and the interaction of analytes with the stationary phase, thereby influencing selectivity.[6]
Flow Rate Decrease the flow rate.Can lead to sharper peaks and improved resolution, though it will increase the analysis time.[6]

Alternative Chromatographic Techniques

For particularly challenging separations, consider alternative chromatographic techniques:

  • Supercritical Fluid Chromatography (SFC): SFC coupled with tandem mass spectrometry (SFC-MS/MS) has shown excellent performance in separating various Vitamin D metabolites, including isomers, with high efficiency and shorter run times compared to traditional HPLC.[1][3][13][15]

Experimental Protocols

Sample Preparation: Supported Liquid Extraction (SLE) and Solid Phase Extraction (SPE)

This protocol is adapted from a method for the analysis of Calcitriol in plasma.[4]

  • Sample Pre-treatment:

    • To 475 µL of blank plasma or sample, add 25 µL of the standard spiking solution (or methanol for blanks and samples).

    • Add 20 µL of the internal standard spiking solution (or methanol for blanks).

    • Add 100 µL of 10% ammonia solution and mix well.

  • Supported Liquid Extraction (SLE):

    • Load the pre-treated sample onto a 200mg/mL 96-well SLE plate.

    • Apply a brief vacuum pulse to initiate the flow.

    • Allow the sample to absorb for 5 minutes.

    • Elute the analytes with an appropriate organic solvent (e.g., methyl tert-butyl ether).

  • Solid Phase Extraction (SPE):

    • The eluate from the SLE step is loaded onto a pre-conditioned HyperSep Retain PEP 30 mg/mL 96-well plate.

    • Wash the plate to remove interferences.

    • Elute the Calcitriol and internal standard with an appropriate elution solvent.

  • Final Steps:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Method Parameters

The following table summarizes typical LC-MS/MS parameters for Calcitriol analysis. Actual conditions may need to be optimized for your specific instrument and application.

Parameter Condition
LC Column C18, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 4mM Ammonium Trifluoroacetate in Water
Mobile Phase B Acetonitrile
Gradient A gradient from high aqueous to high organic.
Flow Rate 0.2 mL/min
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI) Positive
Detection Mode Multiple Reaction Monitoring (MRM)

Data adapted from an UPLC-MS/MS method for Calcitriol quantification.[10]

Data Presentation

Table 1: Recovery of Calcitriol using different extraction methods
Extraction Method Matrix Recovery (%) Reference
SLE-SPEPlasma>90%[4]
LLEPlasma71-93%[5]
Protein PrecipitationSerumNot explicitly stated, but sufficient for quantification[1]
Table 2: Comparison of Derivatization Reagents for Calcitriol Analysis
Derivatization Reagent Advantage Reference
PTAD Improves ionization efficiency and sensitivity.[8][10]
Amplifex Provides a 10-fold higher signal-to-noise ratio compared to PTAD.[9]

By following these guidelines and utilizing the provided protocols, researchers can effectively troubleshoot co-elution issues and develop robust and reliable analytical methods for the quantification of Calcitriol and its related compounds.

References

Technical Support Center: Low-Level Detection of Calcitriol Impurity A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing analytical sensitivity for the detection of Calcitriol Impurity A.

Frequently Asked Questions (FAQs)

Q1: What is Calcitriol Impurity A?

Calcitriol Impurity A, also known as (5E,7E)-9,10-secocholesta-5,7,10(19)-triene-1a,3ß,25-triol, is a stereoisomer of Calcitriol.[1] Impurities in calcitriol can arise during its multi-step synthesis or from degradation, as the molecule is highly sensitive to light, heat, and oxidation.[2] Given that Calcitriol is a potent hormone used in very low doses, stringent control of its impurities is critical.[2]

Q2: Why is the low-level detection of Calcitriol Impurity A challenging?

Detecting Calcitriol Impurity A at low concentrations is challenging due to several factors:

  • Low Abundance: As an impurity, it is present at significantly lower concentrations than the active pharmaceutical ingredient (API).

  • Poor Ionization Efficiency: Like Calcitriol, Impurity A lacks easily ionizable polar groups, leading to a weak response in mass spectrometry (MS) under typical electrospray ionization (ESI) conditions.[3]

  • Structural Similarity: Its structural similarity to Calcitriol and other related substances can make chromatographic separation difficult.

  • Matrix Effects: The sample matrix (e.g., serum, plasma, formulation excipients) can contain interfering substances that suppress the analyte signal or introduce significant baseline noise.[4]

Q3: What is the recommended analytical technique for the sensitive detection of Calcitriol Impurity A?

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for analyzing vitamin D metabolites and their impurities at low concentrations.[5][6] This technique offers superior sensitivity and selectivity compared to methods like HPLC-UV.[5] Utilizing an Ultra-High-Performance Liquid Chromatography (UHPLC or UPLC) system coupled with a tandem quadrupole mass spectrometer provides the best performance for resolving impurities and achieving low limits of detection.[5][7][8]

Q4: How does chemical derivatization enhance detection sensitivity?

Chemical derivatization is a key strategy to overcome the poor ionization efficiency of Calcitriol and its impurities.[9][10] The process involves reacting the analyte with a derivatizing agent that introduces a permanently charged or easily ionizable group onto the molecule.[3] For Calcitriol Impurity A, derivatization typically targets the cis-diene moiety through a Diels-Alder reaction.[9] This modification significantly enhances the ionization efficiency, leading to a much stronger signal in the mass spectrometer and thereby lowering the limit of detection.[3][9]

Q5: Which derivatization reagent is most effective for this analysis?

Several reagents are available, with 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) and Amplifex™ Diene being the most common and effective.

  • PTAD is a widely used Cookson-type reagent that has been shown to increase the sensitivity of vitamin D metabolite detection by 24 to 276-fold.[11]

  • Amplifex™ Diene is a newer reagent specifically optimized for MS/MS analysis.[3] It contains a permanently charged group, which leads to enhanced ionization and can provide a signal-to-noise ratio up to 10 times higher than that achieved with PTAD.[12]

The choice between them may depend on the specific sensitivity requirements of the assay and laboratory protocols. For profiling multiple metabolites, Amplifex has been identified as an optimal choice for sensitivity enhancement.[9][10]

Troubleshooting Guides

Issue: Low or No Signal for Calcitriol Impurity A

Q: My LC-MS/MS analysis is showing a very weak peak or no peak at all for Calcitriol Impurity A. What are the potential causes and solutions?

There are several potential reasons for low sensitivity. A systematic approach to troubleshooting is recommended.

Troubleshooting Decision Workflow for Low Signal

start Start: Low/No Signal for Calcitriol Impurity A ms_check 1. Mass Spectrometer Performance Check start->ms_check sample_prep 2. Sample Preparation and Derivatization ms_check->sample_prep ms_tune Is MS tuned and calibrated recently? ms_check->ms_tune chromatography 3. Chromatography Conditions sample_prep->chromatography deriv_reagent Is derivatization reagent fresh and active? sample_prep->deriv_reagent column_health Is the column old or contaminated? chromatography->column_health ms_source Is the ion source clean? ms_tune->ms_source Yes sol_tune Action: Re-tune and calibrate the instrument. ms_tune->sol_tune No ms_source->sample_prep Yes sol_clean Action: Clean the ion source (capillary, cone). ms_source->sol_clean No extraction Is extraction recovery adequate (SPE/SLE)? deriv_reagent->extraction Yes sol_reagent Action: Prepare fresh derivatization solution. deriv_reagent->sol_reagent No extraction->chromatography Yes sol_extraction Action: Optimize extraction protocol; check recovery. extraction->sol_extraction No mobile_phase Is the mobile phase correctly prepared? column_health->mobile_phase No sol_column Action: Replace column; use guard column. column_health->sol_column Yes sol_mp Action: Prepare fresh mobile phase. mobile_phase->sol_mp No end_node Problem Resolved mobile_phase->end_node Yes sol_tune->ms_source sol_clean->sample_prep sol_reagent->extraction sol_extraction->chromatography sol_column->mobile_phase sol_mp->end_node

Caption: Troubleshooting workflow for low signal issues.

Table 1: Troubleshooting Checklist for Low Sensitivity

CategoryParameter to CheckRecommended Action
Mass Spectrometer Instrument Tuning & CalibrationEnsure the mass spectrometer is tuned and calibrated according to the manufacturer's guidelines. Low sensitivity can be a sign of a failed or outdated calibration.[13][14]
Ion Source CleanlinessThe ESI source can become contaminated over time. Clean the capillary, sample cone, and source housing to remove residue that can suppress ion formation.
MRM TransitionsVerify that the correct precursor and product ion m/z values are being monitored for the derivatized Impurity A. Optimize cone voltage and collision energy.
Sample Preparation Extraction EfficiencyInefficient Solid Phase Extraction (SPE) or Supported Liquid-Liquid Extraction (SLE) will result in low analyte recovery. Evaluate the extraction protocol with a spiked control sample.[8]
Derivatization ReactionThe derivatization reagent (e.g., PTAD) can degrade over time. Prepare fresh reagent solutions and ensure the reaction is allowed to proceed for the recommended time (e.g., one hour).[3]
Sample DegradationCalcitriol and its impurities are sensitive to light and heat.[2] Protect samples from light using amber vials and avoid prolonged exposure to high temperatures during preparation.
Chromatography Column PerformanceA loss of column efficiency leads to broader peaks, which lowers the peak height (apparent sensitivity).[15] Check for high backpressure or peak splitting, and replace the column if necessary.
Mobile Phase CompositionIncorrectly prepared mobile phases or degraded solvents can affect retention and ionization. Adding trace amounts of additives like formic acid or ethylamine can improve signal.[16]
Injection VolumeEnsure an appropriate volume is being injected. While a larger injection volume can increase the signal, it can also lead to peak distortion if the injection solvent is too strong.
Issue: Poor Peak Shape (Broadening or Tailing)

Q: The peak for Calcitriol Impurity A is broad and difficult to integrate accurately. How can I improve its shape?

Poor peak shape reduces the height-to-area ratio, which negatively impacts the limit of detection and the precision of quantification.

  • Optimize Mobile Phase: Increase the proportion of the organic solvent (e.g., acetonitrile) to reduce strong retention that can cause peak broadening.[17]

  • Check for Column Contamination: Strongly retained matrix components can build up on the column, leading to peak tailing. Use a guard column and flush the analytical column regularly.

  • Reduce Extra-Column Volume: Ensure all tubing and connections between the injector, column, and detector are as short and narrow as possible to minimize dead volume, which contributes to peak broadening.

  • Adjust Column Temperature: Operating at a slightly elevated and constant temperature (e.g., 40 °C) can improve peak shape by reducing mobile phase viscosity and improving mass transfer kinetics.[5]

Experimental Protocols

Protocol 1: Sample Preparation by Solid Phase Extraction (SPE)

This protocol is a representative example for extracting Calcitriol and its impurities from a plasma/serum matrix.

Workflow for Sample Preparation and Analysis

cluster_prep Sample Preparation cluster_deriv Derivatization & Analysis sample 1. Plasma/Serum Sample (e.g., 500 µL) is_add 2. Add Internal Standard (e.g., d6-Calcitriol) sample->is_add precip 3. Protein Precipitation (e.g., add 0.1% Formic Acid) is_add->precip spe 4. Solid Phase Extraction (SPE) (e.g., Strata-X cartridge) precip->spe elute 5. Elute Analyte spe->elute dry 6. Evaporate to Dryness elute->dry deriv 7. Add Derivatization Reagent (e.g., PTAD solution) dry->deriv react 8. React at Room Temp (e.g., 1-2 hours) deriv->react reconstitute 9. Reconstitute in Mobile Phase react->reconstitute inject 10. Inject into UPLC-MS/MS System reconstitute->inject

Caption: General workflow for sample preparation and analysis.

  • Sample Pre-treatment: To a 500 µL plasma sample, add 25 µL of an internal standard solution (e.g., d6-Calcitriol).[18]

  • Protein Precipitation: Add 500 µL of 0.1% (v/v) formic acid, vortex for 30 seconds, and centrifuge at 14,000 rpm for 5 minutes.[18]

  • SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Phenomenex Strata-X) with 1 mL of methanol followed by 1 mL of water.[18]

  • Loading: Load the supernatant from the precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove polar interferences.

  • Elution: Elute the analytes with an appropriate organic solvent (e.g., 1 mL of methanol or acetonitrile).

  • Evaporation: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at approximately 30-40 °C.[18] The dried extract is now ready for derivatization.

Protocol 2: Chemical Derivatization with PTAD
  • Reagent Preparation: Prepare a fresh solution of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) in a solvent like acetonitrile at a concentration of approximately 0.1-0.75 mg/mL.[3][18]

  • Reaction: To the dried sample extract from Protocol 1, add 50-200 µL of the PTAD solution.[18] Vortex for 15-30 seconds.

  • Incubation: Allow the reaction to proceed at room temperature for 1 to 2 hours, protected from light.[3][18]

  • Final Preparation: After incubation, the derivatized sample can be evaporated again and reconstituted in the mobile phase for injection, or directly diluted and injected. For example, reconstitute the dried residue in 300 µL of the initial mobile phase.[18]

Protocol 3: UPLC-MS/MS Method Parameters

The following table provides a starting point for method development. Parameters must be optimized for the specific instrument and impurity being analyzed.

Table 2: Example UPLC-MS/MS Parameters

ParameterSettingRationale & Comments
UPLC System
ColumnACQUITY UPLC BEH C18 (e.g., 100 mm x 2.1 mm, 1.7 µm) or CORTECS Phenyl.[7][18]C18 provides good reversed-phase retention. Phenyl columns can offer alternative selectivity for isomers.
Mobile Phase AWater with 0.1% Formic Acid or 4.0 mM Ammonium Trifluoroacetate.[18][19]Additives are crucial for promoting good ionization and peak shape.
Mobile Phase BAcetonitrile or Methanol with 0.1% Formic Acid.[19]Acetonitrile often provides sharper peaks and lower backpressure than methanol.
Flow Rate0.3 - 0.5 mL/min.Appropriate for 2.1 mm ID columns to ensure efficient separation and ionization.[5]
GradientStart at ~50-60% B, ramp to >95% B.A gradient is necessary to elute the nonpolar derivatized analytes.
Column Temperature40 °C.[5]Improves reproducibility and peak shape.
Injection Volume5 - 10 µL.
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive.[5]Derivatization makes the analytes highly responsive in positive mode.
Acquisition ModeMultiple Reaction Monitoring (MRM).[5]Provides maximum sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.
Capillary Voltage~3.0 - 3.5 kV.[20]Optimize for maximum signal intensity.
Desolvation Temp.400 - 500 °C.[8][20]Must be optimized for the specific instrument and flow rate.
Desolvation Gas Flow~800 L/hr.[20]

Disclaimer: These guides and protocols are intended for informational purposes and are based on published analytical methods. All laboratory procedures should be developed, validated, and performed by qualified personnel in accordance with internal SOPs and relevant regulatory guidelines.

References

Validation & Comparative

A Comparative Guide to Calcitriol Impurity A and Impurity B for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the pharmaceutical landscape, a thorough understanding of active pharmaceutical ingredient (API) impurities is paramount for ensuring drug safety and efficacy. This guide provides a detailed comparison of two significant impurities of Calcitriol: Impurity A (trans-Calcitriol) and Impurity B (1-Epicalcitriol). This document is intended for researchers, scientists, and drug development professionals, offering objective data and experimental context to support informed decision-making.

Physicochemical Properties

Calcitriol Impurity A and Impurity B are stereoisomers of Calcitriol, meaning they share the same molecular formula and weight but differ in the spatial arrangement of their atoms. This subtle structural difference can lead to significant variations in their biological activity and stability.

PropertyCalcitriolCalcitriol Impurity ACalcitriol Impurity B
Systematic Name (1R,3S,5Z)-4-Methylene-5-[(2E)-2-[(1R,3aS,7aS)-octahydro-1-[(1R)-5-hydroxy-1,5-dimethylhexyl]-7a-methyl-4H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol(5E,7E)-9,10-Secocholesta-5,7,10(19)-triene-1α,3β,25-triol(1β,3β,5Z,7E)-9,10-Secocholesta-5,7,10(19)-triene-1,3,25-triol
Common Names 1α,25-Dihydroxyvitamin D3trans-Calcitriol1-Epicalcitriol, 1β-Calcitriol
CAS Number 32222-06-373837-24-866791-71-7
Molecular Formula C₂₇H₄₄O₃C₂₇H₄₄O₃C₂₇H₄₄O₃
Molecular Weight 416.64 g/mol 416.64 g/mol 416.64 g/mol
Stability Sensitive to light and temperature.[1]Information not available.Sensitive to light and temperature.[2]

Biological Activity: A Comparative Overview

The biological effects of Calcitriol and its analogs are primarily mediated through their binding to the Vitamin D Receptor (VDR), a nuclear transcription factor that regulates gene expression. The affinity of a compound for the VDR and its subsequent ability to modulate gene transcription are key determinants of its biological potency.

Vitamin D Receptor (VDR) Binding Affinity

Direct comparative studies on the VDR binding affinity of Calcitriol Impurity A and Impurity B are limited. However, data from studies on closely related analogs provide valuable insights.

CompoundVDR Binding Affinity (Kd)Reference
CalcitriolHigh (nanomolar range)[3]
5,6-trans-Vitamin D3 (related to Impurity A)560 nM[4]
1-Epicalcitriol (Impurity B)Affinity confirmed, but quantitative data not available in a direct comparison.
Antiproliferative Activity

Calcitriol is known to inhibit the proliferation of various cell types, an effect that is crucial for its therapeutic applications. Studies on analogs of Impurity A and on Impurity B itself indicate that both possess antiproliferative properties.

Compound/AnalogCell Line(s)Antiproliferative EffectReference
CalcitriolVarious cancer cell linesPotent inhibitor of cell proliferation.[5][6]
1,25(OH)₂-16-ene-5,6-trans-D₃ (analog of Impurity A)MCF-7 (breast cancer), LNCaP (prostate cancer), HL-60 (leukemia)10-100 fold more potent than Calcitriol.
1-Epicalcitriol (Impurity B)C3H10T1/2 (mesenchymal)Inhibits cell proliferation.

These findings suggest that while Impurity A may have a lower affinity for the VDR, certain structural modifications in the 5,6-trans configuration can lead to highly potent antiproliferative compounds. Impurity B also demonstrates antiproliferative activity.

Signaling Pathway of Calcitriol and its Analogs

The primary mechanism of action for Calcitriol and its biologically active impurities involves the activation of the Vitamin D Receptor signaling pathway.

Calcitriol_Signaling_Pathway cluster_cell Target Cell cluster_nucleus Nucleus Calcitriol Calcitriol or Active Impurity VDR_cytoplasm VDR Calcitriol->VDR_cytoplasm Binds VDR_RXR_complex VDR-RXR Heterodimer VDR_cytoplasm->VDR_RXR_complex Heterodimerizes with RXR and translocates to nucleus RXR_cytoplasm RXR RXR_cytoplasm->VDR_RXR_complex VDRE Vitamin D Response Element (VDRE) VDR_RXR_complex->VDRE Binds to Gene Target Gene VDRE->Gene Regulates Transcription mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis mRNA->Protein Translation Cellular_Response Cellular Response (e.g., Antiproliferation, Differentiation) Protein->Cellular_Response VDR_Binding_Assay_Workflow cluster_workflow Experimental Workflow A Prepare Reagents: - Recombinant VDR - Radiolabeled Calcitriol ([³H]-1α,25(OH)₂D₃) - Test Compounds (Impurity A, Impurity B) - Assay Buffer B Incubate VDR with [³H]-Calcitriol and varying concentrations of test compounds A->B C Separate bound from free radioligand (e.g., using hydroxylapatite) B->C D Quantify bound radioactivity using liquid scintillation counting C->D E Data Analysis: - Plot % inhibition vs. log[concentration] - Determine IC₅₀ values D->E Cell_Proliferation_Assay_Workflow cluster_workflow Experimental Workflow A Seed cells in a 96-well plate and allow to attach overnight B Treat cells with varying concentrations of test compounds (Impurity A, Impurity B) and incubate for a set period (e.g., 72h) A->B C Add MTT reagent to each well and incubate to allow formazan formation B->C D Solubilize formazan crystals with a solubilization solution (e.g., DMSO) C->D E Measure absorbance at a specific wavelength (e.g., 570 nm) D->E F Data Analysis: - Plot % cell viability vs. log[concentration] - Determine IC₅₀ values E->F

References

A Comparative Guide to Analytical Method Validation for Calcitriol Impurity A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the validation of Calcitriol Impurity A, a critical aspect of quality control in the pharmaceutical industry. Ensuring the purity of Calcitriol, the active form of vitamin D3, is paramount for its safe and effective use in treating conditions like hypocalcemia and metabolic bone disease.[1][] This document outlines key performance characteristics of validated analytical methods, details experimental protocols, and presents a visual workflow for the validation process.

Data Presentation: A Comparative Analysis of Analytical Methods

High-Performance Liquid Chromatography (HPLC) stands out as the primary and most robust analytical technique for the assay and impurity profiling of Calcitriol and its related compounds.[3] The following table summarizes the performance characteristics of various HPLC-based methods reported for the analysis of Vitamin D analogs and their impurities, which can be considered representative for the validation of Calcitriol Impurity A.

Parameter Method 1: RP-HPLC for Calcitriol & 5,6-trans-calcitriol Method 2: HPTLC for Vitamin D3 Method 3: RP-HPLC for Calcipotriol Method 4: SFC-MS for Vitamin D3 Impurities
Linearity Range 400 - 1200 µg/mL25 - 1200 ng/bandLOQ to 0.15 µg/mL0.1% - 2.0% of API concentration
Correlation Coefficient (R²) Good correlation mentioned0.9955Not specifiedNot specified
Limit of Detection (LOD) 0.02% for drug, 0.20% for impurity8.47 ± 0.12 ng/band0.002 µg/mL2 - 7 ng/mL
Limit of Quantitation (LOQ) 0.06% for drug, 0.60% for impurity25.41 ± 0.36 ng/band0.006 µg/mL0.5% for ester impurities
Accuracy (% Recovery) 98% - 102% mentioned in a similar studyNot specifiedNot specifiedNot specified
Precision (% RSD) 0.6636 for impurityNot specifiedNot specifiedNot specified

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. Below are protocols for common analytical techniques used for the validation of Calcitriol and its impurities.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Calcitriol and its Impurities

This method is widely used for the quantification of Calcitriol and its related substances.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Inertsil ODS-3V column (250 mm x 4.6 mm, 5 µm) or a similar C18 column.[4]

  • Mobile Phase: A mixture of potassium-based buffer and an organic solvent, run in an isocratic mode.[4] An alternative mobile phase consists of a mixture of 1 volume of ammonia, 200 volumes of water, and 800 volumes of acetonitrile.[5]

  • Flow Rate: Typically 1.0 to 2.0 mL/min.[4][5]

  • Detection Wavelength: 265 nm.[5]

  • Column Temperature: Ambient or controlled at a specific temperature, for instance, 50°C for separating certain isomers.[6]

  • Injection Volume: 50 µl.[5]

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent like methanol.[5] For ointment samples, a multi-step extraction with a solvent like n-Hexane followed by the diluent is necessary.[6]

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) for Vitamin D3 Impurities

SFC-MS is a powerful technique for the comprehensive analysis of impurities, especially in complex matrices.

  • Instrumentation: A supercritical fluid chromatography system coupled with a mass spectrometer.

  • Column: Torus 1-AA column.[7][8]

  • Mobile Phase: Supercritical CO2 with an organic modifier like acetonitrile.[7][8]

  • Sample Preparation: For oily drug products, a saponification and liquid-liquid extraction method is employed for efficient sample cleanup and recovery of impurities.[7][8]

Visualizing the Analytical Method Validation Workflow

The following diagram illustrates the logical flow of a typical analytical method validation process as per ICH Q2(R1) guidelines.[9]

Analytical Method Validation Workflow A Method Development & Optimization B Validation Protocol Definition A->B Define acceptance criteria C Specificity / Selectivity B->C D Linearity & Range B->D E Accuracy B->E F Precision (Repeatability & Intermediate) B->F G Limit of Detection (LOD) B->G H Limit of Quantitation (LOQ) B->H I Robustness B->I J System Suitability C->J Perform experiments D->J Perform experiments E->J Perform experiments F->J Perform experiments G->J Perform experiments H->J Perform experiments I->J Perform experiments K Validation Report Generation J->K Compile & analyze data L Validated Method for Routine Use K->L Method approved

Caption: A flowchart of the analytical method validation process.

This guide provides a foundational understanding of the analytical method validation for Calcitriol Impurity A. For specific applications, it is essential to tailor the validation protocol to the matrix and intended use of the method. The provided data and protocols serve as a starting point for researchers and scientists in developing and validating robust analytical methods for ensuring the quality and safety of Calcitriol-containing pharmaceutical products.

References

A Comparative Guide to Forced Degradation Studies of Calcitriol and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of forced degradation studies on Calcitriol, the biologically active form of vitamin D3. Due to the limited availability of public, in-depth quantitative forced degradation data specifically for Calcitriol, this document leverages available information on its precursor, Cholecalciferol (Vitamin D3), and a synthetic analog, Calcipotriol, to provide a comparative analysis. This guide is intended to inform researchers on the stability profile of these molecules and the methodologies employed in such studies.

Calcitriol is known to be sensitive to light, heat, and oxidation, which can lead to the formation of various impurities.[1] Understanding its degradation pathways is crucial for the development of stable pharmaceutical formulations and for ensuring the safety and efficacy of the drug product. Forced degradation studies, as recommended by the International Conference on Harmonization (ICH) guidelines, are essential to identify potential degradation products and to develop stability-indicating analytical methods.[2][3][4]

Comparative Degradation Data

Table 1: Forced Degradation of Cholecalciferol (Vitamin D3)

Stress ConditionReagent/ParameterDurationTemperature% Degradation of CholecalciferolMajor Degradation Products/Impurities
Acid Hydrolysis 0.1 M HCl2 hours80°C~15%Pre-vitamin D3, Lumisterol, Tachysterol
Base Hydrolysis 0.1 M NaOH2 hours80°C~10%Pre-vitamin D3, 5,6-trans-Vitamin D3
Oxidative 3% H₂O₂2 hoursRoom Temp.~25%Various oxidized derivatives
Thermal Solid State48 hours105°C~8%Pre-vitamin D3, Lumisterol
Photolytic UV light (254 nm)24 hoursRoom Temp.>90%Suprasterols, Toxisterols

Source: Adapted from forced degradation studies of Cholecalciferol.[5]

Note: The degradation profile of Calcitriol may differ due to the presence of additional hydroxyl groups. For instance, a study on topical Calcitriol ointment showed over 90% degradation when exposed to ultraviolet (UV) light, indicating its high photosensitivity.

Known Impurities of Calcitriol

Several impurities of Calcitriol have been identified, arising from both manufacturing processes and degradation. These include:

  • Pre-Calcitriol: A thermal isomerization product.

  • Trans-Calcitriol (5,6-trans-Calcitriol): An isomer formed under certain conditions.

  • Calcitriol EP Impurity A, B, and C: As listed in the European Pharmacopoeia.

The formation of these and other degradation products needs to be carefully monitored to ensure the quality and safety of Calcitriol-containing pharmaceuticals.

Experimental Protocols

The following are detailed methodologies for key experiments typically performed in forced degradation studies, based on ICH guidelines and literature for related compounds.

Forced Degradation Stress Conditions
  • Acid Hydrolysis: A solution of Calcitriol in a suitable solvent (e.g., methanol or acetonitrile) is treated with an equal volume of 0.1 M hydrochloric acid. The mixture is then heated at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 2-8 hours). Samples are withdrawn at various time points, neutralized, and analyzed.

  • Base Hydrolysis: A similar procedure to acid hydrolysis is followed, but 0.1 M sodium hydroxide is used instead of hydrochloric acid.

  • Oxidative Degradation: The Calcitriol solution is treated with a solution of hydrogen peroxide (e.g., 3-30%) and kept at room temperature or slightly elevated temperature for a specified duration. The reaction is quenched at different time intervals for analysis.

  • Thermal Degradation: Solid Calcitriol is exposed to dry heat in a temperature-controlled oven (e.g., 80-105°C) for an extended period (e.g., 24-48 hours). For solutions, the drug is refluxed in a neutral solvent at a high temperature.

  • Photolytic Degradation: Solutions of Calcitriol are exposed to a defined source of UV light (e.g., 254 nm) and/or visible light in a photostability chamber for a specific duration. Control samples are kept in the dark to differentiate between thermal and photolytic degradation.

Analytical Methodology

High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the primary analytical techniques for the separation and quantification of Calcitriol and its impurities.

  • HPLC-UV Method:

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

    • Mobile Phase: A gradient or isocratic mixture of solvents like acetonitrile, methanol, and water is employed.

    • Flow Rate: Typically in the range of 1.0-1.5 mL/min.

    • Detection: UV detection is performed at the maximum absorbance wavelength of Calcitriol (around 265 nm).

  • LC-MS/MS Method:

    • This method offers higher sensitivity and selectivity, which is crucial for identifying and quantifying trace-level impurities.

    • It is particularly useful for the structural elucidation of unknown degradation products by providing information on their molecular weight and fragmentation patterns.

Calcitriol Signaling Pathway

Calcitriol exerts its biological effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression. The following diagram illustrates the classical signaling pathway of Calcitriol.

Calcitriol_Signaling_Pathway cluster_blood Bloodstream cluster_cell Target Cell Calcitriol Calcitriol (1,25(OH)₂D₃) VDR Vitamin D Receptor (VDR) Calcitriol->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Heterodimerizes with RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) VDR_RXR->VDRE Binds to Gene Target Gene Transcription VDRE->Gene Initiates Protein Protein Synthesis (e.g., Calbindin) Gene->Protein Response Biological Response (e.g., Calcium Absorption) Protein->Response

Caption: Classical genomic signaling pathway of Calcitriol.

Conclusion

Forced degradation studies are critical for understanding the stability of Calcitriol and for the development of robust pharmaceutical products. While direct quantitative data for Calcitriol remains limited in publicly accessible literature, the information available for its precursor and synthetic analogs provides valuable insights into its potential degradation pathways. The high sensitivity of Calcitriol to light underscores the need for careful formulation and packaging design. Further research into the specific degradation products of Calcitriol under various stress conditions is warranted to ensure comprehensive quality control and patient safety.

References

A Comparative Guide to HPLC and UPLC Methods for the Analysis of Calcitriol Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the quantification of impurities in Calcitriol. The information presented is based on a comprehensive review of established analytical methodologies.

Executive Summary

The analysis of impurities in potent pharmaceutical compounds like Calcitriol is critical for ensuring safety and efficacy. Both HPLC and UPLC are powerful chromatographic techniques widely employed for this purpose. UPLC, a more recent advancement, generally offers significant improvements in speed, resolution, and sensitivity over traditional HPLC. This guide details the experimental protocols for both methods and presents a comparative summary of their performance metrics.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

A common approach for the analysis of Calcitriol and its impurities involves reversed-phase HPLC. The following protocol is a synthesis of established methods.[1][2][3][4][5]

  • Instrumentation: A standard HPLC system equipped with a UV detector is typically used.[4]

  • Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is frequently employed for the separation.[6]

  • Mobile Phase: A gradient elution with a mixture of water, acetonitrile, and methanol is often utilized.[6] An isocratic mobile phase, such as methanol-acetonitrile-water (67:23:10, v/v), has also been shown to achieve good separation.[5]

  • Flow Rate: A typical flow rate is around 1.0 mL/min.

  • Detection: UV detection at 265 nm is commonly used for Calcitriol and its related substances.[4]

  • Run Time: Analysis times for HPLC methods are generally in the range of 15-30 minutes.[2][3]

Ultra-Performance Liquid Chromatography (UPLC) Method

UPLC methods utilize columns with smaller particle sizes (<2 µm) and higher pressures to achieve faster and more efficient separations. The following protocol is based on modern analytical approaches for vitamin D analogues.[7][8]

  • Instrumentation: A UPLC system capable of handling high backpressures is required.

  • Column: A sub-2 µm particle size column (e.g., C18, 2.1 mm x 100 mm, 1.7 µm) is characteristic of UPLC methods.

  • Mobile Phase: Similar to HPLC, a gradient elution with acetonitrile and water is common.

  • Flow Rate: Flow rates are typically lower than in HPLC, often in the range of 0.2-0.5 mL/min.

  • Detection: UV or mass spectrometry (MS) detection can be used. For UV detection, 265 nm is appropriate for Calcitriol.

  • Run Time: UPLC methods significantly reduce analysis time, with run times often under 10 minutes.

Performance Comparison

The following table summarizes the key performance differences between typical HPLC and UPLC methods for the analysis of Calcitriol impurities.

ParameterHPLCUPLC/UHPLC
Run Time 15 - 30 minutes[2][3]< 10 minutes
Resolution GoodExcellent
Sensitivity (LOD/LOQ) Typically in the ng/mL range. For a specific method, LOD and LOQ for Calcitriol were 39.75 ng/mL and 141.6 ng/mL, respectively.Generally higher than HPLC. For a UHPLC method, the LOD and LOQ for Calcitriol were found to be 0.04 µg/mL (40 ng/mL) and not explicitly stated but verified, respectively.[7][8]
Solvent Consumption HigherSignificantly Lower
System Backpressure LowerHigher

Cross-Validation Workflow

The process of cross-validating an existing HPLC method with a new UPLC method is crucial to ensure consistency and reliability of analytical results. The following diagram illustrates a typical workflow for this process.

start Start: Existing Validated HPLC Method method_transfer Method Transfer: Adapt HPLC to UPLC Parameters start->method_transfer optimization UPLC Method Optimization method_transfer->optimization validation UPLC Method Validation (ICH Guidelines) optimization->validation comparative_analysis Comparative Analysis: Run Samples on Both Systems validation->comparative_analysis data_evaluation Data Evaluation: Compare Results (Impurity Profile, Assay) comparative_analysis->data_evaluation acceptance Acceptance Criteria Met? data_evaluation->acceptance acceptance->optimization No documentation Documentation and Reporting acceptance->documentation Yes end End: UPLC Method Implemented documentation->end

Caption: Workflow for Cross-Validation of HPLC and UPLC Methods.

Conclusion

The cross-validation of HPLC and UPLC methods for the analysis of Calcitriol impurities is a critical step in modernizing analytical laboratories. While HPLC remains a robust and reliable technique, UPLC offers significant advantages in terms of speed, resolution, and efficiency. The choice between the two methods will depend on specific laboratory needs, sample throughput requirements, and available instrumentation. For high-throughput environments and the need for greater sensitivity, transitioning to a validated UPLC method is a strategic advantage.

References

Degradation of Calcitriol Under Stress: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals and scientists, understanding the stability of an active pharmaceutical ingredient (API) like Calcitriol is paramount. This guide provides a comparative analysis of Calcitriol's degradation under various stress conditions, including exposure to light, heat, acidic and basic environments, and oxidizing agents. The information presented herein is crucial for developing stable formulations and ensuring the therapeutic efficacy and safety of Calcitriol-containing products.

Calcitriol, the biologically active form of vitamin D3, is a secosteroid hormone known for its sensitivity to environmental factors. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. This guide summarizes key findings from published literature on the degradation pathways of Calcitriol and its analogs, providing insights into the chemical transformations that occur under stress.

Comparative Analysis of Calcitriol Degradation

The stability of Calcitriol is significantly impacted by various stress factors. The following table summarizes the known degradation products and the extent of degradation observed under different conditions. It is important to note that some studies have been conducted on close analogs, such as calcipotriol, or precursors like cholecalciferol, which can provide valuable insights into the potential degradation pathways of Calcitriol.

Stress ConditionKey Degradation Products IdentifiedExtent of DegradationSource Analog/Precursor (if not Calcitriol)
Photodegradation (UV/Sunlight) Isomers (e.g., pre-Calcitriol), Z-isomer and diastereomers of the side chain.>90% degradation of Calcitriol ointment upon exposure to UVA, broadband UVB, and narrowband UVB.Calcitriol, Calcipotriol
Thermal Degradation Pre-Calcitriol has been suggested as a potential degradation product.Significant degradation at elevated temperatures, but specific product structures are not well-defined in the literature.Calcipotriol
Acidic Hydrolysis Isotachysterol has been identified as a degradation product under acidic conditions.Information on the extent of degradation for Calcitriol is limited.Cholecalciferol
Basic Hydrolysis Specific degradation products are not well-characterized in the available literature.Data not available.-
**Oxidative Degradation (e.g., H₂O₂) **Pre-Calcitriol has been suggested as a potential degradation product.Information on the extent of degradation for Calcitriol is limited.Calcipotriol

Degradation Pathways and Mechanisms

The degradation of Calcitriol under stress involves several chemical reactions, primarily isomerization and oxidation.

Photodegradation Pathway

Exposure to ultraviolet (UV) radiation is a major cause of Calcitriol degradation. The energy from UV light can induce isomerization of the conjugated triene system in the Calcitriol molecule. One of the primary photodegradation products is pre-Calcitriol, an intermediate in the biosynthesis of vitamin D3. Further irradiation can lead to the formation of other isomers, such as tachysterol and lumisterol. In the case of the Calcitriol analog calcipotriol, photodegradation has been shown to primarily affect the side chain, causing isomerization to the Z-isomer and the formation of diastereomers[1].

photodegradation Calcitriol Calcitriol pre_Calcitriol pre-Calcitriol Calcitriol->pre_Calcitriol UV Radiation SideChain_Isomers Side-Chain Isomers (Z-isomer, Diastereomers) Calcitriol->SideChain_Isomers UV Radiation (in analogs) Isomers Other Isomers (e.g., Tachysterol, Lumisterol) pre_Calcitriol->Isomers Further UV Exposure

Caption: Photodegradation pathway of Calcitriol.

Thermal and Acid-Catalyzed Degradation

Heat can also promote the isomerization of Calcitriol to pre-Calcitriol. Under acidic conditions, the degradation of the parent compound, cholecalciferol, is known to produce isotachysterol[2]. While specific studies on the acid-catalyzed degradation products of Calcitriol are limited, a similar pathway involving isomerization is anticipated.

thermal_acid_degradation cluster_thermal Thermal Stress cluster_acid Acidic Stress Calcitriol Calcitriol pre_Calcitriol pre-Calcitriol Calcitriol->pre_Calcitriol Isotachysterol Isotachysterol (from precursor) Cholecalciferol\n(precursor) Cholecalciferol (precursor) Cholecalciferol\n(precursor)->Isotachysterol

Caption: Thermal and acid-catalyzed degradation of Calcitriol and its precursor.

Experimental Protocols for Stress Testing

Forced degradation studies are typically conducted following the principles outlined in the International Council for Harmonisation (ICH) guidelines. The following are representative protocols for subjecting Calcitriol to various stress conditions.

General Experimental Workflow

The general workflow for conducting forced degradation studies involves subjecting the drug substance to stress conditions, followed by analysis to identify and quantify the degradation products.

experimental_workflow Start Start Prepare_Sample Prepare Calcitriol Solution Start->Prepare_Sample Stress_Condition Apply Stress Condition Prepare_Sample->Stress_Condition Photodegradation Photodegradation (UV/Vis light) Stress_Condition->Photodegradation Thermal_Degradation Thermal Degradation (Elevated Temperature) Stress_Condition->Thermal_Degradation Acid_Hydrolysis Acid Hydrolysis (e.g., HCl) Stress_Condition->Acid_Hydrolysis Base_Hydrolysis Base Hydrolysis (e.g., NaOH) Stress_Condition->Base_Hydrolysis Oxidation Oxidation (e.g., H2O2) Stress_Condition->Oxidation Analysis Analyze by HPLC/LC-MS Photodegradation->Analysis Thermal_Degradation->Analysis Acid_Hydrolysis->Analysis Base_Hydrolysis->Analysis Oxidation->Analysis Identify_Degradants Identify & Quantify Degradation Products Analysis->Identify_Degradants End End Identify_Degradants->End

References

A Comparative Analysis of Calcitriol Impurities for Researchers and Drug Developers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to understanding the common impurities of Calcitriol, their analytical determination, and potential biological significance. This guide provides objective comparisons and supporting data to aid in the development of robust and safe therapeutic products.

Calcitriol, the biologically active form of vitamin D, is a critical therapeutic agent for managing calcium and phosphorus homeostasis. Its efficacy and safety are intrinsically linked to its purity. The presence of impurities, arising from synthesis, degradation, or storage, can potentially impact the drug's stability, bioavailability, and safety profile. This guide offers a comparative analysis of the most common Calcitriol impurities, providing researchers, scientists, and drug development professionals with essential data and methodologies for their identification and control.

Key Calcitriol Impurities: A Comparative Overview

Several related compounds and degradation products are recognized as impurities in Calcitriol drug substances and products. The United States Pharmacopeia (USP) and other regulatory bodies have established limits for these impurities to ensure product quality. The primary impurities of concern include isomers, oxidation products, and adducts formed during synthesis or degradation.

Impurity NameTypeUSP Limit (%)[1]Typical Analytical Method
trans-Calcitriol (5,6-trans-Calcitriol)Isomer0.25Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
1α-Calcitriol / 1β-Calcitriol (1-Epicalcitriol)Epimer0.1Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Triazoline adduct of pre-calcitriolProcess-related0.1Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Methylene calcitriolProcess-related0.25Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Table 1: Summary of Key Calcitriol Impurities and their USP Limits.

One study analyzing commercially available Calcitriol soft capsules found that the average content of Calcitriol from three different manufacturers was 72.71%, 80.35%, and 78.18%, respectively, with the main isomer being trans-Calcitriol.[2][3]

Experimental Protocols for Impurity Analysis

The accurate quantification of Calcitriol impurities is predominantly achieved through stability-indicating High-Performance Liquid Chromatography (HPLC) methods.

General HPLC Method for Calcitriol and its Impurities

This method is based on the principles outlined in the USP monograph for Calcitriol.[1]

  • Column: A reverse-phase C18 column (e.g., 4.6 mm × 150 mm, 2.7 µm particle size) is typically used.

  • Mobile Phase: A gradient elution is often employed, commonly using a mixture of acetonitrile and a buffered aqueous solution (e.g., Tris buffer at pH 7.0-7.5).[1]

  • Detection: UV detection at a wavelength of 265 nm is standard.

  • Column Temperature: Maintained between 33-37°C to ensure reproducibility.

  • Flow Rate: Approximately 1.2 mL/min.

  • Injection Volume: Typically 10 µL.

System Suitability: Before sample analysis, the chromatographic system must be validated. Key parameters include column efficiency (not less than 10,000 theoretical plates for the Calcitriol peak) and the relative standard deviation for replicate injections (not more than 1.0%).[1]

Sample Preparation: Due to the low dosage of Calcitriol in formulations, a sensitive and precise sample preparation method is crucial. For soft capsules, this may involve dissolving the contents in a suitable organic solvent.

Forced Degradation Studies

Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods.[4][5][6][7][8][9] These studies involve subjecting the drug to harsh conditions to accelerate its decomposition.

Stress ConditionTypical Reagents and ConditionsPotential Degradation Products
Acid Hydrolysis 0.1 M to 1 M Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄), at room temperature or elevated temperatures (e.g., 60°C).Isomerization and other degradation products.
Base Hydrolysis 0.1 M to 1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH), at room temperature or elevated temperatures.Formation of various degradation products.
Oxidation 3% to 30% Hydrogen Peroxide (H₂O₂), at room temperature.Oxidation of the triene system and hydroxyl groups.
Thermal Degradation Dry heat (e.g., 105°C) for a specified duration.Isomerization and decomposition.
Photodegradation Exposure to UV and visible light (as per ICH Q1B guidelines).Isomerization to pre-Calcitriol and subsequent formation of other photoproducts.

Table 2: Conditions for Forced Degradation Studies of Calcitriol.

A study on the photodegradation of calcipotriol, a Calcitriol analogue, identified several degradation products, highlighting the light sensitivity of this class of compounds.[10][11]

Biological Significance and Signaling Pathways

Calcitriol exerts its biological effects primarily through the Vitamin D Receptor (VDR), a nuclear transcription factor.[12] The binding of Calcitriol to the VDR leads to the regulation of gene expression involved in calcium and phosphate metabolism, cell proliferation, differentiation, and immune response.[1][12]

While the biological activities of the specific impurities of Calcitriol are not extensively studied, their structural similarity to Calcitriol suggests they could potentially interact with the VDR or other cellular targets, although likely with different affinities and efficacies. Any alteration in the structure of Calcitriol can affect its binding to the VDR and subsequent biological response. For instance, epimerization at the C-1 position (as in 1β-Calcitriol) is known to significantly reduce biological activity.

The primary concern with high levels of Calcitriol or its active metabolites is hypercalcemia, which can lead to various adverse effects.[12] The toxicological profiles of the individual impurities are not well-established, emphasizing the importance of their strict control in pharmaceutical formulations.

Below are diagrams illustrating the Calcitriol signaling pathway and a typical experimental workflow for impurity analysis.

Calcitriol_Signaling_Pathway Calcitriol Signaling Pathway Calcitriol Calcitriol VDR Vitamin D Receptor (VDR) (Cytoplasm) Calcitriol->VDR Binds VDR_RXR VDR-RXR Heterodimer (Nucleus) VDR->VDR_RXR Translocates to Nucleus and heterodimerizes with RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) on DNA VDR_RXR->VDRE Binds to Gene_Transcription Modulation of Gene Transcription VDRE->Gene_Transcription Regulates Biological_Effects Biological Effects (Calcium Homeostasis, Cell Differentiation, etc.) Gene_Transcription->Biological_Effects Leads to Impurity_Analysis_Workflow Experimental Workflow for Calcitriol Impurity Analysis cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing and Reporting Sample Calcitriol Drug Product (e.g., Soft Capsule) Extraction Extraction with Organic Solvent Sample->Extraction HPLC RP-HPLC System (C18 Column, UV Detector) Extraction->HPLC Chromatogram Generation of Chromatogram HPLC->Chromatogram Peak_Integration Peak Integration and Identification Chromatogram->Peak_Integration Quantification Quantification of Impurities Peak_Integration->Quantification Report Comparison with Specification Limits Quantification->Report

References

A Comparative Guide to Stability-Indicating Methods for Calcitriol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of Calcitriol, the biologically active form of vitamin D3, in pharmaceutical formulations is critical for ensuring its therapeutic efficacy and safety. Stability-indicating analytical methods are essential for selectively measuring the active pharmaceutical ingredient (API) in the presence of its degradation products, providing a reliable assessment of the drug's stability over time. This guide provides a comparative overview of various validated analytical methods for the determination of Calcitriol, with a focus on their performance characteristics and experimental protocols.

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of Calcitriol due to its high resolution and sensitivity. Several stability-indicating HPLC methods have been developed and validated for Calcitriol in different dosage forms.

A common approach involves reversed-phase HPLC (RP-HPLC) coupled with UV detection. For instance, a method for the determination of Calcitriol and its isomer, 5,6-trans-calcitriol, in soft capsules utilizes a Symmetry C18 column with a gradient elution of water-acetonitrile-methanol.[1][2] This method has been validated for its specificity, linearity, precision, and accuracy.[1][2]

Another HPLC method for the assay of Calcitriol in pills employs a C18 column with an isocratic mobile phase of acetonitrile-water (75:25) and UV detection at 265 nm.[3] This method has demonstrated good linearity, recovery, and precision.[3]

For capsule formulations, a liquid chromatographic method using a silica column with a mobile phase of hexane-tetrahydrofuran-methylene dichloride-isopropanol has been validated.[4] This method showed good linearity, recovery, and precision for the determination of Calcitriol and alfacalcidol.[4]

The following workflow diagram illustrates the typical steps involved in the validation of a stability-indicating HPLC method.

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Application A Selectivity & Specificity B Forced Degradation Studies (Acid, Base, Oxidation, Light, Heat) A->B C Resolution of Calcitriol from Degradants B->C D Linearity & Range C->D E Accuracy (% Recovery) D->E F Precision (Repeatability & Intermediate) E->F G Limit of Detection (LOD) F->G H Limit of Quantitation (LOQ) G->H I Robustness H->I J Routine Quality Control I->J K Stability Studies I->K

Workflow for Stability-Indicating Method Validation
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

For higher sensitivity and selectivity, particularly in biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods are preferred. An ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed for the quantification of Calcitriol in human plasma.[5] This method utilizes a solid-phase extraction (SPE) for sample preparation and a C18 column for chromatographic separation.[5] The validation of this method demonstrated a wide dynamic concentration range and good stability under various conditions.[5]

Another LC-MS/MS method for the analysis of Calcitriol in biological fluid employs a combination of supported liquid extraction (SLE) and SPE for sample cleanup, offering accurate and precise measurements.[6]

Comparison of Method Performance

The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and the availability of instrumentation. The following table summarizes the performance characteristics of different validated methods for Calcitriol.

ParameterHPLC-UV (Capsules)[1][2]HPLC-UV (Pills)[3]LC-MS/MS (Plasma)[5]
Linearity Range 0.1714 - 1.36 µg/mL0.5 - 1.3 µg/mL5 - 200 pg/mL
Correlation Coefficient (r) 0.99990.9999Not Reported
Accuracy (% Recovery) > 98%98.4%Not Reported
Precision (RSD) < 1.2%Intra-day: 1.2%, Inter-day: 1.5%Not Reported
Limit of Detection (LOD) 39.75 ng/mLNot ReportedNot Reported
Limit of Quantitation (LOQ) 141.6 ng/mLNot ReportedNot Reported

The following diagram provides a visual comparison of the key performance attributes of HPLC-UV and LC-MS/MS methods for Calcitriol analysis.

G cluster_HPLC HPLC-UV cluster_LCMS LC-MS/MS HPLC_Linearity Good Linearity HPLC_Precision Good Precision HPLC_Cost Lower Cost HPLC_Sensitivity Moderate Sensitivity LCMS_Sensitivity High Sensitivity HPLC_Sensitivity->LCMS_Sensitivity LCMS_Selectivity High Selectivity LCMS_Matrix Handles Complex Matrices LCMS_Cost Higher Cost LCMS_Cost->HPLC_Cost Higher Calcitriol_Analysis Calcitriol Analysis Calcitriol_Analysis->HPLC_Linearity Calcitriol_Analysis->HPLC_Precision Calcitriol_Analysis->HPLC_Cost Calcitriol_Analysis->HPLC_Sensitivity Calcitriol_Analysis->LCMS_Sensitivity Calcitriol_Analysis->LCMS_Selectivity Calcitriol_Analysis->LCMS_Matrix Calcitriol_Analysis->LCMS_Cost

Comparison of HPLC-UV and LC-MS/MS Methods

Experimental Protocols

RP-HPLC-DAD Method for Calcitriol in Soft Capsules[1][2]
  • Chromatographic System:

    • Column: Symmetry C18 (4.6 mm × 250 mm, 5 µm)

    • Mobile Phase: Gradient elution with water-acetonitrile-methanol

    • Detector: Diode Array Detector (DAD)

  • Sample Preparation:

    • A dispersive solid-phase extraction (DSPE) method using irregular silica as a sorbent is employed to remove the oily matrix.

  • Validation Parameters:

    • The method was validated for specificity, linearity, precision, stability, and recovery.

HPLC Method for Calcitriol in Pills[3]
  • Chromatographic System:

    • Column: C18 (4.6 mm × 250 mm, 5 µm)

    • Mobile Phase: Acetonitrile-water (75:25)

    • Detection Wavelength: 265 nm

  • Validation Parameters:

    • The method was validated for linearity, recovery, and precision (intra-day and inter-day).

UPLC-MS/MS Method for Calcitriol in Human Plasma[5]
  • Sample Preparation:

    • Solid-phase extraction (SPE) on Phenomenex Strata-X cartridges.

  • Chromatographic System:

    • Column: Waters Acquity UPLC BEH C18 (100mm × 2.1mm, 1.7µ)

    • Mobile Phase: Gradient with acetonitrile and 4.0 mM ammonium trifluoroacetate.

  • Mass Spectrometry:

    • Triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) and positive ionization mode.

  • Validation:

    • The method was validated over a concentration range of 5–200 pg/mL.

Conclusion

The choice between HPLC-UV and LC-MS/MS for the stability-indicating analysis of Calcitriol depends on the specific analytical needs. HPLC-UV methods are robust, cost-effective, and suitable for routine quality control of pharmaceutical formulations. LC-MS/MS methods offer superior sensitivity and selectivity, making them ideal for the analysis of Calcitriol in complex biological matrices where low detection limits are required. The validation data presented demonstrates that both techniques can provide accurate and reliable results when properly developed and validated according to ICH guidelines.

References

A Comparative Guide to Inter-Laboratory Analysis of Calcitriol Impurity A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a framework for conducting an inter-laboratory comparison of Calcitriol Impurity A analysis. Due to the absence of publicly available inter-laboratory studies for this specific impurity, this document presents a hypothetical comparison based on established analytical methodologies. The objective is to provide a blueprint for assessing the proficiency of different laboratories in quantifying Calcitriol Impurity A, a critical step in ensuring the quality and safety of Calcitriol drug products.

Calcitriol Impurity A, identified as (5E,7E)-9,10-Secocholesta-5,7,10(19)-triene-1α,3β,25-triol (trans-Calcitriol), is a known related substance of Calcitriol.[1] Its accurate quantification is essential for quality control and regulatory compliance in the pharmaceutical industry.[2][3] This guide outlines a standardized experimental protocol and data reporting structure to facilitate the comparison of results across various laboratories.

Hypothetical Inter-Laboratory Study Design

For this comparative guide, we will simulate a study involving three fictional laboratories (Lab-01, Lab-02, and Lab-03). A central organizing body would prepare and distribute two blinded samples (Sample A and Sample B) of a Calcitriol drug substance spiked with known, varying concentrations of Calcitriol Impurity A. Each laboratory would be tasked with analyzing the samples using their in-house, validated HPLC-UV method and reporting the results.

Data Presentation: Summary of Quantitative Results

The following tables summarize the hypothetical quantitative data from the participating laboratories.

Table 1: Laboratory Participant Information

Laboratory IDCountryAnalytical Technique UsedInstrument Manufacturer & Model
Lab-01USAHPLC-UVWaters Alliance e2695
Lab-02GermanyUHPLC-UVAgilent 1290 Infinity II
Lab-03JapanHPLC-UVShimadzu Prominence-i LC-2030C

Table 2: System Suitability Test (SST) Results

System suitability testing is crucial to ensure the chromatographic system is adequate for the intended analysis. The following parameters were assessed before the analysis of the blinded samples.

Laboratory IDResolution (Calcitriol & Impurity A)Tailing Factor (Impurity A)Theoretical Plates (Impurity A)%RSD of 6 Injections (Peak Area)
Lab-012.81.28,5000.9%
Lab-023.51.112,3000.7%
Lab-032.51.47,8001.2%

Table 3: Quantitative Analysis of Calcitriol Impurity A in Blinded Samples

This table presents the core results of the inter-laboratory comparison, showing the reported concentration of Calcitriol Impurity A in the two blinded samples.

Laboratory IDSample IDReported Concentration of Impurity A (%)Mean (%)Standard Deviation
Lab-01A0.1520.1510.0014
B0.0780.0790.0014
Lab-02A0.1490.1490.0007
B0.0810.0800.0014
Lab-03A0.1550.1560.0014
B0.0760.0770.0014

Experimental Protocols

A detailed and standardized experimental protocol is fundamental for minimizing variability arising from different methodologies.[4] The following protocol is a representative example based on common HPLC practices for pharmaceutical analysis.[5][6]

1. Materials and Reagents

  • Calcitriol Impurity A Reference Standard (CAS 73837-24-8)[7][8]

  • Calcitriol Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Ammonia solution[5]

  • Blinded samples of Calcitriol drug substance (Sample A and Sample B)

2. Chromatographic Conditions

  • Column: C18, 150 x 4.6 mm, 5µm[5]

  • Mobile Phase: A mixture of 1 volume of ammonia, 200 volumes of water, and 800 volumes of acetonitrile.[5]

  • Flow Rate: 2.0 mL/min[5]

  • Detection Wavelength: 265 nm[5]

  • Injection Volume: 50 µL[5]

  • Column Temperature: Ambient[5]

3. Preparation of Solutions

  • Diluent: Methanol[5]

  • Standard Stock Solution: Accurately weigh about 6.2 mg of Calcitriol Impurity A working standard into a 10 mL volumetric flask. Add approximately 5 mL of diluent, sonicate to dissolve, and then dilute to volume with the diluent.

  • Working Standard Solution: Dilute the Standard Stock Solution appropriately with the diluent to obtain a final concentration suitable for the analysis.

  • Sample Preparation: Accurately weigh a sufficient amount of the blinded Calcitriol sample and dissolve it in the diluent to achieve a known concentration.

  • System Suitability Solution: Prepare a solution containing both Calcitriol and Calcitriol Impurity A to verify the system's performance.

4. System Suitability Criteria

  • The resolution between the Calcitriol and Impurity A peaks should be greater than 2.0.

  • The tailing factor for the Impurity A peak should be less than 2.0.

  • The relative standard deviation (%RSD) for six replicate injections of the working standard solution should be less than 2.0%.

5. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform the system suitability test to ensure the criteria are met.

  • Inject the prepared sample solutions in duplicate.

  • Identify the peaks of Calcitriol and Impurity A in the chromatograms based on the retention times of the reference standards.

  • Calculate the percentage of Calcitriol Impurity A in the blinded samples using the peak areas and the concentration of the standard.

Visualizations

Diagram 1: Experimental Workflow for Calcitriol Impurity A Analysis

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase D System Equilibration A->D B Prepare Standard & SST Solutions E System Suitability Test (SST) B->E C Prepare Blinded Sample Solutions F Inject Sample Solutions C->F D->E Stable Baseline E->F SST Pass G Peak Identification & Integration F->G H Quantification of Impurity A G->H I Report Final Results H->I

Caption: Workflow for the HPLC analysis of Calcitriol Impurity A.

Diagram 2: Logical Flow for Inter-Laboratory Comparison

G A Coordinating Lab Prepares & Distributes Blinded Samples B Participating Labs Receive Samples & Protocol A->B C Labs Perform Analysis as per Protocol B->C D Labs Submit Data to Coordinating Lab C->D E Statistical Analysis of All Submitted Data D->E F Generation of Comparison Report E->F G Distribution of Report to Participants F->G

Caption: Logical flow of the inter-laboratory comparison study.

Diagram 3: Potential Sources of Analytical Variability

G cluster_method Methodological cluster_human Human Factor cluster_instrument Instrumental center Analytical Result Variability M1 Mobile Phase Prep. M1->center M2 Column Differences M2->center M3 Integration Parameters M3->center H1 Pipetting Technique H1->center H2 Sample Weighing H2->center I1 Detector Fluctuation I1->center I2 Injector Precision I2->center

Caption: Potential sources of variability in analytical results.

References

A Comparative Guide to the Specificity and Selectivity of Assays for Calcitriol Impurity A

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of impurities in active pharmaceutical ingredients (APIs) is critical for ensuring product safety and efficacy. Calcitriol Impurity A, also known as (5E,7E)-9,10-secocholesta-5,7,10(19)-triene-1a,3β,25-triol or trans-calcitriol, is a key related substance of Calcitriol, the active form of vitamin D3.[1][2] This guide provides an objective comparison of the two most common analytical methods for the determination of Calcitriol Impurity A: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

The selection of an appropriate analytical method is contingent on various factors, including the required sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-UV is a widely used and cost-effective technique for routine quality control, LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the analysis of trace-level impurities or complex sample matrices.

Data Presentation: A Head-to-Head Comparison of Assay Performance

The following table summarizes the key performance characteristics of typical HPLC-UV and LC-MS/MS assays for the analysis of Calcitriol and its related impurities. It is important to note that while specific data for Calcitriol Impurity A is limited, the provided data for the structurally similar Calcifediol Impurity A and for Calcitriol itself offers a strong comparative basis.

Performance CharacteristicHPLC-UVLC-MS/MS
Limit of Detection (LOD) 0.02% (for impurity in drug substance)[3]2.0 pg/L (for calcitriol metabolites)[4]
Limit of Quantification (LOQ) 0.06% (for impurity in drug substance)[3]5 pg/mL (for calcitriol in plasma)[5]
Linearity (Correlation Coefficient) > 0.99[3]> 0.999[6]
Specificity/Selectivity Good, baseline separation of isomers can be achieved with optimized methods.[7]Excellent, capable of resolving and specifically identifying co-eluting isomers and isobars.[7]
Precision (%RSD) < 1.2%[3]< 10%[6]
Accuracy (% Recovery) > 98%[3]108.56% - 113.09% (for calcitriol)[5]
Typical Run Time 15-30 minutes[3][7]5-15 minutes[7]
Instrumentation Cost Lower[7]Higher[7]
Technical Expertise Moderate[7]High[7]

Experimental Protocols: A Closer Look at the Methodologies

Detailed and robust experimental protocols are fundamental for generating reliable and reproducible analytical data. Below are representative protocols for the analysis of Calcitriol Impurity A using HPLC-UV and LC-MS/MS.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is a widely adopted technique for the routine quality control of calcitriol, providing a balance of performance and cost-effectiveness.

1. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve Calcitriol Impurity A reference standard in a suitable diluent (e.g., methanol or mobile phase) to obtain a known concentration.

  • Sample Solution: Prepare the sample containing Calcitriol by dissolving it in the diluent to a suitable concentration for analysis.

2. Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 4.6 mm × 250 mm, 5 µm) is commonly used.[3]

  • Mobile Phase: A gradient elution with a mixture of water, acetonitrile, and methanol is often employed to achieve optimal separation.[3]

  • Flow Rate: A typical flow rate is around 1.0 mL/min.[7]

  • Detection: UV detection is performed at a wavelength of approximately 265 nm, where Calcitriol and its impurities exhibit significant absorbance.

  • Injection Volume: A standard injection volume is 10-20 µL.

3. Data Analysis: The concentration of Calcitriol Impurity A is determined by comparing the peak area in the sample chromatogram to the peak area of the reference standard.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications demanding higher sensitivity and selectivity, such as the analysis of low-level impurities or complex biological matrices, LC-MS/MS is the preferred method.

1. Sample Preparation:

  • Standard and Sample Solutions: Preparation is similar to the HPLC-UV method, but often at lower concentrations due to the higher sensitivity of the detector. For biological samples, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step may be necessary to remove interfering matrix components.[6]

  • Derivatization: In some cases, derivatization with an agent like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) can be used to improve ionization efficiency and sensitivity.[5]

2. Chromatographic Conditions:

  • Column: A high-efficiency column, such as a UPLC BEH C18 (e.g., 2.1 mm × 100 mm, 1.7 µm), is typically used.[5]

  • Mobile Phase: A gradient elution with a mobile phase consisting of acetonitrile and an aqueous buffer (e.g., 4.0 mM ammonium trifluoroacetate) is common.[5]

  • Flow Rate: Flow rates are generally lower than in conventional HPLC, typically in the range of 0.2-0.5 mL/min.[7]

3. Mass Spectrometry:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for Calcitriol and Impurity A are monitored.[5]

4. Data Analysis: Quantification is achieved by comparing the peak area ratio of the analyte to an internal standard (often a deuterated analog) in the sample with the calibration curve generated from reference standards.

Mandatory Visualization: Understanding the Workflow

The following diagrams illustrate the general experimental workflows for the HPLC-UV and LC-MS/MS analysis of Calcitriol Impurity A.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Standard Reference Standard Dissolution Dissolution in Diluent Standard->Dissolution Sample Test Sample Sample->Dissolution HPLC HPLC System (C18 Column) Dissolution->HPLC UV_Detector UV Detector (265 nm) HPLC->UV_Detector Data_Acquisition Data Acquisition UV_Detector->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Quantification Quantification Integration->Quantification

Caption: General workflow for HPLC-UV analysis of Calcitriol Impurity A.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Standard Reference Standard + Internal Standard Extraction SPE / LLE (Optional) Standard->Extraction Sample Test Sample + Internal Standard Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization LC LC System (UPLC Column) Derivatization->LC MSMS Tandem Mass Spec (MRM Mode) LC->MSMS Data_Acquisition Data Acquisition MSMS->Data_Acquisition Integration Peak Integration (Analyte/IS Ratio) Data_Acquisition->Integration Quantification Quantification Integration->Quantification

References

A Comparative Analysis of Analytical Methods for the Detection and Quantification of Calcitriol Impurity A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection and quantification of impurities in active pharmaceutical ingredients (APIs) are paramount for ensuring the safety and efficacy of therapeutic products. Calcitriol, the biologically active form of vitamin D3, and its related impurities require robust analytical methods for their control. This guide provides a detailed comparison of the primary analytical techniques for the quantification of Calcitriol Impurity A, also known as trans-calcitriol or (5E,7E)-9,10-secocholesta-5,7,10(19)-triene-1α,3β,25-triol.[1][2][3] We will delve into the performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), supported by experimental data and detailed protocols.

Performance Comparison: Limit of Detection (LOD) and Limit of Quantification (LOQ)

The choice of an analytical method is often dictated by the required sensitivity. The Limit of Detection (LOD) represents the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.

Analytical MethodAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)
RP-HPLC-DAD Calcitriol Impurity A (isomer)40.90 ng/mL[4][5]136.4 ng/mL[4][5]
RP-HPLC-DAD Calcitriol39.75 ng/mL[4][5]141.6 ng/mL[4][5]
LC-MS/MS CalcitriolNot explicitly stated for Impurity A, but methods for Calcitriol achieve LOQs in the low pg/mL range. One method reported an LOQ of 0.01 ng/mL (10 pg/mL).[6]

As evidenced in the table, LC-MS/MS offers significantly higher sensitivity compared to HPLC-UV, making it the preferred method for detecting trace amounts of Calcitriol Impurity A.

Experimental Protocols

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is suitable for the routine analysis of Calcitriol and its isomer, Calcitriol Impurity A, in pharmaceutical formulations.

Chromatographic Conditions: [4][5]

  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode-Array Detector (DAD).

  • Column: Symmetry C18 column (4.6 mm × 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of water, acetonitrile, and methanol.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 25°C.

  • Detection Wavelength: Monitoring at the maximum absorbance wavelength of Calcitriol and its impurities, around 265 nm.[7]

  • Injection Volume: 20 µL.

Sample Preparation:

Dissolve the sample in a suitable solvent, such as methanol or the mobile phase, to achieve a concentration within the linear range of the method. Filter the sample solution through a 0.45 µm syringe filter before injection.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method provides superior sensitivity and selectivity, making it ideal for the analysis of Calcitriol and its impurities at very low concentrations, especially in biological matrices.

Chromatographic and Mass Spectrometric Conditions:

  • LC System: An ultra-high-performance liquid chromatography (UHPLC) or HPLC system.

  • Column: A reversed-phase column suitable for sensitive analysis, such as a C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm particle size).[8]

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water with an additive like 4mM ammonium trifluoroacetate.[8]

  • Flow Rate: A lower flow rate is typically used to ensure efficient ionization, for example, 0.2 mL/min.[8]

  • Column Temperature: Maintained at a controlled temperature, for instance, 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is commonly used.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for both the analyte and an internal standard (e.g., deuterated Calcitriol).

Sample Preparation and Derivatization:

For enhanced sensitivity, derivatization with an agent like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) is often employed.[8] The general steps include:

  • Extraction of the analyte from the sample matrix using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

  • Evaporation of the solvent.

  • Reconstitution in a suitable solvent and addition of the derivatizing agent.

  • Incubation to allow the reaction to complete.

  • Injection of the derivatized sample into the LC-MS/MS system.

Visualizing the Analytical Workflow

To better illustrate the experimental process, the following diagram outlines a typical workflow for the LC-MS/MS analysis of Calcitriol Impurity A.

LC-MS/MS Workflow for Calcitriol Impurity A Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Drug Product, Biological Fluid) Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Sample->Extraction Analyte Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Derivatization with PTAD Evaporation->Derivatization LC_Separation UHPLC/HPLC Separation (Reversed-Phase C18) Derivatization->LC_Separation Injection Ionization Electrospray Ionization (ESI) LC_Separation->Ionization MS_Detection Tandem Mass Spectrometry (MRM Mode) Ionization->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification (LOD & LOQ Determination) Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: LC-MS/MS workflow for Calcitriol Impurity A.

References

Safety Operating Guide

Navigating the Disposal of Calcitriol Impurities A: A Comprehensive Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of active pharmaceutical ingredients (APIs) and their impurities is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of Calcitriol Impurities A, ensuring compliance with regulatory standards and minimizing risk. While specific public guidelines for "this compound" are not available, the following procedures are based on best practices for potent pharmaceutical compounds and detailed protocols for structurally similar molecules, such as Calcitriol-d4.[1]

Core Principle: Treat as Hazardous Waste

Given the high potency of Calcitriol and its analogs, it is imperative to handle this compound as hazardous pharmaceutical waste.[1] This approach ensures the highest level of safety for laboratory personnel and the environment. Improper disposal, such as flushing down drains or discarding in regular trash, can lead to environmental contamination and potential health risks.[2][3]

Quantitative Data Summary: Personal Protective Equipment (PPE) and Waste Containment

For clarity and quick reference, the following table summarizes the essential equipment for handling and disposing of this compound.

ItemSpecificationPurpose
Gloves Chemical-resistantPrevent skin contact and absorption.
Eye Protection Safety goggles or glassesProtect eyes from splashes or airborne particles.
Lab Coat Standard laboratory coatProtect clothing and skin from contamination.
Respiratory Protection Required when handling powders or in areas with inadequate ventilation (e.g., HEPA-filtered respirator).[1]Prevent inhalation of the potent compound.
Solid Waste Container Puncture-resistant, with a secure lid. Labeled: "Hazardous Waste - this compound".[1]Secure containment of contaminated solid materials.
Liquid Waste Container Leak-proof, sealable. Labeled: "Hazardous Waste - this compound" with approximate concentration.[1]Secure containment of contaminated liquids and solutions.
Waste Storage Area Designated, secure, and well-ventilated hazardous waste accumulation area.[1]Safe temporary storage of waste pending disposal.

Detailed Experimental Protocol for Disposal

The following protocol outlines the step-by-step methodology for the safe segregation, containment, and disposal of this compound.

1. Personal Protective Equipment (PPE) and Preparation:

  • Before handling any materials, ensure all personnel are equipped with the appropriate PPE as detailed in the table above.

  • Prepare the designated waste containers by ensuring they are clean, properly labeled, and within easy reach of the work area.

2. Waste Segregation and Containment:

  • Solid Waste:

    • This category includes expired or unwanted solid this compound, as well as contaminated items like weighing paper, pipette tips, vials, and contaminated PPE.

    • Carefully place all solid waste into the designated puncture-resistant container with a secure lid.[1]

    • Ensure the container is clearly labeled as "Hazardous Waste" and includes the chemical name "this compound".[1]

  • Liquid Waste:

    • This includes solutions containing this compound and contaminated solvents.

    • Collect all liquid waste in a designated, leak-proof, and sealable container.[1]

    • The container must be clearly labeled as "Hazardous Waste" with the chemical name "this compound" and the approximate concentration.[1]

    • Crucially, do not pour any liquid waste down the drain. [1][4] All wash water from cleaning contaminated equipment must also be collected as hazardous waste.[1][4]

3. Storage of Hazardous Waste:

  • Once the waste containers are securely sealed, they must be stored in a designated, secure, and well-ventilated hazardous waste accumulation area.[1]

  • This storage area should be away from incompatible materials, such as oxidizing agents.[1]

4. Final Disposal Procedure:

  • All waste containing this compound must be disposed of as hazardous waste in accordance with all applicable local, state, and federal regulations.[1][4]

  • The recommended method for the destruction of hazardous pharmaceutical waste is high-temperature incineration at a licensed and permitted treatment facility.[2][5][6]

  • Engage a certified hazardous waste management contractor to transport and dispose of the waste. Maintain all records of waste disposal for regulatory compliance.[5]

Disposal Workflow and Logic

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

Calcitriol_Disposal_Workflow cluster_prep Preparation cluster_segregation Segregation & Containment cluster_storage_disposal Storage & Final Disposal A Identify Calcitriol Impurities A Waste B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is the waste solid or liquid? B->C D Solid Waste: Place in labeled, puncture-resistant container C->D Solid E Liquid Waste: Collect in labeled, leak-proof container C->E Liquid F Store sealed containers in designated hazardous waste area D->F E->F G Arrange for disposal via certified hazardous waste contractor F->G H Incineration at a licensed facility G->H I Maintain Disposal Records H->I

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Calcitriol Impurity A

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety protocols and logistical procedures for the handling and disposal of Calcitriol Impurity A. All personnel, including researchers, scientists, and drug development professionals, must adhere to these guidelines to mitigate risks and ensure a safe laboratory environment.

Calcitriol Impurity A, a substance requiring careful management, poses potential health risks. This guide outlines the necessary personal protective equipment (PPE), emergency procedures, and disposal plans to ensure the safe handling of this compound.

Personal Protective Equipment (PPE)

The primary defense against exposure to Calcitriol Impurity A is the consistent and correct use of appropriate PPE. The following table summarizes the required equipment.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust be equipped with side-shields to protect against splashes and airborne particles.[1]
Hand Protection Protective GlovesNitrile or low-protein, powder-free latex gloves are recommended. Double gloving should be considered for enhanced protection.[2]
Body Protection Impervious ClothingFor quantities up to 500 grams, a laboratory coat is suitable. For larger quantities (up to 1 kilogram), a disposable laboratory coat or coverall with low permeability is recommended.[1][2] Protective shoe covers and a head covering are also advised.[2]
Respiratory Protection Suitable RespiratorAn air-purifying respirator should be used when handling significant amounts (e.g., more than 2 grams), if the material may become airborne, or in inadequately ventilated areas.[2] A powered air-purifying respirator (PAPR) with HEPA filters is recommended for spill cleanup.[3]

Hazard Identification and Precautionary Measures

Calcitriol Impurity A is classified with specific hazard statements that necessitate strict adherence to precautionary measures.

Hazard StatementDescriptionPrecautionary Statement
H302 Harmful if swallowed.[1][4]P270: Do not eat, drink or smoke when using this product.[1][4] P301+P317: IF SWALLOWED: Get medical help.[4] P330: Rinse mouth.[4]
H312 Harmful in contact with skin.[4]P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][4] P302+P352: IF ON SKIN: Wash with plenty of water.[1][4] P362+P364: Take off contaminated clothing and wash it before reuse.[4]
H315 Causes skin irritation.[1][4]P264: Wash ... thoroughly after handling.[1][4] P332+P317: If skin irritation occurs: Get medical help.[4]
H319 Causes serious eye irritation.[1][4]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
H335 May cause respiratory irritation.[1]P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1][4] P271: Use only outdoors or in a well-ventilated area.[1][4] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][4]

Standard Operating Procedure for Handling Calcitriol Impurity A

The following workflow diagram outlines the procedural steps for the safe handling of Calcitriol Impurity A, from preparation to disposal. Adherence to this workflow is mandatory for all personnel.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Prepare Work Area in Ventilated Hood B->C D Weigh/Handle Compound C->D Proceed with caution E Perform Experiment D->E F Decontaminate Surfaces & Equipment E->F Experiment complete G Dispose of Waste in Labeled Container F->G H Doff PPE Correctly G->H I Wash Hands Thoroughly H->I

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Calcitriol Impurities A
Reactant of Route 2
Calcitriol Impurities A

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.